1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-7-5-13-11(17)9-1-2-10(4-3-9)12(18)14-6-8-16/h1-4,15-16H,5-8H2,(H,13,17)(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXJRBGZIXAZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940442 | |
| Record name | N~1~,N~4~-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18928-62-6 | |
| Record name | N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18928-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(2-hydroxyethyl)terephthaldiamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC87587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~4~-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(2-hydroxyethyl)terephthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
This technical guide provides a comprehensive overview of the known physical properties of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data from peer-reviewed literature and chemical databases to offer a detailed understanding of this compound's characteristics.
Introduction
This compound, also known as N,N'-bis(2-hydroxyethyl)terephthaldiamide, is a symmetrical aromatic dicarboxamide. Its structure features a central benzene ring substituted at the 1 and 4 positions with carboxamide groups, which are in turn N-substituted with 2-hydroxyethyl chains. This unique combination of a rigid aromatic core, hydrogen-bonding capable amide linkages, and flexible, hydrophilic hydroxyethyl side chains imparts specific physical and chemical properties that are of interest in polymer chemistry and materials science. Notably, this compound can be synthesized from the aminolysis of polyethylene terephthalate (PET), making it a significant molecule in the context of chemical recycling and sustainable chemistry.[1]
This guide will delve into the experimentally determined and computationally predicted physical properties of this compound, offering insights into its structure, stability, and potential applications.
Molecular and Structural Properties
The fundamental characteristics of a molecule are dictated by its structure. Here, we explore the molecular formula, weight, and the detailed three-dimensional arrangement of atoms in this compound.
General Properties
A summary of the general molecular properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2][3] |
| Molecular Weight | 252.27 g/mol | [3] |
| CAS Number | 18928-62-6 | [2] |
| IUPAC Name | This compound | [3] |
Crystallography and Molecular Geometry
The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1] The molecule itself is centrosymmetric, with the center of the benzene ring located at an inversion center.[1]
Key crystallographic data are summarized in Table 2.
| Parameter | Value | Source |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a | 4.9062 (4) Å | [1] |
| b | 13.6467 (10) Å | [1] |
| c | 8.8840 (7) Å | [1] |
| β | 97.262 (6)° | [1] |
| Volume | 590.04 (8) ų | [1] |
| Z | 2 | [1] |
An important structural feature is the slight twist of the amide group relative to the plane of the benzene ring, with a C2—C3—C4—N1 torsion angle of 14.74 (13)°.[1] This deviation from planarity is attributed to steric hindrance between the amide proton and the adjacent hydrogen on the benzene ring.[1]
The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. The hydroxy O atoms act as acceptors in N—H⋯O hydrogen bonds and as donors in O—H⋯O=C interactions, creating a robust three-dimensional framework.[1]
Thermal and Physical Properties
The thermal and physical properties of a compound are critical for its handling, processing, and application.
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Conditions | Source |
| Melting Point | 227.2 °C | Recrystallized from ethanol/water | [4] |
| Boiling Point | 609.2 °C | at 760 mmHg (Predicted) | [4] |
| Density | 1.273 g/cm³ | (Predicted) | [4] |
| Flash Point | 322.2 °C | (Predicted) | [4] |
| pKa | 13.07 ± 0.46 | (Predicted) | [4] |
| LogP | -0.08740 | (Predicted) | [4] |
Solubility
Spectroscopic Properties
Spectroscopic data is essential for the identification and characterization of a compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about its functional groups. The spectrum is characterized by strong absorptions corresponding to N-H and O-H stretching vibrations in the region of 3370 - 2480 cm⁻¹.[1] The NIST Chemistry WebBook provides a reference condensed phase IR spectrum for this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely available in the peer-reviewed literature. However, based on the molecular structure, the following proton and carbon environments are expected:
-
¹H NMR: Signals corresponding to the aromatic protons, the N-H protons of the amide groups, the O-H protons of the hydroxyl groups, and the two distinct methylene (-CH₂-) groups of the hydroxyethyl chains.
-
¹³C NMR: Signals for the aromatic carbons (with two distinct environments due to symmetry), the carbonyl carbons of the amide groups, and the two different carbons of the hydroxyethyl chains.
For researchers requiring detailed spectral analysis, it is recommended to acquire experimental data on a purified sample.
Mass Spectrometry
Experimental mass spectrometry data for this compound is not readily found in public databases. The expected exact mass is 252.11100700 Da.[3] Fragmentation patterns would likely involve cleavage of the amide bonds and the hydroxyethyl side chains.
Experimental Methodologies
A crucial aspect of ensuring the quality of physical property data is the methodology used for its determination.
Synthesis and Purification
A common method for the synthesis of this compound is the aminolysis of polyethylene terephthalate (PET) with ethanolamine.[1] Alternatively, it can be prepared through the reaction of dimethyl terephthalate with ethanolamine.
A typical purification protocol involves recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain single crystals suitable for X-ray diffraction.[1][4]
Caption: Synthesis and purification workflow.
Characterization Techniques
The identity and purity of this compound can be confirmed using a suite of analytical techniques.
Caption: Analytical characterization workflow.
Conclusion
This compound is a well-characterized crystalline solid with defined thermal properties and a robust hydrogen-bonded network. While foundational data on its crystallographic and infrared spectroscopic properties are available and reliable, a notable gap exists in the public domain for comprehensive experimental NMR and mass spectrometry data. The predictive data and information from closely related analogs provide a useful, albeit preliminary, understanding of these characteristics. For applications requiring a high degree of certainty, direct experimental determination of these properties is strongly recommended. The information compiled in this guide serves as a valuable resource for researchers and professionals working with this intriguing molecule, particularly in the fields of polymer science, chemical recycling, and materials development.
References
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National Institute of Standards and Technology. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide. In PubChem. Retrieved from [Link]
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Opozda, T., & Sułkowski, W. W. (2008). N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1277. [Link]
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An In-depth Technical Guide to 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide: Structure, Bonding, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, also known as N,N'-bis(2-hydroxyethyl)terephthalamide (BHETA), is a symmetrically substituted aromatic dicarboxamide. Its molecular structure, characterized by a central benzene ring and two hydroxyethyl-amide side chains, imparts a unique combination of rigidity and functionality. This guide provides a comprehensive overview of the chemical structure, bonding, and key applications of this compound, with a focus on insights relevant to materials science and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | |
| Molecular Weight | 252.27 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 18928-62-6 | |
| Melting Point | 227.2 °C | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 6 |
Elucidation of Chemical Structure and Bonding
The chemical structure of this compound is fundamental to its properties and applications. The molecule possesses a centrosymmetric structure, with the amide groups exhibiting a twisted conformation relative to the plane of the benzene ring.[1]
Caption: Synthesis workflow for this compound from PET.
Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides evidence for the key functional groups. Expected characteristic peaks include a broad O-H stretching band around 3300-3500 cm⁻¹, an N-H stretching peak in the same region, and a strong C=O stretching peak for the amide carbonyl at approximately 1630-1680 cm⁻¹. The NIST WebBook provides a reference IR spectrum for this compound. *[2] Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural confirmation. The aromatic protons on the benzene ring are expected to appear as a singlet in the aromatic region (~7.8-8.0 ppm). The methylene protons of the hydroxyethyl groups will show distinct signals, likely as triplets, due to coupling with adjacent protons. The hydroxyl and amide protons will also have characteristic chemical shifts, which can be confirmed by D₂O exchange.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions, providing information on the purity and thermal stability of the compound.
Applications in Materials Science
The unique chemical structure of this compound makes it a valuable molecule in polymer science.
Nucleating Agent for Polylactic Acid (PLA)
This compound has been investigated as a nucleating agent for PLA, a biodegradable polyester with growing industrial importance. The addition of a nucleating agent can accelerate the crystallization rate of PLA, which is crucial for improving its mechanical properties and heat resistance. The amide and hydroxyl groups of this compound can interact with the PLA chains through hydrogen bonding, providing sites for crystal nucleation.
[3]#### Precursor for PVC Plasticizers
This compound can be chemically modified to synthesize novel plasticizers for polyvinyl chloride (PVC). For instance, esterification of the hydroxyl groups with fatty acids yields diester derivatives. These derivatives, when blended with PVC, can improve its flexibility and reduce its glass transition temperature. The performance of these plasticizers, including their migration resistance and effect on the mechanical properties of PVC, is an active area of research. S[4]tudies on related high-molecular-weight plasticizers have shown that increased molecular size can lead to improved migration resistance, a critical factor for applications in food packaging and medical devices. T[5][6][7]he general mechanism of plasticization involves the insertion of plasticizer molecules between PVC polymer chains, which increases the free volume and allows for greater chain mobility.
This compound is a molecule with significant potential in materials science, particularly in the realm of sustainable polymers. Its synthesis from PET waste highlights a promising avenue for chemical recycling. The compound's well-defined structure, dominated by a rigid aromatic core, flexible side chains, and extensive hydrogen bonding capabilities, underpins its utility as a nucleating agent and a precursor for high-performance plasticizers. Further research into the structure-property relationships of its derivatives will undoubtedly unlock new applications and contribute to the development of advanced and more environmentally benign materials.
References
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Bednarek, G., Kusz, J., Ratuszna, A., Ossowski, J., & Sułkowski, W. W. (2008). N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1277. [Link]
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Fenollar, O., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Polymers, 13(4), 583. [Link]
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LookChem. (n.d.). This compound. [Link]
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More, A. P., Kute, R. A., & Mhaske, S. T. (2014). Novel synthesis, characterization and application of dibutyrate bis(2-hydroxyethyl) terephthalamide as a plasticizer in PVC compounding. Iranian Polymer Journal, 23(1), 59-67. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87854, N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide. PubChem. [Link]
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National Institute of Standards and Technology. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. In NIST Chemistry WebBook. [Link]
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The influence of molecular weight on plasticizer retention. (n.d.). Geosynthetics Magazine. [Link]
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Van der Meer, S., et al. (2022). Nucleating Agents to Enhance Poly(l-Lactide) Fiber Crystallization during Industrial-Scale Melt Spinning. Polymers, 14(7), 1395. [Link]
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A Technical Guide to the Spectroscopic Elucidation of N,N'-bis(2-hydroxyethyl)terephthalamide (CAS 18928-62-6)
This technical guide provides a comprehensive analysis of the spectroscopic data for N,N'-bis(2-hydroxyethyl)terephthalamide, a compound identified by the Chemical Abstracts Service (CAS) number 18928-62-6. Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the principles and practical applications of key spectroscopic techniques for the structural elucidation of this molecule. We will delve into Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting not only the spectral data but also the underlying methodologies and interpretive logic that are crucial for robust chemical characterization.
Compound Identification and Physicochemical Properties
The compound with CAS number 18928-62-6 is identified as N,N'-bis(2-hydroxyethyl)terephthalamide.[1][2][3] It is a white solid commonly used in the synthesis of polyamides and polyesters, exhibiting excellent thermal stability.[2]
| Property | Value | Source |
| Chemical Name | N,N'-bis(2-hydroxyethyl)terephthalamide | [2][3] |
| CAS Number | 18928-62-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2][3] |
| Molecular Weight | 252.27 g/mol | [1][2][3] |
| Melting Point | 227.2 °C | [2] |
Mass Spectrometry: Unveiling the Molecular Mass
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.[4][5] This information is fundamental for determining the molecular weight of a compound and can provide insights into its structure through the analysis of fragmentation patterns.[5][6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard approach for the analysis of small organic molecules like N,N'-bis(2-hydroxyethyl)terephthalamide is Electron Ionization (EI).
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Data Interpretation
For N,N'-bis(2-hydroxyethyl)terephthalamide (C₁₂H₁₆N₂O₄), the expected key features in the mass spectrum are:
-
Molecular Ion Peak (M⁺•): A peak at an m/z value corresponding to the molecular weight of the compound, which is approximately 252. This peak confirms the molecular formula.
-
Fragment Ions: Fragmentation patterns can provide structural information. Common fragmentation pathways for amides include cleavage of the amide bond.
| Ion | m/z (expected) | Description |
| [C₁₂H₁₆N₂O₄]⁺• | 252 | Molecular Ion |
| [C₁₀H₁₁N₂O₃]⁺ | 207 | Loss of a hydroxyethyl group (•CH₂CH₂OH) |
| [C₈H₅O₂]⁺ | 149 | Cleavage of both amide bonds |
| [C₂H₆NO]⁺ | 60 | Hydroxyethylamino fragment |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] Different chemical bonds vibrate at characteristic frequencies, and these absorptions are recorded as peaks in an IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples that requires minimal sample preparation.
-
Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for atmospheric and instrumental absorptions.[7][8]
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.
-
Pressure Application: A pressure arm is applied to press the sample firmly against the crystal.
-
Data Acquisition: The infrared beam is directed through the crystal, where it undergoes total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies. The attenuated beam is then directed to the detector.
-
Spectrum Generation: The instrument's software ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.
Caption: Workflow for ATR-FTIR Spectroscopy.
Data Interpretation
The IR spectrum of N,N'-bis(2-hydroxyethyl)terephthalamide is expected to show characteristic absorption bands corresponding to its functional groups. The NIST Chemistry WebBook provides a condensed phase IR spectrum for this compound.[3]
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | N-H (amide) and O-H (alcohol) | Stretching |
| ~2900 | C-H (alkane) | Stretching |
| ~1640 | C=O (amide I) | Stretching |
| ~1540 | N-H bend (amide II) | Bending |
| ~1050 | C-O (alcohol) | Stretching |
The broad peak around 3300 cm⁻¹ is indicative of hydrogen bonding from both the N-H and O-H groups. The strong absorption at ~1640 cm⁻¹ is a classic indicator of the amide carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[9] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.[9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A small amount of the sample (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable protons).[10] The solution is transferred to an NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent to stabilize the magnetic field, and the magnetic field is "shimmed" to improve its homogeneity.[9][10]
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decays, FIDs) are detected. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The FIDs are subjected to a Fourier transform to convert them from the time domain to the frequency domain, resulting in the NMR spectrum.
Caption: General workflow for NMR spectroscopy.
Data Interpretation: ¹H NMR
The ¹H NMR spectrum of N,N'-bis(2-hydroxyethyl)terephthalamide is expected to show the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | Singlet | 4H | Aromatic protons |
| ~8.6 | Triplet | 2H | Amide N-H protons |
| ~4.8 | Triplet | 2H | Hydroxyl O-H protons |
| ~3.5 | Quartet | 4H | Methylene protons adjacent to N |
| ~3.4 | Quartet | 4H | Methylene protons adjacent to O |
The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
Data Interpretation: ¹³C NMR
The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~167 | Carbonyl carbon (C=O) |
| ~137 | Aromatic quaternary carbon |
| ~128 | Aromatic C-H carbon |
| ~60 | Methylene carbon adjacent to O |
| ~42 | Methylene carbon adjacent to N |
Integrated Spectroscopic Analysis for Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques.[11][12][13]
-
Mass Spectrometry confirms the molecular weight of 252 g/mol , consistent with the molecular formula C₁₂H₁₆N₂O₄.
-
IR Spectroscopy identifies the key functional groups: N-H and O-H (broad peak ~3300 cm⁻¹), C=O of an amide (~1640 cm⁻¹), and C-O of an alcohol (~1050 cm⁻¹).
-
¹H and ¹³C NMR Spectroscopy provide the detailed carbon-hydrogen framework. The singlet for the aromatic protons in the ¹H NMR spectrum indicates a symmetrically substituted benzene ring. The number of signals in both the ¹H and ¹³C NMR spectra are consistent with the symmetrical nature of the molecule.
Caption: Integrated approach to structural elucidation.
Conclusion
The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating and unambiguous confirmation of the structure of CAS 18928-62-6 as N,N'-bis(2-hydroxyethyl)terephthalamide. This guide has outlined the standard methodologies for acquiring and interpreting the spectroscopic data for this compound, offering a framework for the comprehensive characterization of small molecules in a research and development setting.
References
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Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
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StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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VNU-HCM University of Education. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
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Supporting Information Solvent-promoted Catalyst-free Aminolytic Degradation for Chemical Recycling of Single and Mixed Plastic Wastes. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide. Retrieved from [Link]
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University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. Retrieved from [Link]
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Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
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NIST. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of N,N'-bis(2-hydroxyethyl)terephthalamide (BHETA) from PET Waste
Foreword: Reimagining PET Waste as a Valuable Feedstock
Poly(ethylene terephthalate) (PET) is a cornerstone of the modern packaging and textile industries, yet its ubiquity has led to a persistent global waste problem. While mechanical recycling has its merits, it often results in downcycling and is sensitive to contamination. Chemical recycling, however, offers a pathway to close the loop, depolymerizing PET back into its constituent monomers or other valuable chemical entities. This guide focuses on a specific, high-value chemical recycling route: the aminolysis of PET waste with ethanolamine to synthesize N,N'-bis(2-hydroxyethyl)terephthalamide, commonly known as BHETA. This process transforms a problematic waste stream into a versatile chemical intermediate with applications in polyurethanes, polyesteramides, plasticizers, and coatings.[1][2][3] This document provides a comprehensive technical overview intended for researchers and chemical industry professionals, detailing the underlying science, a field-proven experimental protocol, and critical process insights.
The Chemical Pathway: Aminolysis vs. Other Depolymerization Routes
PET is a polyester, characterized by repeating ester linkages. Chemical recycling hinges on the scission of these bonds. While several solvolysis methods exist—including glycolysis, hydrolysis, and methanolysis—aminolysis offers distinct advantages. Amines are generally more nucleophilic than alcohols or water, which allows for faster reaction rates under milder conditions, often without the need for high-pressure equipment.[4][5]
The reaction with ethanolamine is particularly noteworthy. Ethanolamine possesses both a primary amine (-NH₂) and a primary alcohol (-OH) functional group. Due to the higher nucleophilicity of the amine, it preferentially attacks the electrophilic carbonyl carbon of the PET ester group. This targeted reaction cleaves the polymer chain and results in the formation of a stable amide bond, yielding the symmetrical diamide, BHETA, along with ethylene glycol as a co-product.[6][7]
Reaction Mechanism: The Nucleophilic Attack on the Ester Linkage
The aminolysis of PET with ethanolamine is a nucleophilic acyl substitution reaction. The process can be catalyzed, typically by Lewis acids like zinc acetate, to enhance the reaction rate.[1][8]
The mechanism proceeds as follows:
-
Catalyst Activation (if present): A Lewis acid catalyst, such as the Zn²⁺ ion from zinc acetate, coordinates with the carbonyl oxygen of the PET ester group. This coordination increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the activated carbonyl carbon. This is the rate-determining step. The higher nucleophilicity of the amine group ensures it reacts in preference to the hydroxyl group.[4][6]
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Ester Bond Cleavage: The intermediate collapses, leading to the cleavage of the C-O bond of the ester linkage. The original ethylene glycol unit of the PET chain is eliminated.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the departing alkoxide group, regenerating the catalyst (if used) and forming the stable amide N,N'-bis(2-hydroxyethyl)terephthalamide (BHETA) and ethylene glycol.
This process repeats along the polymer chain until the PET is fully depolymerized into the BHETA monomer.
Catalysis in PET Aminolysis: Accelerating Depolymerization
While aminolysis can proceed without a catalyst, the reaction is significantly slower. Catalysts are employed to increase the reaction rate, allowing for lower temperatures and shorter reaction times, which improves process efficiency and reduces energy consumption.[5]
Several types of catalysts have proven effective:
-
Metal Acetates: Zinc acetate is the most commonly cited catalyst for this reaction.[1][8] It is effective, relatively inexpensive, and well-understood. Other acetates, such as sodium acetate, have also been used.[3][5]
-
Metal Oxides: Dibutyl tin oxide (DBTO) is another effective catalyst. More advanced catalysts, such as tin-doped zinc oxide (Sn/ZnO) nanoparticles, have demonstrated superior activity, achieving high yields of BHETA.
-
Organocatalysts: Thermally stable acid-base mixtures have been shown to facilitate rapid and complete PET depolymerization in as little as 10 minutes.[4]
The choice of catalyst is a critical decision. While highly active nanocatalysts can offer superior performance, factors like cost, toxicity, and the difficulty of separating the catalyst from the final product must be considered.[9] For many applications, zinc acetate provides an optimal balance of activity, cost, and ease of use.[1]
Experimental Protocol: Synthesis of BHETA from PET Waste
This protocol describes a reliable lab-scale procedure for the synthesis of BHETA from post-consumer PET flakes using zinc acetate as a catalyst.
4.1. Materials and Pre-treatment
-
Post-consumer PET flakes (e.g., from beverage bottles)
-
Ethanolamine (EA)
-
Zinc Acetate (Zn(OAc)₂)
-
Methanol (for purification)
-
Deionized water
-
Detergent
PET Pre-treatment (Self-Validating System): The quality of the final product is directly dependent on the cleanliness of the starting material.
-
Manual Sorting: Remove any non-PET components such as caps, labels, and rings.
-
Washing: Wash the PET flakes in a hot aqueous solution (approx. 70-80°C) containing a detergent (e.g., 2 g/L) for 1 hour to remove organic residues, adhesives, and other surface contaminants.[3]
-
Rinsing: Thoroughly rinse the flakes with deionized water until the rinse water is neutral and clear.
-
Drying: Dry the washed flakes in an oven at 80-100°C overnight or until a constant weight is achieved. Properly dried flakes prevent side reactions caused by moisture.
4.2. Reaction Setup
4.3. Step-by-Step Synthesis Procedure
-
Charging the Reactor: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Charge the flask with the pre-treated PET flakes, ethanolamine, and zinc acetate catalyst. A typical and effective ratio is 1:4 (w/w) of PET to ethanolamine, with the zinc acetate catalyst at 1.0-1.5% (w/w) relative to the PET.[1][8]
-
Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes to remove air and prevent oxidative side reactions at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.
-
Reaction: Immerse the flask in a preheated oil bath. Heat the reaction mixture to 160°C and maintain this temperature with vigorous stirring.[1][10] The PET flakes will gradually dissolve as the depolymerization proceeds. A typical reaction time to achieve high conversion is 3 hours.[1]
-
Product Isolation: After the reaction is complete (indicated by the disappearance of PET flakes and a change in viscosity), turn off the heat and allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled, viscous reaction mixture into a beaker of ice-cold water while stirring. A white solid, the crude BHETA, will precipitate immediately.[3]
-
Filtration: Collect the crude product by vacuum filtration. Wash the solid cake several times with deionized water to remove excess ethanolamine, ethylene glycol, and the catalyst.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
Purification and Characterization
The crude product contains BHETA along with unreacted reagents and some oligomeric species. For many applications, further purification is necessary.
5.1. Purification by Recrystallization
Recrystallization from methanol is an effective method to obtain high-purity BHETA.[3]
-
Dissolve the crude, dried BHETA in a minimum amount of hot methanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol and dry them under vacuum.
5.2. Characterization
The identity and purity of the synthesized BHETA should be confirmed using standard analytical techniques:
-
FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups. Expect to see characteristic peaks for N-H stretching (amide), C=O stretching (amide), and O-H stretching (hydroxyl).[1][11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. The spectrum should show distinct signals corresponding to the aromatic protons of the terephthalate ring and the aliphatic protons of the hydroxyethyl groups.[1][11]
-
DSC (Differential Scanning Calorimetry): To determine the melting point, which is an indicator of purity. Pure BHETA has a distinct melting endotherm.[5][10]
Data Summary: Reaction Parameters and Yields
The efficiency of the aminolysis reaction is highly dependent on the chosen parameters. The following table summarizes typical conditions and expected outcomes based on published literature.
| Parameter | Typical Range / Value | Rationale & Field Insights | Expected Outcome | Reference(s) |
| PET:Ethanolamine Ratio (w/w) | 1:4 to 1:20 | A large excess of ethanolamine acts as both reactant and solvent, driving the reaction equilibrium towards the product and ensuring complete depolymerization. A 1:4 ratio is often sufficient. | Higher ratios can increase reaction rate but complicate product isolation and reagent recovery. | [1][9] |
| Reaction Temperature | 140°C - 190°C | Temperature must be high enough to ensure a reasonable reaction rate and melt the PET. Temperatures above 190°C may lead to side reactions. 160°C is a good starting point. | Higher temperatures lead to faster conversion but may reduce selectivity. | [1][2] |
| Reaction Time | 1 - 4 hours | Time is dependent on temperature, catalyst loading, and PET particle size. 3 hours at 160°C is typically adequate for high conversion. | Insufficient time leads to incomplete depolymerization and lower yield. | [1][10] |
| Catalyst (Zinc Acetate) | 1 - 1.5% (w/w of PET) | Provides a good balance of catalytic activity and cost. Higher loading does not necessarily lead to a proportional increase in rate and can complicate purification. | 1.5% loading effectively catalyzes the reaction to completion under the specified conditions. | [8] |
| Product Yield (Crude) | ~81% or higher | The yield is highly dependent on optimizing all other parameters. Efficient precipitation and filtration are key to maximizing recovery. | With optimized conditions, yields exceeding 80% are readily achievable. | [1][10] |
Conclusion and Future Outlook
The aminolysis of PET waste with ethanolamine represents a robust and efficient chemical recycling strategy. It successfully converts a low-value waste material into N,N'-bis(2-hydroxyethyl)terephthalamide, a valuable chemical building block. The process is adaptable, operates under moderate conditions, and can achieve high yields of a pure product. As the chemical industry moves towards a circular economy, upcycling strategies like this will become increasingly vital. Future research should focus on developing even more efficient, recyclable, and environmentally benign catalyst systems and on scaling this process for industrial application, turning the tide on plastic waste.
References
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Demarteau, J., et al. (2022). Aminolytic upcycling of poly(ethylene terephthalate) wastes using thermally-stable organocatalyst. Chemical Engineering Journal, 429, 132297. Available at: [Link]
-
More, A., Kute, R. A., & Mhaske, S. (2013). Chemical conversion of PET waste using ethanolamine to bis(2-hydroxyethyl) terephthalamide (BHETA) through aminolysis and a novel plasticizer for PVC. Iranian Polymer Journal, 22(1), 59-67. Available at: [Link]
-
Zhang, L., Liu, L., Yue, Q., & Zhu, C. (2014). From Aminolysis Product of PET Waste to Value-added Products of Polymer and Assistants. Polymers and Polymer Composites, 22(1), 15-20. Available at: [Link]
-
Vinitha, V., et al. (2022). Aminolytic Depolymerization of Polyethylene Terephthalate Wastes Using Sn-Doped ZnO Nanoparticles. ACS Omega, 7(4), 3567-3576. Available at: [Link]
-
Shukla, S. R., & Harad, A. M. (2006). Aminolysis of poly(ethylene terephthalate) waste for chemical recycling. Journal of Applied Polymer Science, 99(5), 2447-2452. Available at: [Link]
-
Tawfik, M. E., & Eskander, S. B. (2006). Chemical recycling of poly(ethylene terephthalate) waste using ethanolamine. Sorting of the end products. Polymer Degradation and Stability, 91(12), 3123-3129. Available at: [Link]
-
Ubale, Y. S., et al. (2014). Novel synthesis, characterization and application of dibutyrate bis(2-hydroxyethyl) terephthalamide as a plasticizer in PVC compounding. Polymer Bulletin, 71, 2695–2707. Available at: [Link]
-
Spatari, C., et al. (2025). Synthesis and Characterization of a New Material Based on PET Aminolysis Product and MXenes. ACS Sustainable Resource Management. Available at: [Link]
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Shukla, S. R., & Harad, A. M. (2006). Aminolysis of polyethylene terephthalate waste. Journal of Applied Polymer Science, 102(4), 3465-3470. Available at: [Link]
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Demarteau, J., et al. (2022). Supporting Information: Aminolytic upcycling of poly(ethylene terephthalate) wastes using thermally-stable organocatalyst. Zenodo. Available at: [Link]
-
Wang, H., et al. (2020). Chemical conversion of waste PET to valued-added bis(2-hydroxyethyl) terephthalamide through aminolysis. RSC Advances, 10(42), 25034-25041. Available at: [Link]
-
Senthil, T., et al. (2022). Synthesis and characterization of terephthalamides from poly(ethylene terephthalate) waste. Materials Today: Proceedings, 62, 3754-3759. Available at: [Link]
-
Al-Sabagh, A. M., et al. (2016). Aminolysis and aminoglycolysis of waste poly(ethylene terephthalate). Journal of Polymers and the Environment, 24, 1-13. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Capuano, R., et al. (2021). Upcycling of Postconsumer PET Using Serinol: Green Preparation of a New Multifunctional Initiator for PLA. Macromolecular Chemistry and Physics, 222(18), 2100181. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Foreword: Understanding the Critical Role of Solubility in Research and Development
In the landscape of pharmaceutical and materials science, the solubility of a compound is a cornerstone of its developability and application. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic; it is a critical determinant of a project's trajectory and ultimate success. This guide is dedicated to a molecule of growing interest: 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. While this compound holds potential in various applications, a significant knowledge gap exists regarding its quantitative solubility profile.
This document, therefore, takes a proactive and empowering approach. In the absence of extensive published quantitative data, this guide will equip you, the scientist, with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of this compound in your own laboratory settings. By providing a robust theoretical framework alongside a field-proven experimental methodology, this guide serves as both a reference and a practical benchtop companion.
Introduction to this compound: Structure and Potential
This compound, with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol , is a symmetrical aromatic dicarboxamide.[1][2] Its structure is characterized by a central benzene ring to which two amide groups are attached at the para positions. Each amide nitrogen is, in turn, substituted with a 2-hydroxyethyl group.
Figure 1: Chemical Structure of this compound.
The presence of multiple hydrogen bond donors (the N-H and O-H groups) and acceptors (the carbonyl and hydroxyl oxygens) suggests a high degree of intermolecular interaction. This intricate network of hydrogen bonds is expected to significantly influence its physical properties, including its melting point and solubility. The molecule is centrosymmetric, and its amide groups are twisted relative to the benzene ring.[3]
Theoretical Principles of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. At its core, solubility is governed by the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
For this compound, the key structural features influencing its solubility are:
-
Polarity: The presence of amide and hydroxyl functional groups imparts significant polarity to the molecule.
-
Hydrogen Bonding: The capacity to both donate and accept hydrogen bonds is a dominant factor in its interaction with protic solvents.
-
Aromatic Core: The non-polar benzene ring contributes to its interaction with non-polar or less polar solvents.
Based on these features, we can make some qualitative predictions:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the amide and hydroxyl groups of the compound. Therefore, some degree of solubility is expected. The fact that single crystals of this compound have been grown from aqueous solutions corroborates its solubility in water, likely enhanced at higher temperatures.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are polar and can act as hydrogen bond acceptors. They are generally good solvents for polar compounds, and it is anticipated that this compound will exhibit significant solubility in these solvents.
-
Non-Polar Solvents (e.g., hexane, toluene): Due to the high polarity of the target molecule, it is expected to have very low solubility in non-polar solvents.
A Practical Guide to Determining Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound. This method involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period to reach a saturated solution. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Rationale for the Shake-Flask Method
The shake-flask method is favored for its simplicity, reliability, and its ability to provide a true measure of thermodynamic solubility. This is in contrast to kinetic solubility measurements, which can often overestimate the equilibrium solubility. For drug development and materials science applications, understanding the thermodynamic solubility is crucial for predicting long-term stability and behavior.
Detailed Experimental Protocol
This protocol provides a step-by-step guide to determining the solubility of this compound using the shake-flask method.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Experimental Workflow:
Sources
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data to deliver field-proven insights into the thermal behavior of this compound. The guide covers its synthesis, thermal analysis, and a proposed decomposition mechanism, grounded in authoritative references. All experimental protocols are detailed to ensure reproducibility and validation.
Introduction
This compound, a terephthalamide derivative, is a molecule of interest in the synthesis of novel polymers, particularly polyesteramides. Its structure, featuring a rigid aromatic core flanked by flexible hydroxyethyl-functionalized amide groups, imparts unique properties to the materials it constitutes. Understanding the thermal stability and decomposition pathways of this compound is paramount for its application in materials science, where processing and end-use performance are critically dependent on thermal behavior. This guide provides a detailed examination of these properties, drawing on experimental data and established principles of polymer chemistry.
The molecular structure of this compound is presented below:
Chemical Structure:
Caption: Molecular structure of the topic compound.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the aminolysis of a terephthalate ester with ethanolamine. A common and effective laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis
A mixture of 194 g (1.0 mole) of dimethyl terephthalate, 150 ml (2.46 mole) of ethanolamine, and 300 ml of ethanol is refluxed for 7 hours.[1] Upon cooling the reaction mixture, the desired product, this compound, precipitates out of the solution. The solid product is then collected by filtration and washed with ethanol to remove any unreacted starting materials and byproducts. After drying, the compound is obtained as a white solid with a melting point of 227-229°C.[1]
Thermal Analysis
Thermal analysis provides critical information regarding the material's behavior as a function of temperature. The primary techniques employed for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
For a related compound, dibutyrate bis(2-hydroxyethyl) terephthalamide, an endothermic decomposition peak is observed in the DSC curve between 250°C and 340°C, indicating the temperature range of significant thermal degradation.
Differential Scanning Calorimetry (DSC)
DSC analysis provides information on the phase transitions of a material, such as melting point and glass transition temperature.
-
Melting Point (Tm): The melting point of this compound has been reported to be in the range of 227-229°C .[1]
-
Glass Transition Temperature (Tg): For a polyesteramide synthesized exclusively from N,N'-bis(2-hydroxyethyl)terephthalamide, a glass transition temperature (Tg) of 65°C has been reported.[2]
Summary of Thermal Properties
| Property | Value | Source |
| Melting Point (Tm) | 227-229 °C | [1] |
| Glass Transition Temperature (Tg) of Poly(HETA) | 65 °C | [2] |
| Decomposition Onset (in copolymers) | Lower than corresponding polyesters | [2] |
Decomposition Mechanism and Products
The precise decomposition mechanism of this compound has not been definitively elucidated in the available literature. However, by examining the degradation of related aromatic polyamides and considering the functional groups present in the molecule, a plausible decomposition pathway can be proposed.
The general mechanism for the thermal degradation of aromatic polyamides involves the cleavage of the C-N bond within the amide linkage.[3] The presence of the hydroxyethyl groups in the title compound introduces additional potential reaction pathways.
Proposed Decomposition Pathway
The thermal decomposition is likely to be a multi-step process:
-
Initial Decomposition: The initial step is hypothesized to be the cleavage of the N-C bond of the hydroxyethyl group or the C-N bond of the amide linkage, as these are generally the weaker bonds in the structure.
-
Formation of Volatile Products: Cleavage of the hydroxyethyl side chains could lead to the formation of volatile compounds such as acetaldehyde or ethylene oxide through dehydration and rearrangement reactions.
-
Amide Bond Scission: The primary degradation pathway for the aromatic amide core is expected to be the scission of the amide bond. This can lead to the formation of aromatic nitriles, carboxylic acids, and amines.
-
Secondary Reactions and Char Formation: At higher temperatures, the initial degradation products can undergo further reactions, including decarboxylation of any carboxylic acid intermediates and condensation of the aromatic rings to form a stable char residue.
Caption: Proposed thermal decomposition pathway.
Analysis of Potential Decomposition Products
Based on studies of similar aromatic amides, the following decomposition products can be anticipated:
-
Low Molecular Weight Volatiles: Water, carbon monoxide, and carbon dioxide are expected products from the breakdown of the amide and hydroxyethyl functionalities.[1]
-
Aromatic Fragments: The cleavage of the amide bonds and subsequent reactions could lead to the formation of benzonitrile, terephthalonitrile, and benzoic acid derivatives.[1]
-
Nitrogen-Containing Compounds: Ammonia and various amines could also be formed during the degradation process.
-
Char Residue: A stable carbonaceous char is expected to be the final product at high temperatures.
Experimental Methodologies
To further investigate the thermal stability and decomposition of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA) Protocol
Caption: Experimental workflow for TGA.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA instrument.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate of 10°C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data will provide the onset temperature of decomposition and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250°C) at a rate of 10°C/min to observe the melting endotherm.
-
Cool the sample back to a sub-ambient temperature (e.g., 0°C).
-
Reheat the sample at the same rate to observe the glass transition temperature (Tg) and any other thermal events.
-
-
Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.
Conclusion
This compound exhibits moderate thermal stability, with a melting point of 227-229°C. Evidence from its use in copolymers suggests that the presence of this amide diol structure can lower the overall thermal stability of the resulting polymer. The decomposition is likely to initiate in the 250-340°C range and proceeds through a complex mechanism involving the cleavage of the amide linkages and reactions of the hydroxyethyl side chains. The anticipated degradation products include water, carbon oxides, aromatic nitriles, and a stable char residue. Further investigation using techniques such as TGA-MS and Pyrolysis-GC-MS is recommended to definitively identify the decomposition products and elucidate the precise degradation pathway.
References
-
PrepChem. Synthesis of N,N'-bis[2-hydroxyethyl]terephthalamide. Available at: [Link]
-
Request PDF. Synthesis of polyesteramides from N, N'-bis (2-hydroxyethyl)terephthalamide and chain extension reaction. Available at: [Link]
-
National Institute of Standards and Technology. Mechanism of the degradation of polyamides. Available at: [Link]
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, a molecule of interest in polymer chemistry and materials science, often derived from the aminolysis of polyethylene terephthalate (PET). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the methodologies and scientific reasoning behind its structural determination. We will delve into the experimental procedures, from synthesis and crystallization to X-ray diffraction data analysis, and culminate in a detailed examination of the molecule's three-dimensional architecture, with a particular focus on the intricate network of intermolecular hydrogen bonds that govern its solid-state packing.
Introduction: The Significance of Crystalline Architecture
The physical and chemical properties of a molecular compound in the solid state are intrinsically linked to the precise three-dimensional arrangement of its constituent molecules. This arrangement, or crystal packing, is dictated by a delicate balance of intermolecular forces. For this compound (Figure 1), understanding its crystal structure is paramount for predicting its behavior in various applications, such as its potential as a monomer for new polymers or its role in the development of novel materials. Single-crystal X-ray diffraction stands as the definitive technique for elucidating this atomic-level organization, providing unparalleled insight into molecular conformation, bond lengths, bond angles, and, crucially, the non-covalent interactions that define the supramolecular assembly.[1][2][3] This guide will walk through the complete workflow of a crystal structure analysis, using this compound as a practical exemplar.
Figure 1. Chemical structure of this compound.
Experimental Workflow: From Synthesis to Single Crystal
A successful crystal structure determination begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
The target compound can be reliably synthesized via the aminolysis of a terephthalate ester. A common and effective laboratory-scale procedure is as follows:
Protocol:
-
A mixture of dimethyl terephthalate (1.0 mole), ethanolamine (2.46 moles), and ethanol is prepared in a round-bottom flask.
-
The mixture is refluxed for approximately 7 hours.
-
Upon cooling, the desired product, this compound, precipitates out of the solution.
-
The solid product is collected by filtration and washed with cold ethanol to remove any unreacted starting materials or byproducts.
-
The purified product is then dried, yielding a white solid with a melting point of approximately 227-229 °C.[4]
This method provides a straightforward and efficient route to obtaining the necessary starting material for crystallization trials.
Cultivating Diffraction-Quality Single Crystals
The primary challenge in single-crystal X-ray diffraction is often the growth of a suitable crystal.[5] An ideal crystal for analysis should be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal structure, and be free from significant defects like twinning or cracking.[5] For this compound, single crystals suitable for X-ray analysis have been successfully obtained from an aqueous solution.
Protocol: Slow Evaporation
-
Dissolve the synthesized compound in a suitable solvent (in this case, water) at a slightly elevated temperature to create a saturated or near-saturated solution.
-
Filter the warm solution to remove any particulate impurities.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, inducing the formation of single crystals.
The rationale behind slow evaporation is to allow the molecules to self-assemble onto the growing crystal lattice in a highly ordered fashion, which is essential for obtaining sharp diffraction patterns.
Data Acquisition and Processing: Interrogating the Crystal with X-rays
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to collect the data necessary for structure determination.
Single-Crystal X-ray Diffraction
The fundamental principle of this technique is Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice.[6]
Experimental Setup: A single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern for the compound.[7]
For the titular compound, the data was collected using Mo Kα radiation (λ = 0.71073 Å).[8]
Data Reduction and Structure Solution
The raw diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are then used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined to best fit the experimental data.
The workflow for structure solution and refinement is outlined in the diagram below:
Diagram 1. Workflow for Crystal Structure Determination.
Software: The SHELX suite of programs is a widely used and powerful tool for small-molecule crystallography.
-
SHELXS is often used for the initial structure solution using direct methods or Patterson methods.
-
SHELXL is employed for the refinement of the structural model against the experimental diffraction data through a least-squares process.
Crystal Structure Analysis of this compound
The successful application of the aforementioned workflow yielded the detailed crystal structure of the title compound.
Crystallographic Data
The key crystallographic parameters are summarized in the table below. This data provides the fundamental framework for describing the crystal lattice.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₁₆N₂O₄ | [2][8] |
| Formula Weight | 252.27 g/mol | [2][8] |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
| a | 4.9062 (4) Å | [8] |
| b | 13.6467 (10) Å | [8] |
| c | 8.8840 (7) Å | [8] |
| α | 90° | [8] |
| β | 97.262 (6)° | [8] |
| γ | 90° | [8] |
| Volume | 590.04 (8) ų | [8] |
| Z | 2 | [8] |
| Calculated Density | 1.420 Mg m⁻³ | [8] |
The molecule crystallizes in the centrosymmetric space group P2₁/c, with two molecules per unit cell. This implies that the molecule itself possesses a center of inversion.[8]
Molecular Conformation
In the crystalline state, the molecule of this compound is located around an inversion center.[8] A notable conformational feature is the twisting of the amide group relative to the plane of the benzene ring by an angle of 14.40 (13)°.[8] This non-planar arrangement is a common feature in such systems and is influenced by the steric and electronic demands of the substituents as well as the optimization of intermolecular interactions.
Supramolecular Assembly via Hydrogen Bonding
The defining characteristic of the crystal packing in this compound is its extensive network of hydrogen bonds. The presence of both amide (N-H) and hydroxyl (O-H) groups as hydrogen bond donors, and carbonyl (C=O) and hydroxyl (O-H) oxygen atoms as acceptors, facilitates the formation of a robust three-dimensional framework.
The primary hydrogen bonding interactions are:
-
N—H···O Hydrogen Bonds: The amide hydrogen atom forms a hydrogen bond with the hydroxyl oxygen atom of a neighboring molecule.
-
O—H···O Hydrogen Bonds: The hydroxyl hydrogen atom, in turn, donates a hydrogen bond to the carbonyl oxygen atom of another adjacent molecule.
This interplay of interactions links the individual molecules into a cohesive and stable crystalline lattice.[8] The diagram below illustrates the key hydrogen bonding motifs.
Diagram 2. Key Hydrogen Bonding Interactions.
This intricate network of hydrogen bonds is the primary determinant of the crystal's stability and its observed physical properties. The analysis of such patterns is crucial in the field of crystal engineering, where the goal is to design materials with specific properties based on an understanding of intermolecular interactions.[7]
Conclusion
The crystal structure analysis of this compound reveals a well-ordered, centrosymmetric molecular arrangement within a monoclinic lattice. The conformation of the molecule is characterized by a twisted amide group relative to the central benzene ring. The crystal packing is dominated by a three-dimensional network of intermolecular N—H···O and O—H···O hydrogen bonds, which effectively dictates the supramolecular architecture. This detailed structural understanding, achieved through a systematic workflow of synthesis, crystallization, and single-crystal X-ray diffraction, provides a critical foundation for predicting and manipulating the material properties of this compound and its derivatives in future research and development endeavors.
References
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Bednarek, G., Kusz, J., Ratuszna, A., Ossowski, J., & Sułkowski, W. W. (2008). N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1277. [Link]
- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.
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CCDC. (n.d.). Mercury. Cambridge Crystallographic Data Centre. Retrieved from [Link]
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CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of N,N'-bis[2-hydroxyethyl]terephthalamide. Retrieved from [Link]
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PubChem. (n.d.). N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide. National Center for Biotechnology Information. Retrieved from [Link]
- Sławomir, J. G. (Ed.). (2019). Analysis of Hydrogen Bonds in Crystals. MDPI.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
- Spingler, B. (2016). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich.
- Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry. John Wiley & Sons.
- Woolfson, M. M. (1997). An Introduction to X-ray Crystallography. Cambridge University Press.
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- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
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- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
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- 8. ISSN 2056-9890 (Online) | Acta crystallographica. Section E, Crystallographic communications | The ISSN Portal [portal.issn.org]
An In-depth Technical Guide to 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide (BHETA): From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, a molecule of growing significance at the intersection of polymer chemistry, materials science, and sustainable chemical synthesis. This document, intended for researchers, scientists, and professionals in drug development and related fields, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in scientific integrity, offering not just protocols but the strategic reasoning behind them. We will explore the journey of this compound from its likely origins in mid-20th century polymer research to its current role in the circular economy and advanced materials. This guide is designed to be a self-validating system of information, where every claim is supported by verifiable evidence, empowering you to build upon this knowledge in your own work.
Introduction and Nomenclature
This compound, a symmetrically substituted diamide of terephthalic acid, is a compound that has garnered significant attention for its role as a versatile chemical intermediate. While its full IUPAC name is descriptive, it is more commonly known in scientific literature and industry by the acronym BHETA , which stands for N,N'-bis(2-hydroxyethyl)terephthalamide.
At its core, BHETA is a bifunctional molecule, possessing two primary hydroxyl (-OH) groups and two amide (-CONH-) linkages. This unique structure makes it a valuable monomer for step-growth polymerization, leading to the formation of polyesteramides, and a useful precursor for the synthesis of other functional molecules. Its discovery and history are intrinsically linked to the development of polyester chemistry and, more recently, to the global effort to recycle polyethylene terephthalate (PET).
Chemical Structure:
Caption: Chemical structure of this compound (BHETA).
Discovery and History: A Story of Polymer Innovation and Sustainability
The precise first synthesis of this compound is not prominently documented in easily accessible historical records. However, its origins can be inferred from the broader history of polymer science. The mid-20th century was a period of intense research into polyamides and polyesters, leading to the development of iconic materials like nylon and PET. It is highly probable that BHETA was first synthesized during this era as chemists explored various diamine and diol monomers to create novel polymers with unique properties.
The true rise to prominence for BHETA, however, is a more recent story, driven by the global imperative for a circular economy. With the proliferation of PET in single-use packaging, the challenge of plastic waste has become a critical environmental issue. This has spurred extensive research into chemical recycling methods for PET, where the polymer is broken down into its constituent monomers. In this context, the aminolysis of PET using ethanolamine has emerged as a highly effective method, with BHETA being the primary product. This process not only provides a method for upcycling PET waste but also offers a sustainable route to a valuable chemical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of BHETA is essential for its application in synthesis and materials development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Common Name | N,N'-bis(2-hydroxyethyl)terephthalamide (BHETA) | - |
| CAS Number | 18928-62-6 | NIST |
| Molecular Formula | C12H16N2O4 | PubChem |
| Molecular Weight | 252.27 g/mol | PubChem |
| Melting Point | 227-229 °C | PrepChem |
| Appearance | White solid | - |
| Solubility | Soluble in hot water and polar organic solvents | General knowledge |
Synthesis Methodologies: A Tale of Two Routes
The synthesis of BHETA is dominated by two primary, well-established methodologies. The choice between these routes often depends on the desired scale, purity requirements, and the availability of starting materials, particularly whether the goal is de novo synthesis or chemical recycling.
Route 1: Amidation of Dimethyl Terephthalate
This is the classic, de novo synthesis route, ideal for producing high-purity BHETA for research and specialized applications where the starting materials must be precisely defined.
Reaction Scheme:
Caption: Workflow for the synthesis of BHETA from dimethyl terephthalate.
Detailed Experimental Protocol:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl terephthalate (1.0 mole), ethanolamine (2.46 moles), and ethanol (as a solvent).
-
Reflux: Heat the mixture to reflux and maintain for 7 hours. The excess ethanolamine drives the reaction towards the formation of the diamide.
-
Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. The product, BHETA, will precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the solid product by filtration and wash it thoroughly with ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a vacuum oven to obtain pure this compound.[1]
Causality Behind Experimental Choices:
-
Excess Ethanolamine: The use of an excess of ethanolamine is crucial to ensure the complete conversion of the dimethyl terephthalate to the desired diamide, according to Le Chatelier's principle.
-
Ethanol as Solvent: Ethanol is an excellent solvent for the reactants and facilitates a homogenous reaction mixture. Its boiling point allows for a suitable reflux temperature to achieve a reasonable reaction rate.
-
Cooling for Crystallization: The solubility of BHETA in ethanol is significantly lower at room temperature than at reflux temperature, allowing for efficient isolation of the product through crystallization upon cooling.
Route 2: Aminolysis of Polyethylene Terephthalate (PET) Waste
This route represents a cornerstone of chemical recycling and sustainable chemistry. It provides a method to convert post-consumer PET waste into a valuable chemical feedstock.
Reaction Scheme:
Sources
Methodological & Application
detailed synthesis protocol for 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Application Note & Protocol
Topic: Detailed Synthesis Protocol for 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Document ID: AN-BHETA-SYN-001
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Synthesis and Utility of a Versatile Diamide-Diol Monomer
This compound, commonly referred to as N,N'-bis(2-hydroxyethyl)terephthalamide (BHETA), is a symmetrical aromatic diamide-diol.[1][2] Its molecular structure, featuring a rigid central phenylene ring flanked by flexible hydroxyethyl amide groups, makes it a valuable monomer for the synthesis of advanced polymers. Specifically, BHETA serves as a key building block for producing specialty polyesteramides (PEAs), which exhibit a unique combination of properties derived from both ester and amide linkages.[3]
From a chemical recycling perspective, BHETA is also the primary product obtained from the aminolysis of poly(ethylene terephthalate) (PET) waste with ethanolamine, highlighting its role in sustainable chemistry initiatives aimed at upcycling post-consumer plastics.[4][5]
This application note provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of BHETA via the direct aminolysis of dimethyl terephthalate with ethanolamine. The causality behind critical experimental choices is explained, and methods for purification and characterization are detailed to ensure the synthesis of a high-purity final product.
Reaction Principle and Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction, specifically an aminolysis of a diester. Two equivalents of ethanolamine react with dimethyl terephthalate. The nucleophilic amino group of ethanolamine attacks the electrophilic carbonyl carbon of the ester. This process occurs twice, leading to the displacement of two methanol molecules and the formation of two stable amide bonds.
Reaction:
Dimethyl Terephthalate + 2 Ethanolamine → this compound + 2 Methanol
An excess of ethanolamine is utilized to ensure the reaction goes to completion, maximizing the yield of the desired dicarboxamide product by shifting the reaction equilibrium according to Le Châtelier's principle. Ethanol serves as a suitable solvent, as it effectively dissolves the reactants at elevated temperatures and allows for easy product precipitation upon cooling.[6]
Materials and Equipment
Reagents
-
Dimethyl terephthalate (CAS: 120-61-6, Purity: ≥99%)
-
Ethanolamine (CAS: 141-43-5, Purity: ≥99%)
-
Ethanol, Anhydrous (CAS: 64-17-5, Purity: ≥99.5%)
-
Deionized Water
Equipment
-
Three-neck round-bottom flask (500 mL or 1 L)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Glass funnel and filter paper
-
Büchner funnel and flask for vacuum filtration
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
Quantitative Data Summary
The following table outlines the recommended quantities and critical parameters for the synthesis.
| Parameter | Value | Unit | Rationale / Notes |
| Dimethyl Terephthalate | 194 | g | Limiting Reagent (1.0 mole) |
| Ethanolamine | 150 (approx. 152) | mL (g) | Molar equivalent: ~2.46 moles. A significant excess is used to drive the reaction to completion. |
| Ethanol (Solvent) | 300 | mL | Provides a suitable reaction medium. |
| Reaction Temperature | Reflux | °C | Approx. 78-80 °C, the boiling point of the ethanol/ethanolamine mixture. |
| Reaction Time | 7 | hours | Sufficient time for the reaction to proceed to completion.[6] |
| Theoretical Yield | 252.27 | g | Based on the molar mass of the product. [1][2] |
| Literature M.P. | 227 - 229 | °C | A key parameter for purity assessment.[6] |
Detailed Experimental Protocol
Part 1: Reaction Setup and Synthesis
-
Apparatus Assembly : Assemble a reflux apparatus using a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser in the central neck, and a stopper or thermometer in one of the side necks. Ensure all joints are properly sealed.
-
Reagent Addition : To the flask, add 194 g (1.0 mole) of dimethyl terephthalate, 150 mL (~2.46 moles) of ethanolamine, and 300 mL of anhydrous ethanol.[6]
-
Scientist's Note: The order of addition is not critical, but adding the solid first can prevent splashing. Ethanol serves to create a slurry that is easier to stir and heat uniformly.
-
-
Initiate Reflux : Begin stirring the mixture to ensure homogeneity. Turn on the cooling water to the condenser. Apply heat using the heating mantle to bring the mixture to a gentle reflux.
-
Reaction Monitoring : Maintain the reflux for 7 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired, by observing the disappearance of the dimethyl terephthalate spot.
Part 2: Product Isolation and Purification
-
Crystallization : After 7 hours, turn off the heat and allow the flask to cool slowly to room temperature. As the solution cools, the product, which has low solubility in cold ethanol, will precipitate out as a white solid.[6]
-
Scientist's Note: Slow cooling promotes the formation of larger, purer crystals. For maximum yield, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.
-
-
Vacuum Filtration : Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold ethanol. Decant the supernatant and then transfer the solid precipitate into the funnel.
-
Washing : Wash the collected solid cake on the filter with two portions of cold ethanol (approx. 50 mL each).[6]
-
Scientist's Note: Using cold ethanol for washing is crucial. It effectively removes residual ethanolamine and other soluble impurities without significantly dissolving the desired product, thereby maximizing yield and purity.
-
-
Drying : Transfer the white solid to a pre-weighed watch glass or crystallization dish. Dry the product in a vacuum oven at 60-80 °C until a constant weight is achieved. The final product should be a fine, white crystalline powder.
Synthesis and Purification Workflow
Sources
- 1. N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide | C12H16N2O4 | CID 87854 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. prepchem.com [prepchem.com]
Application Note: Synthesis of High-Performance Polyesteramides Utilizing 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Abstract
Polyesteramides (PEAs) are a versatile class of polymers that uniquely combine the excellent thermal and mechanical properties characteristic of polyamides with the biodegradability and biocompatibility inherent to polyesters.[1][2] This synergy is achieved through the presence of both amide and ester linkages in the polymer backbone. The properties of PEAs can be precisely tuned by the strategic selection of monomers. This application note provides a comprehensive guide to the synthesis and characterization of high-performance polyesteramides using a key aromatic diol-diamide monomer, 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. We will detail the synthesis of this monomer and its subsequent polymerization via melt polycondensation, a robust and scalable method.[3][4] This guide is intended for researchers in materials science, polymer chemistry, and drug development seeking to develop advanced biodegradable materials for applications such as controlled drug delivery, tissue engineering scaffolds, and high-strength sustainable plastics.[5][6][7]
Introduction: The Strategic Advantage of Aromatic Diol-Diamide Monomers
The architecture of a polyesteramide is fundamental to its final properties. The incorporation of pre-formed amide linkages within a diol monomer, such as this compound, offers several distinct advantages:
-
Structural Regularity: Polymerizing a diol-diamide with a dicarboxylic acid leads to a more regular polymer structure compared to the random copolymerization of diamines, diols, and diacids.[1] This regularity can enhance crystallinity and, consequently, mechanical strength and thermal stability.
-
Enhanced Intermolecular Forces: The amide groups introduce strong hydrogen bonding capabilities, which significantly increase the melting temperature (Tm), glass transition temperature (Tg), and tensile strength of the resulting polymer, mimicking the performance of traditional polyamides.[6]
-
Inherent Rigidity: The central benzene ring in the monomer imparts significant rigidity to the polymer backbone, contributing to high thermal stability and mechanical robustness.
-
Tunable Degradability: While the amide bonds provide stability, the ester bonds introduced during polymerization act as hydrolytically cleavable points, ensuring the material's biodegradability.[2] The ratio of ester to amide bonds is a critical parameter for controlling the degradation rate.[1]
Synthesis of Monomer: this compound
The synthesis of this key monomer is typically achieved through the aminolysis of a dialkyl terephthalate, such as dimethyl terephthalate (DMT), with ethanolamine.[8] This reaction is efficient and yields a high-purity product upon recrystallization. An alternative green approach involves the aminolysis of recycled poly(ethylene terephthalate) (PET).[9][10]
Chemical Reaction Scheme
Protocol 2.1: Monomer Synthesis
-
Reagent Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dimethyl terephthalate (0.1 mol, 19.42 g) and ethanolamine (0.21 mol, 12.82 g).[8] A slight excess of ethanolamine is used to drive the reaction to completion.
-
Solvent and Catalyst: Add 20 mL of a suitable solvent like DMF to aid mixing and a catalytic amount of sodium methoxide (e.g., 0.2 mL of a 5.4 M solution in methanol).[8]
-
Causality Note: Sodium methoxide is a strong base that acts as a catalyst for the transamidation reaction, deprotonating the ethanolamine to increase its nucleophilicity.
-
-
Inert Atmosphere: Purge the system with dry nitrogen for 20-30 minutes to remove oxygen, which can cause side reactions and discoloration at elevated temperatures.
-
Reaction: Heat the mixture to 65-70°C in an oil bath and stir for 12 hours.[8] The reaction progress can be monitored by the cessation of methanol reflux.
-
Purification: After the reaction, cool the mixture. The product will precipitate. Collect the white solid by filtration. Purify the crude product by recrystallization from deionized water (repeated 2-3 times) to remove unreacted starting materials and side products.[8][11]
-
Drying and Characterization: Dry the purified white crystalline powder in a vacuum oven at 60°C overnight. The yield should be over 60%. Characterize the final product using FTIR, ¹H NMR, and melting point analysis.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [12] |
| Molecular Weight | 252.27 g/mol | [12] |
| Appearance | White crystalline solid | [11] |
| Melting Point | ~227 °C | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 4 |
Polyesteramide Synthesis via Melt Polycondensation
Melt polycondensation is a preferred industrial method for synthesizing polyesters and polyamides as it avoids the use of solvents.[3][13] The process is typically conducted in two stages to achieve high molecular weight polymers.
Workflow for Melt Polycondensation
Protocol 3.1: Polyesteramide Synthesis
This protocol describes the synthesis of a polyesteramide from this compound and dimethyl adipate.
-
Reactor Charging: Charge a high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump, with equimolar amounts of this compound (e.g., 0.05 mol, 12.61 g) and dimethyl adipate (0.05 mol, 8.71 g).
-
Catalyst Addition: Add a suitable polycondensation catalyst, such as titanium(IV) butoxide or tin(II) octoate, at a concentration of 200-500 ppm relative to the total monomer weight.
-
Stage 1 - Oligomerization:
-
Purge the reactor thoroughly with nitrogen.
-
Heat the mixture to 180°C with constant stirring.[3] Methanol will begin to distill off as the transesterification reaction proceeds.
-
Maintain this temperature for 2-3 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
-
Causality Note: This initial stage creates low molecular weight oligomers. Removing the methanol byproduct is crucial as it drives the equilibrium reaction forward according to Le Chatelier's principle.
-
-
Stage 2 - Polycondensation:
-
Increase the temperature to 195-210°C.[3]
-
Gradually reduce the pressure inside the reactor to below 1 mbar over 30-60 minutes.
-
Causality Note: Applying a high vacuum is the most critical step for achieving a high molecular weight polymer. It facilitates the removal of the final traces of methanol and any excess glycol, further pushing the polymerization equilibrium towards the product.
-
Continue the reaction under high vacuum for 4-6 hours. A noticeable increase in the melt viscosity, indicated by the torque on the mechanical stirrer, signifies polymer chain growth.
-
-
Polymer Recovery: Once the desired viscosity is reached, stop the reaction by cooling the reactor. The molten polymer can be extruded under nitrogen pressure into a water bath and pelletized for subsequent analysis and processing. The resulting polymer should be a light-yellow to amber solid.[3]
Characterization of the Polyesteramide
The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.
Table 2: Key Characterization Techniques
| Technique | Purpose | Expected Results |
| FTIR | Confirm functional groups | Peaks for N-H stretching (~3300 cm⁻¹), C=O of amide (~1640 cm⁻¹), and C=O of ester (~1730 cm⁻¹).[14] |
| ¹H NMR | Elucidate polymer structure | Signals corresponding to the aromatic protons of the terephthalamide unit and aliphatic protons from the adipate and hydroxyethyl segments.[2][14] |
| GPC | Determine molecular weight (Mn, Mw) and polydispersity (Đ) | Mn values up to 25,000 g/mol or higher can be achieved with optimized melt polycondensation.[3][15] |
| DSC | Measure thermal transitions | Determination of glass transition temperature (Tg) and melting temperature (Tm), which will be significantly higher than common aliphatic polyesters due to the aromatic and amide content. |
| TGA | Assess thermal stability | The polymer is expected to show high thermal stability, with degradation onset above 300°C, due to the aromatic-amide structure.[14] |
Applications in Research and Development
The unique combination of properties makes polyesteramides derived from this compound highly attractive for advanced applications.
-
Drug Delivery Systems: The biodegradability and biocompatibility make these polymers excellent candidates for creating microspheres or implants for sustained drug release.[5][7] The degradation rate can be tailored by copolymerizing with other diacids or diols.
-
Tissue Engineering: Their superior mechanical properties compared to simple polyesters like PLA or PCL allow for the fabrication of robust scaffolds that can support tissue regeneration, particularly in load-bearing applications.[1]
-
Advanced Materials: These PEAs can serve as high-performance, biodegradable alternatives to petroleum-based plastics in applications requiring high thermal and mechanical resistance.[3]
By following the protocols and understanding the principles outlined in this note, researchers can successfully synthesize and tailor a new generation of high-performance polyesteramides for a wide range of scientific and industrial applications.
References
-
Gubler, M., et al. (2020). Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor. CHIMIA, 74(12), 1024-1025. [Link]
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Gubler, M., et al. (2020). Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor Technology. ResearchGate. [Link]
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Wang, Y., et al. (2013). Synthesis and characterization of poly(ester amide) from renewable resources through melt polycondensation. Express Polymer Letters, 7(1), 26-34. [Link]
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Pastore, C., et al. (2023). Novel terephthalamide diol monomers synthesis from PET waste to Poly(Urethane acrylates). Frontiers in Chemistry, 11, 1234763. [Link]
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Winnacker, M. (2017). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer International, 66(1), 21-30. [Link]
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Gubler, M., et al. (2020). Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor Technology. PubMed, 33357301. [Link]
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Giménez, V., et al. (2012). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 4(1), 65-91. [Link]
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Zhu, J., et al. (2023). Synthesis and Chemical Recovery of Castor Oil-Based Poly(ester amides) with PE-Like Performance. ACS Omega, 8(30), 27159–27168. [Link]
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Pastore, C., et al. (2023). Novel terephthalamide diol monomers synthesis from PET waste to Poly(Urethane acrylates). PMC. [Link]
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Pastore, C., et al. (2023). Novel terephthalamide diol monomers synthesis from PET waste to Poly(Urethane acrylates). ResearchGate. [Link]
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Puiggali, J. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. [Link]
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Garcia-Millan, E., et al. (2015). Novel biodegradable polyesteramide microspheres for controlled drug delivery in Ophthalmology. PubMed, 26255134. [Link]
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Zhu, J., et al. (2023). Synthesis and Chemical Recovery of Castor Oil-Based Poly(ester amides) with PE-Like Performance. PMC. [Link]
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Pandya, A. K., & Oswal, S. L. (2017). SYNTHESIS AND CHARACTERIZATION OF CERTAIN POLYESTER AMIDES. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide. PubChem. [Link]
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García-Gallego, S., et al. (2017). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 9(10), 478. [Link]
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Kulesza, K., et al. (2008). N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Acta Crystallographica Section E, 64(Pt 7), o1277. [Link]
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Application Notes and Protocols for 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide in Polymer Cross-Linking
Introduction
1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, also known as N,N'-Bis(2-hydroxyethyl)terephthalamide (HETA), is a symmetrical, di-functional molecule featuring a rigid aromatic core and two primary hydroxyl (-OH) groups.[1] This unique structure makes it an excellent candidate as a cross-linking agent or a chain extender in the synthesis of various polymers. The rigid terephthalamide moiety can impart thermal stability and mechanical strength to the resulting polymer network, while the terminal hydroxyl groups offer reactive sites for forming stable covalent bonds with a variety of polymer backbones.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and material science on the use of this compound for creating cross-linked polymer networks. The protocols detailed herein are grounded in established principles of polymer chemistry and aim to provide a robust starting point for developing novel materials with tailored properties.
Mechanism of Cross-Linking
The cross-linking capability of this compound is attributed to the reactivity of its two primary hydroxyl groups. These groups can participate in several types of condensation and addition reactions to form covalent linkages between polymer chains. The choice of reaction chemistry depends on the functional groups present on the polymer to be cross-linked. The primary mechanisms include:
-
Esterification: The hydroxyl groups react with carboxylic acid or acyl chloride functional groups on a polymer to form ester linkages. This reaction is fundamental to the synthesis of polyesters and polyesteramides.[4][5][6]
-
Urethane Formation: The hydroxyl groups react with isocyanate groups to form urethane (carbamate) linkages. This is the core reaction in the synthesis of polyurethanes.[7][8][9][10]
-
Etherification: The hydroxyl groups can react with epoxy groups (oxiranes) to form ether linkages, a common curing mechanism for epoxy resins.[11][12][13]
These versatile reaction pathways allow for the integration of this cross-linker into a wide array of polymer systems, including polyesters, polyamides, polyurethanes, and epoxy resins, to enhance their mechanical properties, thermal stability, and chemical resistance.
Caption: General reaction pathways for cross-linking using this compound.
Application Protocols
The following protocols provide detailed methodologies for utilizing this compound in different polymer systems.
Protocol 1: Synthesis of Polyesteramides via Melt Polycondensation
This protocol is based on the synthesis of polyesteramide prepolymers where this compound (HETA) is incorporated into the polymer backbone.[1]
Objective: To synthesize a polyesteramide by reacting HETA with a dicarboxylic acid and a diol.
Materials:
-
This compound (HETA)
-
Adipic acid (or other suitable dicarboxylic acid)
-
1,4-Butanediol (or other suitable diol)
-
Catalyst (e.g., tetrabutyl titanate, antimony trioxide)
-
Nitrogen gas (high purity)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Experimental Workflow:
Caption: Workflow for the synthesis of polyesteramides using melt polycondensation.
Procedure:
-
Charging the Reactor: Charge the reaction vessel with equimolar amounts of the dicarboxylic acid (e.g., adipic acid) and the diols (a mixture of 1,4-butanediol and HETA). The molar ratio of 1,4-butanediol to HETA can be varied to control the properties of the final polymer.[1] Add the catalyst (e.g., 0.05-0.1 mol% relative to the dicarboxylic acid).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove oxygen. Maintain a slow nitrogen flow throughout the first stage of the reaction.
-
Esterification Stage: Begin stirring and gradually heat the mixture to 170-190°C. The esterification reaction will start, and water will be produced as a byproduct.[4][14] Collect the water distillate. This stage typically takes 2-3 hours.
-
Polycondensation Stage: After the theoretical amount of water has been collected, gradually increase the temperature to 220-240°C. Slowly apply a vacuum to the system, reducing the pressure to below 1 Torr. This stage facilitates the removal of excess diol and drives the polymerization to achieve a high molecular weight.[15]
-
Monitoring: Monitor the reaction progress by observing the increase in the viscosity of the molten polymer (e.g., by measuring the torque on the stirrer). The reaction is typically continued for 2-4 hours under high vacuum.
-
Product Recovery: Once the desired viscosity is reached, break the vacuum with nitrogen gas and extrude the molten polymer from the reactor. Allow the polymer to cool to room temperature.
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Reactant Molar Ratio | Diacid:(Total Diols) = 1:1.05-1.1 | A slight excess of diols compensates for losses during vacuum stage. |
| HETA Content | 10-50 mol% of total diols | Varies the content of rigid aromatic amide units to tune properties.[1] |
| Catalyst | Tetrabutyl titanate | Effective catalyst for polyesterification.[16] |
| Temperature (Stage 1) | 170-190°C | Promotes esterification while minimizing side reactions. |
| Temperature (Stage 2) | 220-240°C | Required for high conversion and molecular weight build-up.[4] |
| Pressure (Stage 2) | < 1 Torr | Facilitates removal of byproducts to drive the reaction equilibrium. |
Protocol 2: Formation of Polyurethane Networks
This protocol describes a general procedure for using this compound as a cross-linker for a diisocyanate-terminated prepolymer.
Objective: To form a cross-linked polyurethane network.
Materials:
-
This compound
-
A diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI))
-
A polyol (e.g., Poly(ethylene glycol) (PEG) or Poly(caprolactone) (PCL) diol)
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or 1,4-Diazabicyclo[2.2.2]octane (DABCO))[7][9]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Experimental Workflow:
Caption: Workflow for the synthesis of a cross-linked polyurethane network.
Procedure:
-
Prepolymer Synthesis: In a moisture-free reaction vessel, dissolve the polyol in the anhydrous solvent. Add a molar excess of the diisocyanate (e.g., a 2:1 molar ratio of isocyanate to hydroxyl groups from the polyol). Add the catalyst (e.g., 0.1 wt% DBTDL). Heat the mixture to 60-80°C for 1-2 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.[17]
-
Cross-linking: In a separate flask, dissolve the this compound in the anhydrous solvent. The amount should be calculated to achieve the desired cross-linking density, typically with an overall isocyanate to hydroxyl group ratio of approximately 1:1.
-
Mixing and Casting: Cool the prepolymer solution to room temperature. Add the cross-linker solution to the prepolymer solution and mix thoroughly but quickly.
-
Curing: Cast the mixture into a mold (e.g., a Teflon dish). Place the mold in an oven at a temperature of 60-100°C for 12-24 hours to complete the curing process.
-
Product Recovery: After curing, allow the mold to cool to room temperature and then carefully demold the cross-linked polyurethane film or object.
Protocol 3: Cross-linking of Epoxy Resins
This protocol outlines a method for using this compound as a co-hardener for an epoxy resin system.
Objective: To form a cross-linked epoxy network.
Materials:
-
This compound
-
A liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)
-
A primary curing agent (e.g., a polyfunctional amine or anhydride)
-
A catalyst/accelerator (optional, e.g., a tertiary amine)
Procedure:
-
Formulation: Gently heat the epoxy resin to reduce its viscosity (e.g., 50-60°C).
-
Mixing: In a separate container, melt the this compound and mix it with the primary curing agent. The ratio of the cross-linker to the primary curing agent can be adjusted to modify the properties of the cured resin.
-
Combining Components: Add the hardener mixture to the pre-heated epoxy resin. Mix the components thoroughly until a homogeneous mixture is obtained. If using a catalyst, it can be added at this stage.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a pre-heated mold. The curing schedule will depend on the epoxy system and the hardeners used. A typical curing cycle might be 2 hours at 120°C followed by a post-cure at 150°C for 3-4 hours. The hydroxyl groups of the cross-linker will react with the epoxy groups, contributing to the formation of the three-dimensional network.[12]
Characterization of Cross-linked Polymers
Verifying the successful cross-linking and determining the properties of the new polymer network are crucial steps.
Data Summary Table:
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the reaction by observing the disappearance of functional groups (e.g., -NCO, -OH) and the appearance of new linkages (e.g., urethane, ester).[11][18] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which typically increases with cross-linking density. Also used to study melting (Tm) and crystallization (Tc) behavior.[19] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the cross-linked polymer. Increased cross-linking often leads to a higher decomposition temperature.[19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the polymer, confirming the incorporation of the cross-linker into the polymer backbone.[18] |
| Mechanical Testing | Measurement of tensile strength, modulus, and elongation at break to quantify the effect of cross-linking on the mechanical properties. |
| Swell Test | Determination of the cross-link density by measuring the swelling of the polymer in a suitable solvent. |
References
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-
Synthesis and Properties of Poly(p-phenylene terephthalamide) Bearing Both Polar and Unsaturated Substituents Introduced via Claisen Rearrangement Reaction, ResearchGate, [Link]
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Synthesis of Polyurethanes Using Organocatalysis: A Perspective, ACS Publications, [Link]
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Esterification and polyesterification reactions with industrial applications. Polyesters obtained from mixture of dicarboxilic acids and diols, [Link]
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Synthesis, Characterization and Properties of Polyesteramides Based on ε-Caprolactone and 6-Aminocaproic Acid, Scientific.Net, [Link]
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Catalysis of Urethane Systems, Turkchem, [Link]
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(PDF) SYNTHESIS AND CHARACTERIZATION OF CERTAIN POLYESTER AMIDES, ResearchGate, [Link]
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Synthesis and properties of semi-crystalline poly(decamethylene terephthalamide) thermosets from reactive side-group copolyamides, TU Delft Research Portal, [Link]
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Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction, ResearchGate, [Link]
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Effect of Crosslinking on the Physical Properties of an Epoxy Resin., DTIC, [Link]
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Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine, PubMed Central, [Link]
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Computational Study of Catalytic Urethane Formation, MDPI, [Link]
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Synthesis of Aliphatic Polyesters by Direct Polyesterification of Dicarboxylic Acids with Diols under Mild Conditions Catalyzed by Reusable Rare-Earth Triflate, ACS Publications, [Link]
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Polyphthalamide polymers: A review on synthesis, properties, and advance manufacturing and emerging applications, ResearchGate, [Link]
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The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism, [Link]
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Synthesis and properties of semi-crystalline poly(decamethylene terephthalamide) thermosets from reactive side-group copolyamides, Nanjing Tech University, [Link]
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Part B: Effect of crosslinking on the physical properties of an epoxy resin, Scilit, [Link]
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Epoxy, Wikipedia, [Link]
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Formation of Polyesters, Save My Exams, [Link]
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Crosslinking of epoxy-polysiloxane system by reactive blending, ResearchGate, [Link]
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20.10: Polyamides and Polyesters: Step-Growth Polymers, Chemistry LibreTexts, [Link]
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Reaction of diisocyanate with di or poly hydroxy compound, ResearchGate, [Link]
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Elaboration and Characterization of New Polyurethane-Based Biocomposites from Jojoba Oil and Alfa Cellulose Fibers, MDPI, [Link]
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Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s, MDPI, [Link]
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Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups, National Chemical Laboratory, [Link]
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Synthesis and Characterization of Thermally Resistant Co-ordination Polymers of Poly(sulphone diphenylene terephthalamide), ResearchGate, [Link]
-
Synthesis and characterization of functional elastomeric poly(ester amide) co-polymers, [Link]
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Sequential poly(ester amide)s based on glycine, diols, and dicarboxylic acids: Thermal polyesterification versus interfacial polyamidation. Characterization of polymers containing stiff units, ResearchGate, [Link]
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Flow chart of the reaction of polyisocyanate with polyhydroxy compound, polyether and polyester., ResearchGate, [Link]
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Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes, Polymer Chemistry (RSC Publishing), [Link]
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Representative reaction of diol with diisocyanate., ResearchGate, [Link]
-
Suspension cross-linking of poly(aryl ether ketone)s containing carboxylic acid functionality, ResearchGate, [Link]
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Synthesis of Novel Polyurethanes and Polyureas by Polyaddition Reactions of Dianhydrohexitol Configurated Diisocyanates, ResearchGate, [Link]
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Fabrication and In Situ Cross-Linking of Carboxylic-Acid-Functionalized Poly(Ester Amide) Scaffolds for Tissue Engineering, Semantic Scholar, [https://www.semanticscholar.org/paper/Fabrication-and-In-Situ-Cross-Linking-of-Poly(Ester-Betz-Sch-fer/985a95901c0c1737e3d1acb2e46b074a10e782a3]([Link]
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Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters, Polymer Chemistry (RSC Publishing), [Link]
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Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins, [Link]
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Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters, ResearchGate, [Link]
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Polycondensation 2010 Meeting, UPCommons, [Link]
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analytical techniques for characterizing 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
An Application Guide to the Comprehensive Characterization of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Introduction
This compound (CAS No: 18928-62-6) is a symmetrical aromatic dicarboxamide featuring primary hydroxyl groups.[1] Its structure, comprising a rigid terephthalamide core flanked by flexible hydroxyethyl chains, makes it a valuable monomer for the synthesis of specialty polyesteramides and polyurethanes.[2] It also serves as a model compound in studies of hydrogen bonding networks and has been investigated as a nucleating agent.[3] Given its role in polymer science and materials development, rigorous characterization is imperative to confirm its chemical identity, purity, and thermal properties prior to its use in downstream applications.
This guide provides a comprehensive, multi-technique approach for the analytical characterization of this compound. The protocols herein are designed for researchers and quality control scientists, emphasizing not only the procedural steps but also the scientific rationale behind the selection of each technique and the interpretation of the resulting data. The workflow is designed to be self-validating, where the results from each analysis corroborate the others to build a complete and trustworthy profile of the molecule.
Molecular Profile:
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [5] |
| Molecular Weight | 252.27 g/mol | [4] |
| CAS Number | 18928-62-6 |[1] |
Overall Analytical Workflow
A logical and systematic workflow is crucial for the efficient and comprehensive characterization of a synthesized compound. The process begins with an assessment of purity, followed by definitive structural elucidation, and concludes with an evaluation of its physical and thermal properties.
Caption: Figure 1. Comprehensive Analytical Workflow
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle and Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized compounds. For a moderately polar molecule like this compound, a reversed-phase (RP-HPLC) method is ideal. This technique separates the target analyte from potential impurities, such as unreacted starting materials (e.g., terephthalic acid derivatives) or side-products, based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] UV detection is highly effective due to the presence of the aromatic benzene ring, which is a strong chromophore.
Protocol:
-
Sample Preparation: Accurately weigh approximately 1.0 mg of the compound and dissolve it in 10 mL of a suitable solvent like Dimethyl Sulfoxide (DMSO) or a mixture of Acetonitrile and water to create a 0.1 mg/mL stock solution.[6] Ensure complete dissolution, using sonication if necessary.
-
Chromatographic System: Utilize an HPLC system equipped with a UV-Vis detector.
-
Method Parameters: The following parameters are a robust starting point and can be optimized as needed.
-
Analysis: Inject 10 µL of the prepared sample. Monitor the chromatogram for the main peak corresponding to the product and any impurity peaks.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Expected Data:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good resolution for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for better peak shape and is MS-compatible.[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for eluting moderately polar compounds. |
| Gradient | 5% B to 95% B over 15 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape.[6] |
| Detection | UV at 254 nm | The benzene ring exhibits strong absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
A successful analysis will yield a chromatogram dominated by a single, sharp peak with a stable retention time, indicating a high degree of purity.
Structural Elucidation by NMR Spectroscopy
Principle and Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms.[8] Due to the molecule's C₂ symmetry, a simplified spectrum is expected, which aids in interpretation. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the poor solubility of many amides in chloroform (CDCl₃) and its ability to slow down the exchange of labile N-H and O-H protons, allowing for their observation.[9]
Caption: Figure 2. Structural Assignments for NMR
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Expected Data Interpretation:
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
|---|---|---|---|
| Aromatic (a, 1) | ~δ 7.9-8.1 ppm (s, 4H) | ~δ 127-129 ppm | Due to symmetry, all four aromatic protons are chemically equivalent, resulting in a singlet.[10] The carbon signal is in the typical aromatic region. |
| Aromatic (2) | - | ~δ 138-140 ppm | Quaternary carbon attached to the carbonyl group, shifted downfield.[10] |
| Amide C=O (3) | - | ~δ 165-167 ppm | Typical chemical shift for an amide carbonyl carbon.[9] |
| -CH₂-N (b, 4) | ~δ 3.4-3.6 ppm (q, 4H) | ~δ 42-44 ppm | Methylene group adjacent to the amide nitrogen. Appears as a quartet due to coupling with both N-H and the adjacent -CH₂. |
| -CH₂-O (c, 5) | ~δ 3.5-3.7 ppm (t, 4H) | ~δ 60-62 ppm | Methylene group adjacent to the hydroxyl oxygen, shifted downfield. Appears as a triplet due to coupling with the -OH proton. |
| N-H (d) | ~δ 8.5-8.7 ppm (t, 2H) | - | Labile amide proton. The triplet arises from coupling to the adjacent -CH₂ group. |
| O-H (e) | ~δ 4.8-5.0 ppm (t, 2H) | - | Labile hydroxyl proton. The triplet arises from coupling to the adjacent -CH₂ group. |
Functional Group Identification by FTIR Spectroscopy
Principle and Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] Infrared radiation causes vibrations of molecular bonds, and the absorption of specific frequencies corresponds to particular bond types. For this compound, we expect to see characteristic absorptions for the O-H (hydroxyl), N-H (amide), C=O (amide), and aromatic C-H groups.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~3280 (sharp) | N-H Stretch | Secondary Amide (-NH) |
| ~3050 | C-H Stretch | Aromatic |
| ~2940, ~2880 | C-H Stretch | Aliphatic (-CH₂) |
| ~1630 | C=O Stretch (Amide I) | Amide Carbonyl |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1410 | C-N Stretch | Amide |
| ~1050 | C-O Stretch | Primary Alcohol |
The presence of strong, distinct peaks in these regions provides compelling evidence for the compound's structure.[12][13]
Molecular Weight Confirmation by Mass Spectrometry
Principle and Rationale: Mass Spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and providing structural clues through its fragmentation pattern.[14] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron Impact (EI) ionization can also be used, which would provide more extensive fragmentation information.[15] The fragmentation of aromatic amides often involves cleavage of the amide N-CO bond.[16]
Caption: Figure 3. Predicted ESI-MS Fragmentation Pathway
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer source using a syringe pump.
-
Data Acquisition (ESI): Acquire the mass spectrum in positive ion mode. The expected mass for the protonated molecule [C₁₂H₁₆N₂O₄ + H]⁺ is 253.1183.
-
Data Analysis: Identify the peak corresponding to the molecular ion. If tandem MS (MS/MS) is available, fragment the parent ion to confirm the predicted fragmentation patterns.
Expected Data:
| m/z (Positive ESI) | Ion Formula | Identity/Fragment |
|---|---|---|
| 253.12 | [C₁₂H₁₇N₂O₄]⁺ | [M+H]⁺ (Protonated Molecule) |
| 235.11 | [C₁₂H₁₅N₂O₃]⁺ | [M+H - H₂O]⁺ |
| 209.09 | [C₁₀H₁₃N₂O₃]⁺ | [M+H - C₂H₄O]⁺ (Loss of ethylene oxide) |
| 148.07 | [C₈H₈NO₂]⁺ | Cleavage of N-CH₂ bond |
The observation of the correct mass for the molecular ion provides definitive confirmation of the elemental composition and molecular weight.[17]
Thermal Properties Analysis (DSC & TGA)
Principle and Rationale: Thermal analysis is critical for understanding the material properties of the compound, especially if it is intended for use as a monomer in polymerization reactions, which are often conducted at elevated temperatures.[18]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (Tₘ), a key indicator of purity, and other thermal transitions like the glass transition temperature (T₉).[19]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the decomposition temperature (Tₔ).[20][21]
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Acquisition:
-
Heat the sample from ambient temperature to ~250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
The melting point is determined from the peak of the endothermic event. A literature-reported melting point is 227.2 °C.
-
-
TGA Acquisition:
-
Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
The decomposition temperature is typically reported as the onset of mass loss or the temperature at 5% mass loss (Tₔ₅%).
-
Expected Data:
| Analysis | Parameter | Expected Result | Interpretation |
|---|---|---|---|
| DSC | Melting Point (Tₘ) | Sharp endotherm at ~225-230 °C | A sharp melting peak indicates high crystalline purity.[2] |
| TGA | Onset of Decomposition | > 250 °C | Indicates the temperature at which the material begins to degrade, defining its upper thermal processing limit. |
| TGA | Residual Mass at 600 °C | < 1% | Confirms complete decomposition without forming non-volatile char. |
Conclusion
The comprehensive characterization of this compound requires a synergistic combination of analytical techniques. HPLC confirms purity, while the collective data from NMR, FTIR, and Mass Spectrometry provide an unambiguous confirmation of the molecular structure and identity. Finally, DSC and TGA define the compound's thermal properties, which are critical for its intended applications. Following these protocols will ensure a thorough and reliable assessment, providing the confidence needed for successful research and development.
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Jadrijević, M., et al. (2019). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate. [Link]
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Soni, R. K., & Teotia, M. (2014). Novel synthesis, characterization and application of dibutyrate bis(2-hydroxyethyl) terephthalamide as a plasticizer in PVC compounding. ResearchGate. [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases... National Institutes of Health (NIH). [Link]
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Xue, J., et al. (2018). Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PubMed. [Link]
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Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]
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Spectroscopic Characterization of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide: An Application Guide
Introduction: 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide (CAS No. 18928-62-6) is a symmetrical aromatic dicarboxamide with potential applications in polymer chemistry and as a building block in the synthesis of novel pharmaceutical intermediates.[1][2] Its structure, featuring a central terephthalamide core flanked by two hydroxyethyl arms, presents a unique combination of functional groups—secondary amides, primary alcohols, and a 1,4-disubstituted aromatic ring—that lend themselves to comprehensive analysis by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides a detailed technical overview and step-by-step protocols for the robust characterization of this compound, aimed at researchers and professionals in chemical synthesis and drug development.
Molecular Structure and Functional Group Analysis
The structural integrity and purity of synthesized this compound are paramount for its downstream applications. Both NMR and FTIR spectroscopy offer complementary information to confirm its identity and elucidate its chemical environment.
-
FTIR Spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule. The vibrational frequencies of bonds such as C=O (carbonyl), N-H (amide), O-H (hydroxyl), and C-H (aromatic and aliphatic) serve as a unique molecular fingerprint.
-
NMR Spectroscopy (¹H and ¹³C) offers detailed insights into the molecular framework, including the chemical environment of each proton and carbon atom, their connectivity, and the overall symmetry of the molecule.
Below is the chemical structure of this compound, with key proton and carbon environments labeled for subsequent spectral assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR analysis is a cornerstone technique for the initial identification and verification of this compound. The presence of amide and hydroxyl functionalities results in a spectrum with distinct, characteristic absorption bands.
Causality Behind Experimental Choices
The choice of sample preparation is critical for obtaining a high-quality FTIR spectrum. For a solid sample like the title compound, the Attenuated Total Reflectance (ATR) method is often preferred due to its minimal sample preparation requirements and the acquisition of high-quality, reproducible data. Alternatively, preparing a potassium bromide (KBr) pellet is a traditional and effective method, though it requires more extensive sample handling. The selection of the spectral range (typically 4000–400 cm⁻¹) ensures the capture of all significant vibrational modes, from high-frequency stretches to the lower-frequency "fingerprint" region.
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the background spectrum is collected.
-
Sample Preparation: Place a small amount of the finely powdered this compound onto the ATR crystal.
-
Data Acquisition: Apply consistent pressure using the ATR clamp to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of at least 16 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform baseline correction and normalization of the acquired spectrum as needed.
Interpretation of the FTIR Spectrum
The experimental FTIR spectrum of this compound exhibits several key absorption bands that confirm its structure.[3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| ~3300 | O-H Stretch | Hydroxyl (-OH) | Broad and strong |
| ~3250 | N-H Stretch | Secondary Amide (-NH) | Strong, partially overlapping with O-H |
| ~3050 | C-H Stretch | Aromatic | Weak to medium, sharp |
| ~2940, ~2880 | C-H Stretch | Aliphatic (-CH₂) | Medium, sharp |
| ~1630 | C=O Stretch (Amide I) | Amide | Very strong and sharp |
| ~1540 | N-H Bend (Amide II) | Amide | Strong |
| ~1480, ~1410 | C=C Stretch | Aromatic Ring | Medium to weak |
| ~1250 | C-N Stretch | Amide | Medium |
| ~1050 | C-O Stretch | Primary Alcohol | Strong |
Causality in Interpretation: The broadness of the O-H stretching band around 3300 cm⁻¹ is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups. The N-H stretch of the secondary amide appears in a similar region and also participates in hydrogen bonding. The prominent Amide I band (C=O stretch) at a relatively low frequency (~1630 cm⁻¹) is characteristic of conjugated amides and is often the most intense peak in the spectrum. The presence of the Amide II band (N-H bend) is a clear indicator of a secondary amide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the definitive structural confirmation by mapping the chemical environments of the hydrogen and carbon atoms.
Causality Behind Experimental Choices
The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar molecules and to exchange slowly with labile protons (O-H and N-H), allowing for their observation in the ¹H NMR spectrum. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. A standard operating frequency for ¹H NMR (e.g., 400 or 500 MHz) provides sufficient resolution to distinguish between the different proton signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of DMSO-d₆ containing 0.03% TMS in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum at room temperature. A typical experiment would involve a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
Predicted ¹H NMR Spectrum and Interpretation
Due to the molecule's symmetry, a simplified ¹H NMR spectrum is expected.
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hₐ | ~8.6 | Triplet | 2H | Amide N-H |
| Hₑ | ~7.9 | Singlet | 4H | Aromatic C-H |
| Hₙ | ~4.8 | Triplet | 2H | Hydroxyl O-H |
| Hₒ | ~3.5 | Quartet | 4H | -CH₂-OH |
| Hₚ | ~3.3 | Quartet | 4H | -NH-CH₂- |
Causality in Interpretation:
-
Aromatic Protons (Hₑ): The four protons on the benzene ring are chemically and magnetically equivalent due to the molecule's symmetry, resulting in a singlet at approximately 7.9 ppm.[4]
-
Amide Protons (Hₐ): These protons are adjacent to a CH₂ group and will appear as a triplet due to coupling with the two neighboring protons. Their chemical shift is downfield due to the electron-withdrawing effect of the carbonyl group.
-
Aliphatic Protons (Hₒ and Hₚ): The two methylene groups (-NH-CH₂- and -CH₂-OH) are diastereotopic. The protons on the carbon adjacent to the nitrogen (Hₚ) will be coupled to both the N-H proton and the protons on the adjacent CH₂ group, likely resulting in a quartet. Similarly, the protons on the carbon adjacent to the hydroxyl group (Hₒ) will be coupled to the O-H proton and the neighboring CH₂ protons, also likely appearing as a quartet.
-
Hydroxyl Protons (Hₙ): These protons will couple with the adjacent CH₂ group, giving rise to a triplet. The chemical shift of O-H and N-H protons can be variable and concentration-dependent.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a reduced number of signals.
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C₁ | ~166 | Carbonyl Carbon (C=O) |
| C₂ | ~138 | Aromatic Carbon (C-C=O) |
| C₃ | ~128 | Aromatic Carbon (C-H) |
| C₄ | ~60 | Methylene Carbon (-CH₂-OH) |
| C₅ | ~42 | Methylene Carbon (-NH-CH₂-) |
Causality in Interpretation:
-
Carbonyl Carbon (C₁): The amide carbonyl carbon is the most deshielded, appearing at the lowest field (~166 ppm).
-
Aromatic Carbons (C₂ and C₃): Due to symmetry, only two signals are expected for the six aromatic carbons. The quaternary carbons attached to the amide groups (C₂) will be at a lower field than the protonated aromatic carbons (C₃).[5]
-
Aliphatic Carbons (C₄ and C₅): The carbon atom bonded to the electronegative oxygen atom (C₄) will be more deshielded and appear at a lower field (~60 ppm) compared to the carbon atom bonded to the nitrogen atom (C₅, ~42 ppm).
Workflow and Data Validation
A logical workflow ensures the accurate and efficient analysis of the compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This self-validating system ensures that the data from both spectroscopic techniques are consistent and collectively support the proposed chemical structure. Any discrepancies would necessitate a review of the synthesis or purification steps.
Conclusion
The combined application of FTIR and NMR spectroscopy provides a comprehensive and definitive characterization of this compound. FTIR offers rapid confirmation of essential functional groups, while ¹H and ¹³C NMR provide an in-depth map of the molecular architecture. The protocols and spectral interpretations detailed in this guide offer a robust framework for researchers to confidently verify the identity, purity, and structure of this versatile chemical compound.
References
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National Institute of Standards and Technology. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). N,N'-bis(2-hydroxyethyl)terephthalamide. John Wiley & Sons, Inc. Retrieved from [Link]
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El Hatka, H., Hafidi, Y., & Ittobane, N. (2023). ¹H-NMR spectra of BHET in CDCl3. ResearchGate. Retrieved from [Link]
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SpectraBase. (n.d.). Terephthalamide, N,N'-di-T-butyl-. John Wiley & Sons, Inc. Retrieved from [Link]
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PubChem. (n.d.). Bis(2-hydroxyethyl) terephthalamide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of poly(1,4-bis(2-hydroxyethyl)benzene.... Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of organic terephthalamides (TP, MTP, and BTP). Retrieved from [Link]
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Application Notes and Protocols for the Purification of Crude 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Introduction: The Critical Need for Purity
1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, a key monomer in the synthesis of various polymers and a significant product from the chemical recycling of polyethylene terephthalate (PET), demands high purity for its subsequent applications.[1][2][3][4] The presence of impurities, often remnants from its synthesis, can significantly impact the mechanical, thermal, and optical properties of downstream materials. This guide provides a comprehensive overview of robust methods for the purification of this crude dicarboxamide, ensuring it meets the stringent quality requirements for research, development, and industrial applications.
The primary synthetic route to this compound is the aminolysis of PET with ethanolamine.[1][2] This process, while efficient, can introduce a variety of impurities that must be effectively removed.
Understanding the Impurity Profile
A successful purification strategy is predicated on a thorough understanding of the potential impurities. In the context of PET aminolysis, the crude product may contain:
-
Unreacted Ethanolamine: Due to the use of excess ethanolamine to drive the reaction to completion.
-
Oligomeric Species: Incomplete depolymerization of PET can result in oligomers of varying lengths.[2]
-
Terephthalic Acid: Formed from the hydrolysis of the ester linkages in PET.
-
Bis(2-hydroxyethyl) terephthalate (BHET): A common intermediate in PET synthesis and recycling.[5][6]
-
Colorants and Additives from PET Waste: If the starting material is post-consumer PET, various dyes and additives may be present.
The purification methods detailed herein are designed to systematically remove these contaminants, yielding a final product of high purity.
Purification Strategies: A Multi-faceted Approach
The purification of this compound is best approached with a combination of techniques, each leveraging different physicochemical properties of the target compound and its impurities. The general workflow is as follows:
Caption: A generalized workflow for the purification of this compound.
Method 1: Recrystallization - The Workhorse of Purification
Recrystallization is a powerful and economical technique for the primary purification of the crude product. The choice of solvent is paramount and is guided by the principle that the compound of interest should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures, while impurities should remain soluble at all temperatures.
Solvent Selection Rationale
For a polar molecule like this compound, polar solvents are the primary candidates. Water and ethanol are excellent choices due to their ability to form hydrogen bonds with the hydroxyl and amide groups of the target molecule, enhancing solubility at elevated temperatures. A mixed solvent system of ethanol and water often provides the optimal balance for effective purification.
| Solvent System | Rationale |
| Water | Highly effective for removing non-polar impurities. The target compound shows good solubility in hot water. |
| Ethanol | Good solvent for the target compound and can help to solubilize some organic impurities that are less soluble in water. |
| Ethanol/Water Mixture | Offers fine-tuned control over the solubility profile, allowing for a more selective crystallization process. |
Detailed Recrystallization Protocol
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of a 1:1 (v/v) mixture of ethanol and water.
-
Heating: Gently heat the mixture on a hot plate with constant stirring. Continue to add small portions of the hot solvent mixture until the solid has completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to remove any residual solvent.
Method 2: Column Chromatography - For High-Purity Applications
For applications demanding the highest purity, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.
Stationary and Mobile Phase Selection
Given the polar nature of this compound, a normal-phase chromatography setup is most effective.
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice due to its high polarity and ability to interact with the hydroxyl and amide functional groups of the target compound.[7][8][9]
-
Mobile Phase (Eluent): A solvent system with a polarity that allows for good separation is required. A gradient elution starting with a less polar solvent and gradually increasing the polarity is often optimal. A mixture of dichloromethane (DCM) and methanol (MeOH) is a common and effective choice for separating polar aromatic compounds.
Caption: Principle of normal-phase column chromatography for purification.
Detailed Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the partially purified (recrystallized) product in a minimal amount of the initial mobile phase (e.g., 100% DCM). Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin the elution with 100% DCM. Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol to the dichloromethane (e.g., 1%, 2%, 5% MeOH in DCM). This will help to elute the target compound from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the highly purified this compound.
Purity Assessment: A Suite of Analytical Techniques
Rigorous analytical testing is essential to confirm the purity of the final product. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment.
Thin Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the progress of the purification and for a preliminary assessment of purity.
-
Stationary Phase: Silica gel plates (with a fluorescent indicator, e.g., F254).
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 v/v) is a good starting point.
-
Visualization: The aromatic nature of the compound allows for visualization under UV light (254 nm), where it will appear as a dark spot.[10] Staining with potassium permanganate or p-anisaldehyde can also be used for visualization.[11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative measure of purity. A reverse-phase method is well-suited for this polar compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water, or isocratic with a suitable mixture.[13][14][15] |
| Detector | UV detector at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm). |
| Flow Rate | Typically 1.0 mL/min. |
| Injection Volume | 10-20 µL. |
Spectroscopic Characterization
Spectroscopic methods are used to confirm the chemical identity and structure of the purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆): Expected signals include a singlet for the aromatic protons, and multiplets for the methylene groups and hydroxyl protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR (DMSO-d₆): Will show distinct signals for the carbonyl carbons, aromatic carbons, and the carbons of the hydroxyethyl side chains.[16]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Mass Spectrometry (MS):
Conclusion
The purification of crude this compound is a critical step in ensuring its suitability for high-performance applications. The combination of recrystallization as a primary purification step, followed by column chromatography for polishing, provides a robust and effective strategy. The purity of the final product should always be verified using a suite of analytical techniques, including TLC, HPLC, and spectroscopic methods. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can consistently obtain high-purity material for their work.
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SIELC Technologies. (2018, February 16). Separation of bis(Hydroxyethyl) terephthalate on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). bis(Hydroxyethyl) terephthalate. Retrieved from [Link]
-
NIST. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). N,N'-bis(2-hydroxyethyl)terephthalamide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of (2-(Bis(2-hydroxyethyl)amino)ethyl) hydrogen phthalate on Newcrom R1 HPLC column. Retrieved from [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Aminolysis of Polyethylene Terephthalate (PET)
Introduction: Transforming Waste into Value
Polyethylene terephthalate (PET) is a ubiquitous polymer, integral to packaging, textiles, and various industrial applications. Its widespread consumption, however, has led to a critical environmental challenge in the form of persistent plastic waste.[1] Chemical recycling presents a sophisticated strategy to address this issue, not by merely reusing the plastic in a lower-grade form, but by depolymerizing it into valuable monomeric or oligomeric feedstocks.[2] Among these methods, aminolysis stands out for its versatility and efficiency. It involves the degradation of PET's ester linkages by primary amines, a reaction that can be conducted under relatively moderate conditions to yield high-value diamides of terephthalic acid.[3][4]
This application note provides a comprehensive, field-proven guide to the experimental setup, execution, and analysis of PET aminolysis. We will move beyond a simple list of steps to explain the causality behind procedural choices, ensuring a robust and reproducible workflow. The focus will be on a representative reaction using ethanolamine to produce bis(2-hydroxyethyl) terephthalamide (BHETA), a valuable precursor for polyurethanes, epoxy resin hardeners, and other polymers.[5][6]
The Chemistry of PET Aminolysis: A Mechanistic Overview
The core of PET aminolysis is a nucleophilic acyl substitution reaction. The ester groups constituting the PET backbone are attacked by the highly nucleophilic amine. The nitrogen atom of the amine is more nucleophilic than the oxygen of alcohols (used in glycolysis) or water (used in hydrolysis), which often allows the reaction to proceed more rapidly and under milder conditions.[3]
The reaction can be performed with or without a catalyst. However, the use of a catalyst, typically a Lewis acid like zinc acetate, significantly accelerates the process. The catalyst coordinates with the carbonyl oxygen of the ester group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.[5]
Below is a diagram illustrating the fundamental chemical transformation.
Caption: Chemical scheme of PET aminolysis.
Experimental Guide: From PET Flakes to Purified BHETA
This section details the complete workflow for the catalyzed aminolysis of post-consumer PET flakes using ethanolamine.
PART 1: Materials and Equipment
1.1 Reagents & Consumables:
-
Post-consumer PET flakes (washed, dried, and cut into ~1x1 cm pieces)
-
Ethanolamine (EA), ≥99% purity
-
Zinc Acetate (Zn(CH₃COO)₂), catalyst, ≥99% purity
-
Distilled or deionized water
-
Methanol and Acetone (for washing)
-
Filter paper
1.2 Equipment:
-
Three-necked round-bottom flask (250 mL or 500 mL)
-
Heating mantle with magnetic stirrer and stir bar
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Nitrogen gas inlet and bubbler
-
Glass funnel and beaker
-
Büchner funnel and vacuum flask for filtration
-
Vacuum oven or standard laboratory oven
PART 2: Experimental Workflow and Protocol
The overall experimental workflow is depicted below, outlining the key stages from reaction setup to final product analysis.
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Application Notes and Protocols for the Scaled-Up Production of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Abstract
This document provides a comprehensive technical guide for the synthesis and scale-up of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide (CAS: 18928-62-6)[1][2]. The compound, a structurally symmetric diamide, holds potential as a monomer for specialty polyamides and polyurethanes or as a key intermediate in various chemical syntheses. It can also be derived from the aminolysis of waste Polyethylene terephthalate (PET), positioning it as a valuable molecule in chemical recycling and sustainable manufacturing initiatives[3]. This guide details a robust and reproducible synthetic route via the acylation of ethanolamine with terephthaloyl chloride. We present validated protocols for both laboratory (gram-scale) and pilot (kilogram-scale) production, with a focus on process safety, reaction control, purification, and analytical validation. The methodologies are designed to equip researchers and process chemists with the necessary framework to transition from discovery to bulk manufacturing efficiently and safely.
Synthetic Pathway and Rationale
The selected synthesis route is the Schotten-Baumann-type reaction between terephthaloyl chloride and ethanolamine. This pathway is chosen for its high efficiency, rapid reaction kinetics, and scalability. The reaction proceeds via a nucleophilic acyl substitution, where the amine groups of two ethanolamine molecules attack the electrophilic carbonyl carbons of terephthaloyl chloride. The reaction is typically performed in a suitable solvent with an acid scavenger to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: Overall reaction for the synthesis of the target dicarboxamide.
Reagent Safety and Handling
Safe handling of all reagents is paramount. The primary hazard in this synthesis is terephthaloyl chloride, which is highly reactive and corrosive.
| Reagent | CAS No. | Key Hazards | Recommended PPE & Handling |
| Terephthaloyl Chloride | 100-20-9 | Corrosive, causes severe skin burns and eye damage.[4][5] Reacts violently with water. Toxic if inhaled.[5] Lachrymator.[4] | Full-face shield, chemical-resistant gloves, lab coat. Handle exclusively in a certified chemical fume hood.[5] Store under inert gas in a dry, cool, well-ventilated area. Use non-sparking tools.[6] |
| Ethanolamine | 141-43-5 | Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage. | Chemical-resistant gloves, splash goggles, lab coat. Handle in a well-ventilated area or fume hood. Avoid contact with strong oxidizers. |
| Triethylamine (Acid Scavenger) | 121-44-8 | Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. | Handle in a fume hood away from ignition sources. Wear appropriate PPE, including gloves and goggles. |
| Acetone (Solvent) | 67-64-1 | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat and open flames. Ground/bond container and receiving equipment. Use in a well-ventilated area. |
Protocol 1: Laboratory-Scale Synthesis (10 g Scale)
This protocol establishes a baseline for producing high-purity material on a discovery scale.
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and vacuum flask
Procedure:
-
Reagent Preparation: In the 500 mL flask, dissolve ethanolamine (10.4 g, 170 mmol) and triethylamine (17.2 g, 170 mmol) in 200 mL of acetone.
-
Reaction Setup: Equip the flask with the mechanical stirrer, thermometer, and addition funnel. Cool the flask to 0-5 °C using an ice bath.
-
Substrate Addition: Dissolve terephthaloyl chloride (17.0 g, 83.7 mmol) in 100 mL of dry acetone and load this solution into the addition funnel.
-
Controlled Reaction: Add the terephthaloyl chloride solution dropwise to the stirred ethanolamine solution over 60-90 minutes. Causality: A slow, controlled addition is critical to manage the reaction exotherm and prevent the formation of side products. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Precipitation and Isolation: A white precipitate (the product) will form during the reaction. Add 200 mL of deionized water to the slurry to dissolve the triethylamine hydrochloride byproduct.
-
Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with 100 mL of deionized water (to remove salts) and then 50 mL of cold acetone (to aid drying).
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Yield Assessment: The typical yield is 18-20 g (85-95% of theoretical).
Key Considerations for Process Scale-Up
Transitioning from the benchtop to a pilot-scale reactor introduces challenges related to mass and heat transfer, reagent handling, and process control.
Caption: General workflow for scaling up the dicarboxamide synthesis.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reactor | Round-bottom flask | 50 L jacketed glass reactor | Provides superior heat transfer via thermal fluid and containment for larger volumes. |
| Agitation | Magnetic stir bar / overhead stirrer | Glass-lined or PFA-coated impeller | Ensures efficient mixing and prevents localized "hot spots" in the larger volume. |
| Reagent Addition | Glass addition funnel | Metering pump (e.g., diaphragm pump) | Allows for precise, automated, and safe control of the addition rate for the highly reactive acyl chloride. |
| Temperature Control | Ice bath | Circulating thermal fluid (chiller/heater) | Offers precise and stable temperature control, crucial for managing the reaction exotherm at scale. |
| Filtration | Büchner funnel | Nutsche filter-dryer | Provides a closed system for filtration, washing, and preliminary drying, minimizing operator exposure. |
Protocol 2: Pilot-Scale Production (1 kg Scale)
This protocol is designed for a standard 50 L jacketed reactor setup. All reagent transfers should be conducted using closed systems.
Equipment:
-
50 L jacketed glass reactor with overhead agitation and temperature probe
-
Metering pump with calibrated tubing for terephthaloyl chloride solution
-
Nutsche filter or large-scale filtration apparatus
-
Vacuum tray dryer
Procedure:
-
Reactor Inerting: Purge the 50 L reactor with dry nitrogen to ensure an inert atmosphere.
-
Reactor Charging: Charge the reactor with ethanolamine (0.52 kg, 8.5 kmol) and triethylamine (0.86 kg, 8.5 kmol) dissolved in 10 L of acetone.
-
Cooling: Start the agitator at a moderate speed (e.g., 100-150 RPM). Cool the reactor contents to 0-5 °C using the jacket chiller.
-
Acyl Chloride Feed: In a separate, suitable container, dissolve terephthaloyl chloride (0.85 kg, 4.19 kmol) in 5 L of dry acetone.
-
Controlled Addition: Begin feeding the terephthaloyl chloride solution into the reactor via the metering pump at a rate that maintains the internal temperature below 10 °C. The expected feed time is 2-3 hours. Trustworthiness: This step is a critical control point. The feed must be stopped immediately if a rapid temperature increase (exotherm) is observed that cannot be controlled by the chiller.
-
Reaction and Aging: Once the addition is complete, turn off the chiller and allow the batch to slowly warm to ambient temperature (20-25 °C). Continue agitation for an additional 3-4 hours.
-
Work-up: Add 10 L of deionized water to the reactor and stir for 30 minutes to dissolve the triethylamine hydrochloride salt.
-
Isolation: Transfer the resulting slurry to the filtration equipment.
-
Washing: Wash the product cake with a minimum of 10 L of deionized water, followed by 5 L of cold acetone.
-
Drying: Transfer the wet cake to a vacuum tray dryer and dry at 60-70 °C under full vacuum until the loss on drying (LOD) is <0.5%.
-
Yield: The expected yield is 0.95 - 1.0 kg (90-95% of theoretical).
Purification by Recrystallization
For applications requiring very high purity, the product can be recrystallized. Single crystals for analysis have been successfully grown from water[3]. An ethanol/water mixture is also effective for bulk purification.
Protocol:
-
Dissolution: In a suitably sized reactor, suspend the crude, dry product in a 1:1 (v/v) mixture of ethanol and deionized water (approximately 10-15 L of solvent per kg of product).
-
Heating: Heat the stirred slurry to 75-85 °C until all solids have dissolved.
-
Clarification (Optional): If the solution is not clear, perform a hot filtration through a suitable filter medium to remove insoluble impurities.
-
Crystallization: Slowly cool the solution to 0-5 °C over 4-6 hours with slow agitation. The product will crystallize out of the solution.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry as described in the synthesis protocol.
Quality Control and Analytical Characterization
The final product must be analyzed to confirm its identity, strength, quality, and purity (ISQP).
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Application Notes & Protocols: Leveraging 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide in Advanced Flame Retardant Materials
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in materials science and product development on the utilization of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide as a reactive flame retardant. This document outlines the intrinsic properties of the compound, its proposed flame-retardant mechanisms, and detailed protocols for its incorporation into polymer systems and subsequent flammability testing.
Introduction: A Novel Building Block for Safer Materials
This compound, hereafter referred to as BHETA, is an aromatic diol with a chemical structure that suggests significant potential for applications in flame retardant materials.[1][2] Its synthesis from the aminolysis of polyethylene terephthalate (PET) waste also positions it as a sustainable building block in a circular economy.[3][4] The presence of aromatic rings and amide linkages in its backbone are characteristic of aramids, which are known for their exceptional thermal stability and inherent flame resistance.[5][6][7][8]
The hydroxyl end-groups of BHETA allow it to be chemically integrated into various polymer matrices, such as polyurethanes and polyesters, as a reactive monomer. This approach offers significant advantages over additive flame retardants, as it prevents leaching and ensures the permanence of the flame-retardant properties throughout the lifecycle of the material.
Table 1: Physicochemical Properties of this compound (BHETA)
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 18928-62-6 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 252.27 g/mol | [2] |
| Appearance | White solid | |
| Melting Point | Approx. 227 °C | |
| Key Structural Features | Aromatic terephthalamide core, two primary hydroxyl groups |
Proposed Flame Retardant Mechanism of Action
The efficacy of BHETA as a flame retardant is postulated to stem from a combination of condensed-phase and gas-phase mechanisms, primarily driven by its chemical structure.
Condensed-Phase Mechanism: Char Formation
The aromatic and amide components of BHETA are pivotal to its flame-retardant action in the condensed phase. Upon exposure to high temperatures, these groups are expected to promote the formation of a stable, insulating char layer on the surface of the polymer.[5][6][9][10] This char layer serves multiple protective functions:
-
Thermal Shielding: It acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the rate of thermal decomposition.[9]
-
Mass Transfer Barrier: The char layer impedes the diffusion of volatile, flammable degradation products from the polymer to the flame, thus limiting the fuel supply for combustion.[9]
-
Prevention of Dripping: By maintaining structural integrity at elevated temperatures, the char can help prevent the dripping of molten polymer, which can otherwise spread the fire.
The presence of nitrogen in the amide linkages is known to enhance char formation.[11] During thermal decomposition, nitrogen-containing compounds can cross-link, leading to a more robust and effective char.[11]
Gas-Phase Mechanism: Dilution and Radical Quenching
During combustion, the decomposition of the amide groups in BHETA can release non-flammable gases, such as nitrogen and water vapor (from the dehydration of the hydroxyl groups). These gases can dilute the flammable volatiles and oxygen in the gas phase, thereby inhibiting the combustion process.[11]
Furthermore, nitrogen-containing compounds can generate radical species that interfere with the chain reactions of combustion in the gas phase, effectively quenching the flame.
Application Protocol: Synthesis of a Flame-Retardant Polyurethane using BHETA
This protocol details the synthesis of a flame-retardant polyurethane (PU) foam using BHETA as a reactive diol. This serves as a model system for incorporating BHETA into a polymer matrix.
Materials and Equipment
-
This compound (BHETA)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Polyether polyol (e.g., Voranol™)
-
Catalysts (e.g., dibutyltin dilaurate - DBTDL, and a tertiary amine catalyst)
-
Surfactant (e.g., silicone-based surfactant)
-
Blowing agent (e.g., water or a physical blowing agent)
-
Solvent (e.g., anhydrous dimethylformamide - DMF, if needed for pre-dissolving BHETA)
-
Mechanical stirrer
-
Reaction vessel with temperature control
-
Fume hood
-
Molds for foam casting
Pre-synthesis Considerations
-
Stoichiometry: The ratio of isocyanate (NCO) groups to hydroxyl (OH) groups (the NCO index) is a critical parameter in polyurethane synthesis. An NCO index of 1.05 to 1.1 is typically used to ensure complete reaction.
-
BHETA Solubility: BHETA may have limited solubility in common polyols. It may be necessary to pre-dissolve it in a small amount of a polar aprotic solvent like DMF or to heat the polyol mixture to facilitate dissolution.
Step-by-Step Synthesis Procedure
-
Preparation of the Polyol Blend (Component A):
-
In a reaction vessel, combine the desired amounts of the polyether polyol and BHETA.
-
If necessary, gently heat the mixture under nitrogen with stirring until BHETA is completely dissolved.
-
Allow the mixture to cool to room temperature.
-
Add the surfactant, amine catalyst, and blowing agent (water) to the polyol blend and mix thoroughly.
-
-
Polymerization:
-
Under vigorous mechanical stirring, add the calculated amount of pMDI (Component B) to the polyol blend (Component A).
-
Immediately after adding the pMDI, add the DBTDL catalyst.
-
Continue stirring for a short period (typically 10-20 seconds) until the mixture is homogenous.
-
-
Foam Casting and Curing:
-
Quickly pour the reacting mixture into a pre-heated mold.
-
Allow the foam to rise and cure in the mold at an elevated temperature (e.g., 70°C) for a specified time (e.g., 1-2 hours).
-
After curing, demold the foam and allow it to post-cure at room temperature for at least 24 hours before testing.
-
Protocols for Flammability Testing
The flame retardancy of the synthesized polyurethane containing BHETA should be evaluated using standardized testing methods.
Limiting Oxygen Index (LOI) Test
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.
-
Standard: ASTM D2863 / ISO 4589-2
-
Apparatus: LOI instrument
-
Procedure:
-
Prepare test specimens of the specified dimensions from the cured polyurethane foam.
-
Mount a specimen vertically in the glass chimney of the LOI apparatus.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the combustion behavior of the specimen.
-
Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that sustains combustion for a specified period or extent of burning is determined.
-
The LOI is expressed as the percentage of oxygen in that mixture.
-
UL-94 Vertical Burn Test
The UL-94 test is a widely used method to assess the flammability of plastic materials. The vertical burn test is more stringent than the horizontal test.
-
Standard: ANSI/UL 94
-
Apparatus: UL-94 test chamber, Bunsen burner, timer, cotton batting
-
Procedure:
-
Prepare test specimens of the specified dimensions.
-
Mount a specimen vertically in the test chamber.
-
Place a layer of dry cotton batting below the specimen.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and then remove it.
-
Record the afterflame time (t2) and the afterglow time (t3).
-
Note whether any flaming drips ignite the cotton batting.
-
Repeat the test on a set of specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.
-
Table 2: UL-94 Vertical Burn Test Classifications
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (t1 + t2 for all 5) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite cotton | No | No | Yes |
| Combustion up to the holding clamp | No | No | No |
Visualization of Concepts
Chemical Structure of BHETA
Caption: Chemical structure of this compound (BHETA).
Proposed Flame Retardant Mechanism
Caption: Proposed dual-phase flame retardant mechanism of BHETA.
Experimental Workflow
Caption: Workflow for synthesis and flammability testing.
Conclusion and Future Outlook
This compound (BHETA) presents a promising, sustainable, and effective reactive flame retardant for various polymer systems. Its aromatic amide structure is anticipated to promote char formation, while the nitrogen and hydroxyl functionalities can contribute to gas-phase flame inhibition. The provided protocols offer a foundational framework for researchers to explore the potential of BHETA in developing novel flame-retardant materials. Further research is encouraged to investigate its performance in different polymer matrices, its synergistic effects with other flame retardants (such as phosphorus-based compounds), and a more detailed analysis of its thermal decomposition pathways to fully elucidate its mechanism of action.
References
-
Feng, H., Qiu, Y., Qian, L., Chen, Y., Liu, C., & Xin, F. (2020). Flame Inhibition and Charring Effect of Aromatic Polyimide and Aluminum Diethylphosphinate in Polyamide 6. MDPI. Retrieved from [Link]
-
Lin, C. H., Chen, C. Y., & Wang, Y. Z. (2021). Synthesis of a Compound Phosphorus-Nitrogen Intumescent Flame Retardant for Applications to Raw Lacquer. PMC. Retrieved from [Link]
-
Baozhuan New Material. (n.d.). Nitrogen-phosphorus intumescent flame retardants. Retrieved from [Link]
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ResearchGate. (n.d.). Phosphorus-based and Intumescent Flame Retardants. Retrieved from [Link]
- Google Patents. (n.d.). EP0807665B1 - Flame retardant high temperature polyphthalamides having improved thermal stability.
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ResearchGate. (2020). Flame Inhibition and Charring Effect of Aromatic Polyimide and Aluminum Diethylphosphinate in Polyamide 6. Retrieved from [Link]
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PubMed. (2019). Synergistic Charring Flame-Retardant Behavior of Polyimide and Melamine Polyphosphate in Glass Fiber-Reinforced Polyamide 66. Retrieved from [Link]
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MDPI. (2019). Synergistic Charring Flame-Retardant Behavior of Polyimide and Melamine Polyphosphate in Glass Fiber-Reinforced Polyamide 66. Retrieved from [Link]
- Google Patents. (n.d.). US7332534B2 - Flame retardant formulation.
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ResearchGate. (n.d.). Synthesis of polyesteramides from N, N'-bis (2-hydroxyethyl)terephthalamide and chain extension reaction. Retrieved from [Link]
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MDPI. (2021). Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry. Retrieved from [Link]
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MDPI. (2023). Enhancing Char Formation and Flame Retardancy of Ethylene-Vinyl Acetate Copolymer (EVA)/Aluminum Hydroxide (ATH) Composites by Grafting Ladder Phenyl/Vinyl Polysilsesquioxane (PhVPOSS). Retrieved from [Link]
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MAG Online Library. (2021). Patent Watch December 2021 | Additives for Polymers. Retrieved from [Link]
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MDPI. (n.d.). Polyurethane Materials for Fire Retardancy: Synthesis, Structure, Properties, and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Structurally Modified Polyurethanes Based on Castor Oil and Phosphorus-Containing Polyol for Flame-Retardant Coatings. Retrieved from [Link]
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Frontiers. (2023). Novel terephthalamide diol monomers synthesis from PET waste to Poly(Urethane acrylates). Retrieved from [Link]
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PubMed. (2023). Novel terephthalamide diol monomers synthesis from PET waste to Poly(Urethane acrylates). Retrieved from [Link]
- Google Patents. (n.d.). EP3545031A1 - Meltable intumescent flame retardant compositions.
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ResearchGate. (n.d.). Soluble, thermally stable poly(ester amide)s derived from terephthalic acid bis(carboxydiphenyl methyl)ester and different diamines. Retrieved from [Link]
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Supporting Information: Aminolytic upcycling of poly(ethylene terephthalate) wastes using thermally-stable organocatalyst. (n.d.). Retrieved from [Link]
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Justia Patents. (2023). Flame Retardant and Stabilizer Combined for Use with Thermoplastics. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal degradation behaviors and fire retardant properties of poly(1,3,4-oxadiazole)s (POD) and poly(m-phenylene isophthalamide) (PMIA) fibers. Retrieved from [Link]
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AZoM. (2018). Thermal Degradation of BHET in Evolved Gas Analysis. Retrieved from [Link]
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Nature. (2022). Flame Retardant Polyamide Fibers for Space Crew Clothing. Retrieved from [Link]
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NIST WebBook. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. Retrieved from [Link]
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MDPI. (n.d.). Thermal Stabilities and Flame Retardancy of Polyamide 66 Prepared by In Situ Loading of Amino-Functionalized Polyphosphazene Microspheres. Retrieved from [Link]
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Wikipedia. (n.d.). Bis(2-Hydroxyethyl) terephthalate. Retrieved from [Link]
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NRC Publications Archive. (n.d.). Thermal decomposition products of polyethylene. Retrieved from [Link]
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Polymer Degradation and Stability. (2004). Thermal degradation of poly(butylene terephthalate) at the processing temperature. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Synthesis Overview and Core Principles
The synthesis of this compound (CAS No. 18928-62-6) is most commonly achieved via the nucleophilic acyl substitution reaction between terephthaloyl chloride (TCl) and two equivalents of ethanolamine. This reaction, often performed under Schotten-Baumann conditions, is rapid and typically high-yielding.[] However, the high reactivity of the acid chloride and the bifunctional nature of both reactants create pathways for several common impurities.
The core reaction involves the attack of the highly nucleophilic amine group of ethanolamine on the electrophilic carbonyl carbons of terephthaloyl chloride. A base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct generated during the reaction.[]
Primary Synthesis Pathway
Caption: Ideal reaction pathway for the synthesis.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common experimental observations and links them to probable causes and actionable solutions.
| Symptom Observed | Potential Cause(s) | Recommended Troubleshooting Actions & Rationale |
| Low Yield & White Precipitate Insoluble in Common Organic Solvents | 1. Hydrolysis of Terephthaloyl Chloride (TCl): The primary suspect is the formation of terephthalic acid (TPA). TCl is extremely moisture-sensitive, with a hydrolysis half-life of minutes even at 0°C.[2][3][4] | Action: Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Rationale: Preventing the formation of TPA, which is often difficult to separate from the desired product due to its insolubility, is the most effective strategy. |
| Product is a Sticky, Gummy Solid or Oil | 1. Presence of Oligomers: O-acylation side reactions can lead to the formation of polyester-amide oligomers. 2. Unreacted Mono-Amide Intermediate: Incomplete reaction can leave behind the mono-substituted intermediate, which may have different solubility properties. | Action: Triturate the crude product with a solvent like diethyl ether or ethyl acetate to remove less polar starting materials. Attempt recrystallization from a water/ethanol mixture.[5] Rationale: Oligomers and intermediates disrupt the crystal lattice of the desired product, preventing proper solidification. Washing and recrystallization can selectively dissolve or precipitate the target compound. |
| Product Melting Point is Broad and Lower than Expected (~227°C)[6] | 1. Mixture of Impurities: The presence of multiple impurities, such as unreacted starting materials, mono-amide, and TPA, will depress and broaden the melting point. | Action: Perform analytical TLC or HPLC to identify the number of components.[7] Based on the analysis, choose a purification strategy: recrystallization for TPA removal or column chromatography for separating compounds with different polarities. Rationale: A sharp melting point is a key indicator of purity. Identifying the impurities is the first step toward targeted purification. |
| IR Spectrum Shows Unexpected Carbonyl Peaks (e.g., ~1720 cm⁻¹) | 1. O-Acylation Side Product: The hydroxyl group of ethanolamine or the product itself can react with TCl to form an ester linkage, which has a characteristic C=O stretch at a higher wavenumber than the amide C=O (~1630 cm⁻¹). | Action: Maintain a low reaction temperature (0-5°C) during the addition of TCl. Ensure slow, controlled addition of the acid chloride to the ethanolamine solution. Rationale: The amidation reaction is generally much faster than the esterification. Low temperatures and slow addition favor the kinetically preferred N-acylation pathway over the thermodynamically stable but slower O-acylation. |
Section 3: Deep Dive into Common Impurities (FAQs)
This section provides detailed explanations for the formation of specific impurities, answering the "why" behind their appearance.
Q1: My mass spectrometry results show a peak corresponding to terephthalic acid. How did it form?
Answer: Terephthalic acid (TPA) is the most common impurity and arises from the hydrolysis of the starting material, terephthaloyl chloride (TCl). TCl is highly reactive towards nucleophiles, and water is an effective one. The hydrolysis occurs in two stages: first, a rapid reaction to form a "half-acid" intermediate (4-chlorocarbonyl)benzoic acid, which then hydrolyzes further to TPA.[2][3][8] This reaction is so fast that even trace moisture in your solvent or a humid atmosphere can lead to significant TPA contamination.
Q2: I've isolated a byproduct that appears to be a mono-substituted version of my product. What is it and why did it form?
Answer: This impurity is likely 4-(N-(2-hydroxyethyl)carbamoyl)benzoic acid . It forms when a molecule of TCl reacts with only one molecule of ethanolamine, and the second acid chloride group is subsequently hydrolyzed during the aqueous workup. This can happen due to:
-
Incorrect Stoichiometry: An insufficient amount of ethanolamine relative to TCl.
-
Poor Mixing: Localized concentration gradients where some TCl molecules do not encounter an ethanolamine molecule before being quenched.
-
Precipitation: The mono-substituted intermediate or the final product precipitating out of solution before the reaction is complete, preventing the second site from reacting.
Q3: My NMR spectrum is complex, suggesting polymerization or oligomerization. What is the mechanism for this?
Answer: Oligomerization occurs when the hydroxyl (-OH) group of either ethanolamine or the desired product acts as a nucleophile and attacks a molecule of TCl. This forms an ester bond and extends the molecular chain. For example, the hydroxyl group of a fully formed product molecule can react with another TCl molecule, creating a dimer. This process can continue, leading to polyester-amide oligomers. This side reaction is more prevalent at higher temperatures or if a very strong, non-selective base is used.
Visualizing Impurity Formation Pathways
Caption: Key reaction pathways leading to the desired product and common impurities.
Section 4: Recommended Protocols for Purification and Analysis
Trustworthy results depend on robust purification and analytical validation.
Protocol 4.1: Recrystallization for High-Purity Product
This protocol is effective for removing TPA and other less soluble or more soluble impurities. The target compound can be crystallized from a water solution.[5]
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of deionized water (start with ~10-15 mL per gram of crude product).
-
Heating: Gently heat the suspension on a hot plate with stirring. Add more water portion-wise until the solid completely dissolves. Avoid excessive boiling. If the product oils out, add a small amount of ethanol to aid dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for another 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (like TPA and activated carbon).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a rinse with cold ethanol to aid drying.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.
Protocol 4.2: Thin-Layer Chromatography (TLC) for In-Process Monitoring
TLC is an invaluable tool for tracking the consumption of starting materials and the formation of the product.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A polar solvent system is required. Start with a mixture of Dichloromethane:Methanol (9:1 v/v). Adjust polarity as needed.
-
Visualization:
-
UV light (254 nm): The aromatic rings of TCl, TPA, and the product will be visible.
-
Potassium Permanganate (KMnO₄) stain: The alcohol groups on the product and ethanolamine will show up as yellow spots on a purple background.
-
-
Procedure: Spot the reaction mixture, co-spot with the starting materials, and run the plate. The product should have a lower Rf value (be more polar) than TCl but may be similar to TPA. The key is to see the disappearance of the TCl and ethanolamine spots.
Table of Analytical Data
| Compound | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆) | Key IR Peaks (cm⁻¹) |
| Desired Product | ~227[6] | δ ~8.0 (s, 4H, Ar-H), δ ~4.8 (t, 2H, -OH), δ ~3.5 (q, 4H, -CH₂-O), δ ~3.3 (q, 4H, -N-CH₂-) | ~3300 (O-H, N-H stretch), ~1630 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend) |
| Terephthalic Acid (TPA) | >300 (sublimes) | δ ~13.3 (br s, 2H, -COOH), δ ~8.1 (s, 4H, Ar-H) | ~3000 (broad, O-H stretch), ~1680 (C=O stretch) |
| Terephthaloyl Chloride (TCl) | 82-84 | δ ~8.2 (s, 4H, Ar-H) | ~1770 (C=O stretch, acid chloride) |
| Ethanolamine | 10.3 | δ ~4.5 (br s, 1H, -OH), δ ~3.4 (t, 2H, -CH₂-O), δ ~2.6 (t, 2H, -N-CH₂-), δ ~1.9 (br s, 2H, -NH₂) | ~3350 (O-H, N-H stretch), ~3280 (N-H stretch) |
References
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Berti, C., et al. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental Science & Technology, 40(13), 4289-4294. [Link]
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U.S. National Library of Medicine. (n.d.). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. [Link]
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Request PDF. (n.d.). Hydrolytic Stability of Terephthaloyl Chloride and Isophthaloyl Chloride. [Link]
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Yufeng. (2023). Terephthaloyl chloride. [Link]
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ResearchGate. (n.d.). Methods for the Synthesis of Phthalic Acid Dichlorides. [Link]
- Google Patents. (2005).
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ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. [Link]
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LookChem. (n.d.). This compound. [Link]
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Sciencemadness.org. (2017). Tosylation of ethanolamine. [Link]
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Royal Society of Chemistry. (2013). Analytical Methods. [Link]
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MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. [Link]
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National Center for Biotechnology Information. (n.d.). N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide. PubChem. [Link]
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Yufeng. (n.d.). Terephthaloyl Chloride Chemical Properties, Uses, Production. [Link]
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Wikipedia. (n.d.). Polyester. [Link]
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Journal of Membrane Science and Research. (n.d.). Anionic/Non-ionic Surfactants in Aqueous Phase of Thin Film Composite Poly (Paraphenylene Terephthalamide) Nanofiltration. [Link]
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Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]
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Xometry. (2022). Polyester: History, Definition, Advantages, and Disadvantages. [Link]
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Scholars Research Library. (n.d.). Polyester the Workhorse of Polymers: A Review from Synthesis to Recycling. [Link]
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The Essential Chemical Industry. (n.d.). Polyesters. [Link]
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ResearchGate. (n.d.). Reaction Mechanism of Terephthaloyl Chloride/ N -Methyl-2-pyrrolidone and the Effect on Poly( p -phenylene terephthalamide) Polymerization. [Link]
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Sciencemadness Discussion Board. (2018). terephthaloyl chloride synthesis (procedure). [Link]
- Google Patents. (2004). US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)
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Cairo University Scholar. (2019). Chemistry of terephthalate derivatives: a review. [Link]
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ResearchGate. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA. [Link]
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UL Prospector. (2016). Understanding Polyesters. [Link]
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Royal Society of Chemistry. (2025). Analytical Methods. [Link]
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- Google Patents. (n.d.). EP0723951A1 - Process to prepare bis (2-hydroxyethyl)
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Technical Support Center: N,N'-bis(2-hydroxyethyl)terephthalamide Polymerization
Welcome to the technical support center for the synthesis and polymerization of N,N'-bis(2-hydroxyethyl)terephthalamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the success of your experiments.
Part 1: Monomer Synthesis & Purity: The Foundation of Success
Successful polymerization begins with a high-quality monomer. N,N'-bis(2-hydroxyethyl)terephthalamide (CAS: 18928-62-6), a key building block for advanced polyesteramides, must be synthesized and purified correctly.[1] Problems encountered during polymerization can often be traced back to this initial stage.
Frequently Asked Question: How is N,N'-bis(2-hydroxyethyl)terephthalamide synthesized?
The most common laboratory-scale synthesis involves the aminolysis of a dialkyl terephthalate, such as dimethyl terephthalate (DMT), with ethanolamine.[2] The reaction is typically performed by refluxing DMT with an excess of ethanolamine, often in an alcohol solvent like ethanol to facilitate mixing.[2] Upon cooling, the N,N'-bis(2-hydroxyethyl)terephthalamide product precipitates as a white solid, which can then be isolated by filtration and washed.[2] An alternative route involves the depolymerization of poly(ethylene terephthalate) (PET) waste using ethanolamine, which presents a sustainable approach to monomer synthesis.[3]
Frequently Asked Question: Why is monomer purity absolutely critical?
In polycondensation reactions, achieving a high degree of polymerization is contingent on maintaining a precise stoichiometric balance of reactive functional groups. Even trace amounts of impurities can severely limit the final molecular weight of the polymer.[4][5]
-
Monofunctional Impurities: These are the most detrimental as they act as "chain stoppers." By reacting with one end of a growing polymer chain, they introduce a non-reactive end group, permanently terminating further growth on that chain.[6] This can lead to a drastic reduction in the final molecular weight.[4]
-
Non-reactive Impurities: These can interfere with the reaction kinetics and may cause undesirable side reactions or discoloration at high polymerization temperatures.
-
Water and Solvents: Residual water can cause hydrolysis of ester linkages at high temperatures, while leftover solvents can interfere with the vacuum needed for the final stages of polycondensation.[7]
A monomer purity of >99.9% is often desirable for producing high-performance polymers.[6]
Part 2: Polymerization Troubleshooting Guide
This section addresses specific problems you may encounter during the melt polycondensation of N,N'-bis(2-hydroxyethyl)terephthalamide with a diacid or diester (e.g., adipic acid) to form a polyesteramide.
Issue 1: The Final Polymer Has Low Molecular Weight or Low Intrinsic Viscosity.
This is one of the most common challenges in polymerization.[8]
-
Potential Cause 1: Monomer Impurity.
-
Explanation: As discussed above, monofunctional impurities from the monomer synthesis (e.g., unreacted starting materials or byproducts) will cap the growing polymer chains.
-
Solution: Purify the N,N'-bis(2-hydroxyethyl)terephthalamide monomer, typically by recrystallization, until a sharp melting point and clean NMR/FTIR spectrum are obtained. Ensure all co-monomers (e.g., diacids) are also of high purity.[7]
-
-
Potential Cause 2: Incorrect Stoichiometry.
-
Explanation: Polycondensation requires a near-perfect 1:1 molar ratio of the reacting functional groups (e.g., hydroxyl groups from the diamide-diol and carboxyl groups from the diacid). Any deviation creates an excess of one type of functional group at the chain ends, preventing further polymerization.
-
Solution: Use high-precision balances for all measurements. Perform titration on diacid components to determine their exact purity and equivalent weight before weighing.
-
-
Potential Cause 3: Ineffective Removal of Byproducts.
-
Explanation: The polycondensation reaction (e.g., between a diol and a diacid) generates a small molecule byproduct, typically water. According to Le Chatelier's principle, this byproduct must be continuously removed to drive the reaction equilibrium toward the formation of high molecular weight polymer.
-
Solution: Ensure the reaction is performed under a high vacuum (<1 mbar) during the final polycondensation stage.[9] The reactor must be leak-free, and the vacuum pump must be of sufficient capacity. Efficient stirring is also crucial to increase the surface area of the melt and facilitate byproduct removal.
-
-
Potential Cause 4: Insufficient Reaction Time or Temperature.
-
Explanation: The final, high-viscosity stage of melt polymerization is diffusion-controlled and can be slow. If the reaction is stopped prematurely or the temperature is too low, the polymer chains will not have had sufficient time to build to a high molecular weight.
-
Solution: Optimize the reaction time and temperature profile. Typically, a staged approach is used, starting at a lower temperature for the initial esterification and gradually increasing the temperature while applying a vacuum.[9][10]
-
Issue 2: The Polymer is Discolored (Yellow, Brown, or Black).
-
Potential Cause 1: Thermal Degradation.
-
Explanation: At the high temperatures required for melt polymerization (often >200°C), the amide or ester linkages can begin to degrade, leading to the formation of chromophores that cause discoloration.[11] N,N'-bis(2-hydroxyethyl)terephthalamide itself can undergo thermal degradation, with cleavage of the side chains occurring at elevated temperatures.[12]
-
Solution: Maintain strict and uniform temperature control throughout the reactor.[13] Avoid localized "hot spots." Determine the thermal stability of your specific monomer and polymer system using Thermogravimetric Analysis (TGA) and set the maximum polymerization temperature accordingly. Consider using thermal stabilizers or antioxidants if necessary.
-
-
Potential Cause 2: Oxidation.
-
Explanation: The presence of oxygen at high temperatures can cause severe oxidative degradation of the polymer, leading to chain scission and intense discoloration.
-
Solution: Ensure the entire polymerization process is conducted under a continuous blanket of high-purity inert gas, such as nitrogen or argon. The system should be thoroughly purged of air before heating begins.
-
Issue 3: Gel Formation or Insoluble Polymer.
-
Potential Cause 1: Trifunctional Impurities.
-
Explanation: If an impurity with three or more reactive groups is present (e.g., glycerin in a diol), it can act as a cross-linking point, leading to the formation of an infinite, insoluble polymer network (a gel).
-
Solution: This again highlights the critical need for high-purity, bifunctional monomers. Characterize all incoming raw materials thoroughly.
-
-
Potential Cause 2: Uncontrolled Side Reactions.
-
Explanation: At very high temperatures, side reactions such as transamidation or ester-amide exchange can occur, potentially leading to branching and cross-linking.[14]
-
Solution: Carefully control the reaction temperature and time. The use of specific catalysts can sometimes promote the desired reaction while minimizing side reactions.
-
Part 3: Experimental Protocols & Data
Protocol 1: Purification of N,N'-bis(2-hydroxyethyl)terephthalamide by Recrystallization
-
Place the crude synthesized monomer in a flask.
-
Add a suitable solvent (e.g., ethanol or a water/ethanol mixture) and heat the mixture with stirring until the solid is fully dissolved.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator for several hours to maximize crystal formation.[15]
-
Collect the purified white crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to remove all residual solvent.
-
Verify purity by measuring the melting point and comparing it to the literature value (approx. 227-229°C) and by analytical techniques like NMR or FTIR.[2]
Protocol 2: General Melt Polycondensation Workflow
-
Charge the high-purity N,N'-bis(2-hydroxyethyl)terephthalamide, a stoichiometric equivalent of a diacid (e.g., adipic acid), and a catalyst into a polymerization reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation/vacuum outlet.
-
Purge the reactor with inert gas (e.g., Nitrogen) for at least 30 minutes to remove all oxygen.
-
Heat the reactor to the initial stage temperature (e.g., 180-200°C) under a slow stream of inert gas to initiate the esterification reaction. Water will be evolved and can be collected.
-
After the initial evolution of water ceases (typically 1-2 hours), gradually increase the temperature and begin to apply a vacuum.
-
For the final polycondensation stage, increase the temperature to its maximum (e.g., 220-250°C) and apply a high vacuum (<1 mbar).[15]
-
Continue the reaction under these conditions. The progress can be monitored by the increase in the viscosity of the melt (observed via the torque on the mechanical stirrer).
-
Once the desired viscosity is reached, cool the reactor and extrude or remove the final polymer under an inert atmosphere.
Data Table: Typical Melt Polymerization Parameters
| Stage | Temperature Range (°C) | Pressure | Typical Duration (hours) | Purpose |
| 1. Inert Gas Purge | 25 - 50 | Atmospheric (N₂) | 0.5 | Removal of Oxygen |
| 2. Esterification | 180 - 200 | Atmospheric (N₂) | 1 - 2 | Initial reaction, removal of bulk water |
| 3. Pre-Polycondensation | 200 - 220 | 100 mbar -> 10 mbar | 1 | Removal of remaining water/glycol |
| 4. Polycondensation | 220 - 250 | < 1 mbar | 2 - 4 | High molecular weight build-up |
Part 4: Visualizations & Workflows
Troubleshooting Logic Diagram
This diagram outlines the decision-making process when encountering common polymerization issues.
Caption: Troubleshooting workflow for common polymerization issues.
Experimental Process Flow Diagram
This diagram illustrates the end-to-end process from raw materials to final polymer characterization.
Caption: End-to-end experimental workflow.
References
-
PrepChem. (n.d.). Synthesis of N,N'-bis[2-hydroxyethyl]terephthalamide. Retrieved from PrepChem.com. [Link]
-
Stavila, E. (2014). Hydrolase-catalyzed synthesis of polyamides and polyester amides. University of Groningen research portal. [Link]
-
ResearchGate. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. [Link]
-
MDPI. (n.d.). Polymer-Grade Bio-Monomers from Oleochemicals by Combining Homogeneous Catalysis and Selective Product Crystallization in an Integrated Process. [Link]
-
ACS Symposium Series. (2025). Introduction to Polymerization and Depolymerization. [Link]
-
ResearchGate. (2025). Synthesis of polyesteramides from N, N'-bis (2-hydroxyethyl)terephthalamide and chain extension reaction. [Link]
-
ResearchGate. (2022). Importance of monomer purity for REMP. [Link]
-
Chemical Communications (RSC Publishing). (2001). Synthesis of polyesteramides by a new palladium catalyzed carbonylation–polycondensation reaction. [Link]
-
National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. [Link]
-
ResearchGate. (n.d.). Pathways for polyesteramide synthesis. [Link]
-
Transactions on Materials, Biotechnology and Life Sciences. (2023). Influence of monomer purity on molecular weight of racemic polylactic acid. [Link]
-
NIH. (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester. [Link]
-
Polymer Chemistry. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. [Link]
-
ResearchGate. (2014). Novel synthesis, characterization and application of dibutyrate bis(2-hydroxyethyl) terephthalamide as a plasticizer in PVC compounding. [Link]
-
AIP Publishing. (2015). Fundamentals of twin-screw extrusion polymer melting: Common pitfalls and how to avoid them. [Link]
-
ResearchGate. (n.d.). Chemical structure of N,N′-bis(2-hydroxyethyl) terephthalamide (BHET). [Link]
-
AZoM. (2018). Thermal Degradation of BHET in Evolved Gas Analysis. [Link]
-
OnlyTRAININGS. (n.d.). Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance. [Link]
-
Chemistry For Everyone - YouTube. (2025). How Does Melt Polymerization Compare To Other Polymerization Types?[Link]
- Google Patents. (n.d.). EP0980884A1 - Process for preparing ester amides and polyesteramides.
-
Polymer Chemistry (RSC Publishing). (n.d.). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. [Link]
-
UPCommons. (n.d.). Poly(ester-amide)s derived from PET containing uniform bisester amide segments. [Link]
-
Jinzong Machinery. (2024). Polymerization Reactor Problems and Solutions. [Link]
-
Supporting Information. (n.d.). Aminolytic upcycling of poly(ethylene terephthalate) wastes using thermally-stable organocatalyst. [Link]
-
UPCommons. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. [Link]
-
NIST WebBook. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. [Link]
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- 15. rsc.org [rsc.org]
how to prevent side reactions in the synthesis of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Welcome to the technical support center for the synthesis of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles, you can effectively minimize side reactions and optimize your product yield and purity.
The synthesis of this target molecule, while seemingly straightforward, involves the reaction of a terephthalic acid derivative with 2-aminoethanol. The primary challenge arises from the bifunctional nature of 2-aminoethanol, which possesses both a highly reactive primary amine and a less reactive primary hydroxyl group. Achieving high chemoselectivity for N-acylation over O-acylation is paramount for a successful synthesis.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Problem 1: Low Yield and Presence of Ester Impurities
Q: My final product analysis (NMR/LC-MS) shows significant ester-containing impurities and a correspondingly low yield of the desired diamide. How can I improve the chemoselectivity for amidation over esterification?
A: This is the most common challenge and stems from the competition between the amine (-NH2) and hydroxyl (-OH) groups of 2-aminoethanol acting as nucleophiles.
The primary amine is inherently more nucleophilic than the primary alcohol. However, under suboptimal conditions, the hydroxyl group can react with the acylating agent (e.g., terephthaloyl chloride) to form ester linkages, leading to O-acylation and polyester-amide oligomers.
Causality & Prevention Strategy:
To kinetically favor the desired N-acylation, the reaction conditions must be precisely controlled to maximize the reactivity difference between the two nucleophilic sites.
Recommended Protocol (Schotten-Baumann Conditions):
The Schotten-Baumann reaction, which utilizes a highly reactive acyl chloride in a biphasic system with an aqueous base, is highly effective for this synthesis.[1][2] The base plays a crucial role in neutralizing the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.[3]
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.2 equivalents of 2-aminoethanol in a suitable organic solvent (e.g., Dichloromethane or Tetrahydrofuran) and cool the mixture to 0-5 °C in an ice bath.
-
Base Addition: Add a solution of 2.5 equivalents of a base (e.g., 10% aqueous NaOH or pyridine) to the 2-aminoethanol solution.[4]
-
Slow Acylation: Dissolve 1.0 equivalent of terephthaloyl chloride in the same organic solvent and add it dropwise to the cooled, stirred amine solution over 30-60 minutes.[5] Maintaining a low temperature is critical to suppress the less favorable O-acylation.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the terephthaloyl chloride spot is no longer visible.
-
Work-up: Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from water or an ethanol/water mixture.[6][7]
| Parameter | Recommended Condition | Rationale |
| Acylating Agent | Terephthaloyl Chloride | High reactivity allows for low-temperature reaction, enhancing selectivity. |
| Temperature | 0–5 °C | Maximizes the kinetic preference for N-acylation over O-acylation. |
| Base | Aq. NaOH, Pyridine | Neutralizes HCl byproduct, preventing amine protonation and maintaining its nucleophilicity.[3] |
| Stoichiometry | ~2.2 eq. 2-aminoethanol | A slight excess of the amine ensures complete consumption of the acyl chloride. |
| Addition Rate | Slow, Dropwise | Prevents localized high concentrations of acyl chloride, reducing oligomerization. |
Problem 2: Formation of Insoluble Polymeric Byproducts
Q: I'm observing a significant amount of insoluble, high-molecular-weight material precipitating from my reaction. What is this, and how can I prevent it?
A: This is likely due to the formation of polyester-amide polymers or oligomers.
This occurs when one end of the terephthaloyl derivative reacts with an amine, and the other end reacts with the hydroxyl group of a different product molecule, leading to chain growth. This side reaction is exacerbated by high concentrations and elevated temperatures.
Causality & Prevention Strategy:
The key is to favor the intramolecular reaction (forming the desired product) over the intermolecular reaction (forming polymers). This is achieved by keeping the concentration of the reactive acylating agent low at any given moment.
Mitigation Techniques:
-
High Dilution: Running the reaction at a lower overall concentration can significantly reduce the probability of intermolecular collisions that lead to polymerization.
-
Slow Reagent Addition: As detailed in the protocol above, adding the terephthaloyl chloride solution slowly and with vigorous stirring ensures it reacts quickly with the nearby excess 2-aminoethanol before it can react with another product molecule. This is the most critical factor in preventing polymerization.
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route versus the primary competing side reactions.
Caption: A step-by-step troubleshooting decision tree.
References
- Angewandte Chemie International Edition. (2025).
- PubMed Central. (2015).
- Grokipedia. Schotten–Baumann reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Semantic Scholar.
- PubMed Central. (n.d.). Site-Selective Copper(I)
- Schotten-Baumann Reaction. (n.d.).
- ResearchGate. (2025). Selective Acylation of Primary Amines in Peptides and Proteins.
- Google Patents. (n.d.). Process for purifying bis(2-hydroxyethyl)
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- ChemRxiv. (n.d.). Site-selective copper(I)
- Pure. (2021).
- WIPO Patentscope. (2021). WO/2021/124149 PROCESS FOR PURIFYING BIS(2-HYDROXYETHYL)
- NIH. (n.d.). N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide.
- Google Patents. (n.d.). Processes for the purification of bis(2-hydroxyethyl)
- LookChem. (n.d.). This compound.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
- Organic Chemistry Portal. (2017).
- Google Patents. (n.d.). Process for the purification of crude bis-(beta-hydroxyethyl)
- Acetyl Protection - Common Conditions. (n.d.).
- Wikipedia. (n.d.). Terephthaloyl chloride.
- European Patent Office. (2021).
- Yufeng. (n.d.). Terephthaloyl chloride Chemical Properties, Uses, Production.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- PubChem. (n.d.). N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide.
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- 5. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]
- 6. N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3632830A - Process for the purification of crude bis-(beta-hydroxyethyl) terephthalate - Google Patents [patents.google.com]
Technical Support Center: Optimizing N,N'-bis(2-hydroxyethyl)terephthalamide Production
Welcome to the technical support center for the synthesis and optimization of N,N'-bis(2-hydroxyethyl)terephthalamide. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of N,N'-bis(2-hydroxyethyl)terephthalamide.
Q1: What are the most common starting materials for synthesizing N,N'-bis(2-hydroxyethyl)terephthalamide?
A1: The synthesis typically starts from a terephthalate source and ethanolamine. The most common laboratory-scale terephthalate sources are dimethyl terephthalate (DMT) and terephthaloyl chloride (TCL). For industrial or recycling applications, polyethylene terephthalate (PET) waste is frequently used.[1][2][3] The choice of starting material dictates the reaction conditions, potential side products, and purification strategy.
Q2: Why is an excess of ethanolamine generally recommended for the reaction with dimethyl terephthalate?
A2: A stoichiometric excess of ethanolamine is crucial to drive the reaction equilibrium towards the formation of the desired disubstituted product. Using a 1:1 molar ratio increases the statistical probability of forming the mono-substituted intermediate, N-(2-hydroxyethyl) methyl terephthalamate, which can be a significant impurity. A reported successful molar ratio is approximately 2.46 moles of ethanolamine to 1 mole of dimethyl terephthalate.[1] This excess ensures that both ester groups on the DMT molecule are efficiently converted to the corresponding amide.
Q3: My reaction with dimethyl terephthalate is sluggish. Should I use a catalyst?
A3: While the reaction can proceed without a catalyst, especially under reflux conditions, certain catalysts can improve the reaction rate and yield. For aminolysis of esters like DMT or PET, a weak base catalyst such as sodium acetate can be effective.[4][5] In some protocols using methanol as a solvent, sodium methylate has been employed to facilitate the reaction, though care must be taken as the amount of solvent can influence the formation of by-products.[6][7]
Q4: What is the expected appearance of the final product, and what does a discolored product indicate?
A4: Pure N,N'-bis(2-hydroxyethyl)terephthalamide is a white solid.[1][8] A yellow or brownish tint in the final product typically indicates the presence of impurities. These can arise from several sources:
-
High reaction temperatures: Thermal degradation of reactants or the product can lead to colored by-products.
-
Oxidation: Trace oxygen can cause oxidation of ethanolamine, especially at elevated temperatures.[9]
-
Impurities in starting materials: Impurities in the initial terephthalate source or ethanolamine can carry through the synthesis.
Q5: What is a reliable melting point for pure N,N'-bis(2-hydroxyethyl)terephthalamide?
A5: A key indicator of purity is a sharp melting point. The reported melting point for N,N'-bis(2-hydroxyethyl)terephthalamide is in the range of 227-229°C.[1] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis and purification processes.
Issue 1: Low Product Yield
A lower-than-expected yield is one of the most common experimental issues. The cause can often be traced back to reaction conditions or the workup procedure.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Recommended Action |
| Incomplete Reaction | The amidation reaction may not have reached completion due to insufficient time or temperature. | Ensure the reaction is refluxed for an adequate duration (e.g., 7 hours for the DMT route).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the limiting reactant (DMT). |
| Suboptimal Stoichiometry | Insufficient ethanolamine fails to drive the reaction to completion, leaving mono-substituted product and unreacted DMT in the solution. | Use a molar excess of ethanolamine (e.g., >2.2 equivalents) to favor the formation of the disubstituted product according to Le Châtelier's principle.[1] |
| Product Loss During Workup | The product has some solubility in the reaction solvent (e.g., ethanol), and premature filtration before complete crystallization can lead to significant loss. | After reflux, allow the reaction mixture to cool slowly to room temperature and then chill it further in an ice bath to maximize precipitation before filtering.[8] |
| Hydrolysis of Reactant (TCL route) | If using terephthaloyl chloride (TCL), trace amounts of water will hydrolyze it to terephthalic acid, which is unreactive under these conditions.[9][10] | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Product is Impure or Discolored
The presence of impurities not only affects the yield but also the material properties of the product. Discoloration is a visible sign of underlying chemical impurities.
Purification Protocol:
If your product is off-white or your characterization (e.g., NMR, melting point) reveals impurities, a purification step is necessary.
-
Crude Product Isolation: After the reaction, cool the mixture and filter the precipitated solid.
-
Solvent Wash: Wash the filtered solid thoroughly with the reaction solvent (e.g., cold ethanol) to remove excess ethanolamine and other soluble impurities.[1] Subsequently, washing with a solvent like acetone can further remove residual contaminants.[8]
-
Recrystallization (Recommended for High Purity):
-
Transfer the washed solid to a clean flask.
-
Add a minimal amount of a suitable recrystallization solvent, such as methanol or a methanol/water mixture.[4] The related compound Bis(2-hydroxyethyl) terephthalate (BHET) is often purified by crystallization from water.[11]
-
Heat the mixture with stirring until the solid completely dissolves.
-
If colored impurities persist, you may add a small amount of activated carbon and heat for a few minutes.
-
Hot-filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form pure crystals.
-
Cool further in an ice bath to maximize the yield of the purified product.
-
Filter the purified crystals, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
-
Purification Workflow Diagram
Caption: Step-by-step workflow for product purification.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of N,N'-bis(2-hydroxyethyl)terephthalamide from dimethyl terephthalate.
Synthesis of N,N'-bis(2-hydroxyethyl)terephthalamide from Dimethyl Terephthalate
Objective: To synthesize N,N'-bis(2-hydroxyethyl)terephthalamide with high yield and purity.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethanolamine
-
Ethanol (200 proof)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, combine dimethyl terephthalate (1.0 mole), ethanolamine (2.46 moles), and ethanol (e.g., 300 mL for a 1.0 mole scale reaction).[1]
-
Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux with constant stirring. Maintain a gentle reflux for approximately 7 hours.[1]
-
Crystallization: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. The product will begin to precipitate as a white solid.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 1 hour to ensure maximum crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper with a generous portion of cold ethanol to remove any unreacted ethanolamine and other soluble impurities.[1]
-
Drying: Transfer the white solid to a watch glass or drying dish and dry it in a vacuum oven to remove residual solvent.
-
Characterization: Determine the yield and assess the purity by measuring the melting point (expected: 227-229°C) and obtaining spectroscopic data (FTIR, NMR) if required.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Terephthaloyl Chloride Chemical Properties, Uses, Production [yufenggp.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0110235A1 - Process for the preparation of terephthalic acid-monoamide derivatives - Google Patents [patents.google.com]
- 7. US4642375A - Process for preparing derivatives of the monoamide of terephthalic acid - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
This guide provides in-depth troubleshooting and practical solutions for the purification of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Designed for researchers and drug development professionals, this document addresses common challenges encountered during the isolation and purification of this highly polar compound.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so challenging to purify?
A1: The purification challenges stem directly from its molecular structure. The presence of two hydroxyl (-OH) and two secondary amide (N-H) groups facilitates extensive hydrogen bonding, both intramolecularly and intermolecularly[1]. This leads to high polarity, a high melting point (227.2 °C), and strong interactions with polar stationary phases in chromatography, often causing significant streaking and poor separation on standard silica gel[2].
Q2: What are the most common impurities I should expect?
A2: Impurities are typically related to the synthetic route. Common sources include:
-
Unreacted Starting Materials: Such as terephthalic acid derivatives (e.g., dimethyl terephthalate) and ethanolamine.
-
Mono-acylated Byproduct: 1-N-(2-hydroxyethyl)benzene-1,4-dicarboxamide, where only one side of the terephthalate has reacted.
-
Oligomers: Small polymeric chains may form, especially if the reaction is driven to high conversion or if derived from the glycolysis of polyethylene terephthalate (PET)[3][4].
-
Degradation Products: Amides can be susceptible to hydrolysis under harsh acidic or basic conditions[5].
-
Color Impurities: If the source material is recycled PET, residual dyes and pigments can be a significant issue[6].
Q3: Which purification technique should I try first?
A3: For aromatic amides, recrystallization is often the most effective and scalable first-line approach[5][7]. Given the compound's high melting point and crystalline nature, a well-chosen solvent system can efficiently remove most non-polar and some polar impurities. Chromatography should be reserved for when recrystallization fails to achieve the desired purity or for isolating low-level impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a "Problem → Cause → Solution" format.
Problem 1: Low Purity or Poor Recovery After Recrystallization
-
Probable Cause: The solvent system is not optimal. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures, while impurities remain either soluble or insoluble at all temperatures. For a highly polar molecule like this, finding a single perfect solvent is difficult.
-
Suggested Solution: Implement a Two-Solvent (Solvent/Anti-Solvent) System.
-
Principle: Dissolve the crude product in a minimum amount of a "good" hot solvent in which it is highly soluble. Then, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble, until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.
-
Recommended Systems: A common and effective pair for polar amides is a polar protic solvent and water (e.g., Ethanol/Water or DMF/Water)[8].
-
Protocol: A detailed experimental protocol for this is provided in Section 3.1 .
-
Problem 2: Product "Oils Out" Instead of Crystallizing
-
Probable Cause: This phenomenon occurs when the solid melts before it fully dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. High concentrations of impurities can also depress the melting point, exacerbating this issue.
-
Suggested Solution: Adjust Solvent Volume and Cooling Rate.
-
Re-dissolve and Dilute: If an oil forms, reheat the solution until the oil fully redissolves. Add more of the "good" solvent (e.g., 10-20% more) to lower the saturation temperature[8].
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice rather than amorphous oil.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
-
Problem 3: Column Chromatography Fails (Severe Streaking or No Elution)
-
Probable Cause: The compound's high polarity and multiple hydrogen bond donors/acceptors cause it to bind almost irreversibly to the acidic silanol groups on a standard silica gel stationary phase. This leads to very broad peaks (streaking) or complete retention on the column[2][9].
-
Suggested Solution: Use an Alternative Chromatographic Technique.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the separation of very polar compounds that are poorly retained in reversed-phase chromatography[10][11]. It uses a polar stationary phase (like unmodified silica or a bonded polar phase) with a largely organic mobile phase containing a small amount of a polar solvent (like water). This provides better retention and peak shape for highly polar analytes.
-
Reversed-Phase Chromatography (C18): While seemingly counterintuitive, RP-HPLC can sometimes work if the compound has sufficient non-polar character from its benzene ring. However, it will likely elute very early, near the solvent front, making separation from other polar impurities difficult. A highly aqueous mobile phase would be required.
-
Modified Normal Phase: Using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., amino-propylated silica) can reduce the strong interactions and improve elution[2][10].
-
Problem 4: Persistent Yellow or Brown Color in the Final Product
-
Probable Cause: The color is due to highly conjugated, non-volatile impurities. These may be present in the starting materials or formed as byproducts during the reaction. In syntheses involving recycled PET, these are often residual dyes from the plastic waste[6].
-
Suggested Solution: Treatment with Activated Charcoal.
-
Mechanism: Activated charcoal has a high surface area and can adsorb large, flat aromatic molecules (like many dyes and conjugated impurities) from a solution.
-
Application: This step is best integrated into the recrystallization workflow. A small amount of activated charcoal is added to the hot solution before filtration.
-
Protocol: A detailed protocol is provided in Section 3.2 .
-
Detailed Experimental Protocols
Protocol: Recrystallization using an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is fully dissolved.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble particulates.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: Add a few more drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove residual ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol, as in step 1 of the recrystallization protocol).
-
Charcoal Addition: To the hot solution, add a very small amount of activated charcoal (typically 1-2% of the solute mass). A small spatula tip is usually sufficient. Caution: Adding charcoal to a near-boiling solution can cause vigorous bumping.
-
Adsorption: Keep the solution hot (refluxing or near-boiling) and stir for 5-10 minutes to allow the charcoal to adsorb the impurities.
-
Hot Filtration: This is a critical step. Filter the hot solution through a pad of Celite or fluted filter paper to remove the fine charcoal particles. The filtrate should be colorless.
-
Crystallization: Proceed with the recrystallization by allowing the clear, hot filtrate to cool as described in Section 3.1 .
Data & Visualizations
Table 1: Solvent Properties for Purification Planning
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100.0 | 10.2 | Good anti-solvent with alcohols. Product is sparingly soluble in cold water[1]. |
| Ethanol | 78.4 | 5.2 | Good "good" solvent when hot. Often used with water[8]. |
| Methanol | 64.7 | 6.6 | More polar than ethanol; may have higher solubility at room temperature. |
| Acetonitrile | 81.6 | 6.2 | Can be an excellent recrystallization solvent for amides[5]. |
| Dichloromethane | 39.6 | 3.4 | Generally too non-polar to be a good solvent. |
| N,N-Dimethylformamide (DMF) | 153.0 | 6.4 | Very strong solvent, useful for highly insoluble compounds. High boiling point can make removal difficult. |
Diagrams
Caption: Decision tree for selecting a purification strategy.
Caption: Experimental workflow for purification by recrystallization.
References
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) . (n.d.). Environmental Science and Pollution Research. Retrieved from [Link]
-
Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids . Journal of the American Chemical Society, 131(30), 10711-8. Retrieved from [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chromatographic Purification - Structure Determination of Organic Compounds . (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography . (2023). Biotage. Retrieved from [Link]
-
Recrystallization and Crystallization . (n.d.). University of California, Irvine, Department of Chemistry. Retrieved from [Link]
-
This compound . (n.d.). LookChem. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . (2025). Waters Blog. Retrieved from [Link]
-
Purification of strong polar and basic compounds . (2023). Reddit. Retrieved from [Link]
-
N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide . (n.d.). PubChem. Retrieved from [Link]
-
N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Processes for the purification of bis(2-hydroxyethyl)terephthalate. (2004). Google Patents.
-
Bis(2-Hydroxyethyl) terephthalate . (n.d.). Wikipedia. Retrieved from [Link]
-
bis(Hydroxyethyl) terephthalate . (2018). SIELC Technologies. Retrieved from [Link]
- Processes for the purification of bis(2-hydroxyethyl)terephthalate. (n.d.). Google Patents.
- Process for purifying bis(2-hydroxyethyl)terephthalate. (2021). Google Patents.
Sources
- 1. N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. US7211193B2 - Processes for the purification of bis(2-hydroxyethyl)terephthalate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2021124149A1 - Process for purifying bis(2-hydroxyethyl)terephthalate - Google Patents [patents.google.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmacy180.com [pharmacy180.com]
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- 11. waters.com [waters.com]
Technical Support Center: Thermal Degradation Analysis of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Welcome to the technical support center for the analysis of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide thermal degradation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary mechanisms for the thermal degradation of this compound?
A1: While every compound's degradation profile is unique, based on the structure of an aromatic dicarboxamide with hydroxyethyl side chains, we can anticipate a multi-faceted degradation process. At lower temperatures, hydrolytic processes, potentially catalyzed by trace amounts of water, may dominate.[1][2] As temperatures increase, radical-based mechanisms will likely become more prevalent.[1] The amide linkage is generally more stable than an ester linkage, suggesting that initial degradation may occur at the hydroxyethyl side chains.
Q2: At what temperature range should I expect to see significant thermal decomposition?
A2: The thermal decomposition of aromatic polyamides can vary widely.[3] For this specific molecule, with a melting point of approximately 227°C, significant degradation is likely to begin at temperatures above this point.[4] Thermogravimetric Analysis (TGA) is the recommended technique to precisely determine the onset of decomposition for your specific sample and heating rate.[5] For similar structures, volatilization has been observed at temperatures between 310°C and 380°C.[6]
Q3: What are the most probable degradation products I should be looking for?
A3: The degradation can be complex. Initial reactions may involve the side chains, potentially leading to the formation of acetaldehyde via dehydration and rearrangement. Scission of the amide bond would yield terephthalamic acid derivatives and eventually terephthalic acid. Further decarboxylation of the aromatic ring could produce benzoic acid and benzene.[7] It is also plausible to observe the formation of cyclic structures or oligomers, especially if the heating is performed in a condensed phase.
Q4: Which analytical techniques are best suited for studying the degradation of this compound?
A4: A multi-technique approach is highly recommended for a comprehensive analysis.[8][9]
-
Thermogravimetric Analysis (TGA) is essential for determining the thermal stability and kinetics of weight loss.[5]
-
Differential Scanning Calorimetry (DSC) can identify phase transitions such as melting and glass transition, which can influence degradation.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy is excellent for tracking changes in functional groups, like the amide and hydroxyl groups, as degradation proceeds.[5][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile degradation products.[5] Pyrolysis-GC-MS, where the sample is rapidly heated in the GC inlet, is particularly powerful.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information on the degradation products in the residue.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My TGA curve shows an earlier-than-expected weight loss.
-
Possible Cause 1: Residual Solvent or Water: The sample may contain residual solvent from synthesis or absorbed moisture from the air.
-
Troubleshooting Step: Before the main TGA run, perform a drying step in the TGA instrument by holding the temperature at a point below the expected decomposition temperature (e.g., 120°C) until the weight stabilizes.
-
-
Possible Cause 2: Presence of Impurities: Impurities from the synthesis, such as starting materials or byproducts, may have lower thermal stability.
-
Troubleshooting Step: Verify the purity of your sample using techniques like NMR or HPLC. Recrystallize or purify the sample if necessary.
-
Issue 2: The product mixture in my GC-MS analysis is too complex to interpret.
-
Possible Cause 1: Multiple Degradation Pathways Occurring Simultaneously: At higher temperatures, primary degradation products can undergo further secondary reactions.
-
Troubleshooting Step: Conduct a series of isothermal pyrolysis experiments at different temperatures. Analyzing the products at lower temperatures may reveal the initial, simpler degradation products.
-
-
Possible Cause 2: Insufficient Chromatographic Separation: The GC method may not be optimized for the wide range of polarities and volatilities of the degradation products.
-
Troubleshooting Step: Adjust the GC temperature program, try a different column with an alternative stationary phase, or derivatize the samples to improve volatility and peak shape.
-
Issue 3: I am seeing unexpected peaks in my FTIR spectrum after heating.
-
Possible Cause: Formation of New Functional Groups: Thermal degradation leads to the formation of new chemical species.
-
Troubleshooting Step: Correlate the appearance of new peaks with the disappearance of others. For example, the loss of an N-H stretching band from the amide might be accompanied by the appearance of a carboxylic acid O-H stretch if hydrolysis is occurring. The formation of a C=O stretch at a different wavenumber could indicate the formation of aldehydes or ketones from side-chain reactions.
-
Experimental Protocols
Protocol 1: Standard Thermogravimetric Analysis (TGA)
-
Sample Preparation: Ensure the sample is finely ground to ensure uniform heat transfer.
-
Instrument Setup:
-
Place 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).
-
Place the pan in the TGA instrument.
-
-
Experimental Conditions:
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition and the temperatures of maximum degradation rates.
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Sample Preparation: Place a small amount of the sample (approx. 0.1-0.5 mg) into a pyrolysis tube.
-
Instrument Setup:
-
Insert the pyrolysis tube into the pyrolyzer unit, which is interfaced with the GC-MS system.
-
-
Experimental Conditions:
-
Pyrolysis: Set the pyrolysis temperature (e.g., 400°C, 500°C, or 600°C) and time (e.g., 10-20 seconds).
-
GC: Use a suitable capillary column (e.g., a mid-polarity column like a DB-5ms). Program the oven with an initial hold, a temperature ramp, and a final hold to separate the volatile products.
-
MS: Set the mass spectrometer to scan a mass range of m/z 35-550 in electron ionization (EI) mode.
-
-
Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST).
Data Presentation
| Potential Degradation Product | Chemical Formula | Expected Analytical Signature | Primary Analytical Technique |
| Terephthalic Acid | C₈H₆O₄ | Molecular ion in MS, characteristic carbonyl and hydroxyl stretches in IR. | GC-MS (after derivatization), LC-MS |
| Ethanolamine | C₂H₇NO | Molecular ion in MS, primary amine and hydroxyl functional groups. | GC-MS |
| Acetaldehyde | C₂H₄O | Low molecular weight fragment in MS, characteristic aldehyde C-H stretch in IR. | Headspace GC-MS |
| Benzoic Acid | C₇H₆O₂ | Decarboxylation product, identifiable by its mass spectrum. | GC-MS |
| N-(2-hydroxyethyl)terephthalamic acid | C₁₀H₁₁NO₄ | Intermediate from single amide bond cleavage. | LC-MS |
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical thermal degradation pathways.
Experimental Analysis Workflow
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. prism.sustainability-directory.com [prism.sustainability-directory.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Ecofriendly Degradation of PET via Neutral Hydrolysis: Degradation Mechanism and Green Chemistry Metrics | MDPI [mdpi.com]
- 8. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 9. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization with 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Welcome to the technical support resource for managing polymerization reactions involving 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. This guide is designed for researchers, chemists, and materials scientists to navigate the complexities of viscosity control during the synthesis of novel polyesteramides and other polymers. We will delve into the causality behind common experimental challenges and provide robust, field-tested protocols to ensure reproducible, high-quality results.
Introduction: The Role of a Unique Monomer
This compound is a unique difunctional monomer possessing both amide and hydroxyl functionalities. Often synthesized via aminolysis of recycled polyethylene terephthalate (PET), it serves as a valuable building block for creating advanced polymers like polyesteramides (PEAs).[1] The presence of amide linkages introduces hydrogen bonding capabilities, enhancing thermal and mechanical properties, while the terminal hydroxyl groups allow for classic condensation polymerization.[2]
However, the very features that make this monomer desirable also present challenges. The interplay of reaction kinetics, hydrogen bonding, and polymer chain growth makes viscosity a critical parameter to monitor and control. Unmanaged viscosity can lead to poor molecular weight control, processability issues, and even complete reaction failure through gelation. This guide provides a systematic approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: It is a symmetrical aromatic dicarboxamide with two terminal primary hydroxyl groups. Its structure combines a rigid central phenyl ring with flexible hydroxyethyl chains, flanked by hydrogen-bonding amide groups.
Table 1: Physicochemical Properties of the Monomer
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆N₂O₄ | [3] |
| Molecular Weight | 252.27 g/mol | [3] |
| Appearance | White Solid / Powder | |
| Melting Point | ~227 °C | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 4 |
The high density of hydrogen bonding groups is a critical factor influencing the viscosity of the resulting polymers.[1]
Q2: Why is viscosity management so crucial during polymerization with this monomer?
A2: Viscosity in a polymerization reaction is a direct indicator of the polymer's molecular weight build-up.[4] For this specific monomer, viscosity management is critical for several reasons:
-
Processability: In melt polymerization, excessively high viscosity can stall mechanical stirrers and make the polymer impossible to extrude or recover from the reactor.[5]
-
Molecular Weight Control: A predictable viscosity-time profile is essential for achieving the target molecular weight and, consequently, the desired mechanical and thermal properties.[6]
-
Preventing Gelation: The presence of trifunctional impurities or unintended side reactions at high temperatures can lead to cross-linking, causing an irreversible and catastrophic spike in viscosity known as gelation.[6]
-
Ensuring Homogeneity: Proper viscosity ensures the reaction mixture remains well-mixed, allowing for uniform heat distribution and efficient removal of condensation byproducts like water.
Q3: What are the primary factors that influence viscosity during the reaction?
A3: The viscosity of the polymerizing melt is a function of several interdependent variables:
-
Temperature: Higher temperatures decrease melt viscosity but accelerate reaction rates, leading to faster molecular weight growth.
-
Monomer Stoichiometry: An exact 1:1 molar ratio of hydroxyl groups to the co-monomer's reactive groups (e.g., carboxylic acid groups) is crucial for achieving high molecular weight. Any deviation limits chain growth.
-
Purity of Monomers: Impurities can act as chain terminators (monofunctional) or cross-linkers (trifunctional), drastically altering the expected viscosity profile.
-
Byproduct Removal: In condensation polymerization, the efficient removal of byproducts (e.g., water) is essential to drive the reaction toward high molecular weight polymer formation, as dictated by Le Chatelier's principle.[7]
-
Catalyst Activity: The type and concentration of the catalyst dictate the rate of polymerization and, therefore, the rate of viscosity increase.
Troubleshooting Guide: Viscosity Issues & Solutions
This section addresses common viscosity-related problems in a question-and-answer format, providing diagnostic workflows and corrective actions.
Problem 1: Viscosity is increasing too rapidly, leading to stirrer seizure or premature solidification.
Q: My reaction mixture became extremely viscous much earlier than expected. What went wrong?
A: A rapid, uncontrolled increase in viscosity typically points to an overly aggressive reaction rate or the onset of cross-linking.
-
Potential Cause 1: Reaction Temperature is Too High.
-
Why it happens: Esterification and amidation reactions are highly temperature-dependent. An excessive temperature accelerates the polymerization rate beyond a controllable level.
-
Solution: Reduce the reaction temperature by 10-15 °C. Implement a staged temperature profile: start at a lower temperature (e.g., 180-190 °C) to form a low molecular weight prepolymer, then gradually increase the temperature (e.g., to 220-240 °C) in conjunction with vacuum application to build molecular weight in a more controlled manner.[7]
-
-
Potential Cause 2: Presence of Trifunctional Impurities.
-
Why it happens: If your this compound or co-monomer (e.g., a diacid) is contaminated with a trifunctional species (e.g., glycerin, trimesic acid), it will act as a cross-linking agent, forming a network structure that leads to gelation.[8]
-
Solution: Rigorous purification of monomers is essential. Recrystallize the solid dicarboxamide monomer before use. Verify purity via melting point analysis or spectroscopy (NMR, FTIR).
-
-
Potential Cause 3: Incorrect Stoichiometry.
-
Why it happens: While an off-balance stoichiometry usually leads to low molecular weight, a significant excess of a highly reactive co-monomer, especially in the presence of impurities, can sometimes lead to side reactions and branching.
-
Solution: Perform careful and precise measurements of all reactants. Ensure an equimolar balance of reactive functional groups (e.g., -OH from the dicarboxamide and -COOH from a diacid co-monomer).
-
Caption: Troubleshooting workflow for unexpectedly high viscosity.
Problem 2: Viscosity is not increasing, resulting in a low molecular weight, brittle polymer.
Q: The reaction has been running for hours under vacuum, but the melt viscosity remains low. Why isn't the polymer building molecular weight?
A: Failure to build viscosity is a classic sign that the polymerization equilibrium is not being effectively shifted towards the product, or that the reaction has been terminated prematurely.
-
Potential Cause 1: Inefficient Removal of Condensation Byproduct.
-
Why it happens: Polycondensation is a reversible equilibrium reaction. The presence of the byproduct (e.g., water or HCl) will inhibit the forward reaction, preventing the formation of long polymer chains.[5]
-
Solution: Ensure your reaction setup is leak-proof and can achieve a high vacuum (<1 mmHg).[7] Use a powerful vacuum pump and consider a cold trap to capture volatiles. A gentle sweep of an inert gas (like nitrogen) over the reaction surface during the initial stages can also help carry away byproducts before a deep vacuum is applied.
-
-
Potential Cause 2: Presence of Monofunctional Impurities.
-
Why it happens: Monofunctional impurities (e.g., ethanolamine or benzoic acid) will react with a growing polymer chain end, capping it and preventing further propagation. This is known as "chain-stopping."[8]
-
Solution: As with Cause 1 for high viscosity, monomer purity is paramount. Ensure all reactants are pure and, critically, dry. Water can act as a chain-terminating agent in some contexts.
-
-
Potential Cause 3: Off-Balance Stoichiometry.
-
Why it happens: According to the Carothers equation, the highest degree of polymerization is achieved only when the reactive functional groups are present in a precise 1:1 molar ratio. An excess of either monomer will lead to chain ends all having the same functionality, at which point polymerization stops.
-
Solution: Re-calculate and re-weigh your monomers with high precision. It is standard practice in polyester synthesis to add a slight excess (e.g., 1.1 mol) of the diol component to compensate for its potential loss through volatilization under vacuum.[5]
-
-
Potential Cause 4: Insufficient Reaction Time or Temperature.
-
Why it happens: The final stages of polycondensation, where long chains must find and react with each other, are slow and diffusion-limited. This stage requires high temperatures and extended time under vacuum to build significant molecular weight.
-
Solution: Ensure the reaction is held at the target temperature under high vacuum for a sufficient duration (typically 2-5 hours). Monitor the viscosity increase by observing the torque on the mechanical stirrer. The reaction is complete when this torque plateaus.
-
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Viscosity Too High / Gelation | High Temperature | Lower reaction temperature; use a staged heating profile. |
| Trifunctional Impurities | Purify all monomers via recrystallization or distillation. | |
| Viscosity Too Low | Poor Byproduct Removal | Check for vacuum leaks; ensure pump is adequate. |
| Monofunctional Impurities | Purify monomers; ensure they are thoroughly dried. | |
| Incorrect Stoichiometry | Recalculate and re-weigh monomers; consider a slight excess of diol. | |
| Insufficient Time/Temp | Increase reaction time at the final stage under high vacuum. |
Key Experimental Protocols
Protocol 1: Purification of this compound
This protocol ensures the removal of mono- and tri-functional impurities that can disrupt polymerization.
-
Dissolution: In a suitable flask, dissolve the crude monomer in hot deionized water or an ethanol/water mixture to saturation.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold deionized water, followed by a cold non-solvent like acetone to aid drying.
-
Drying: Dry the purified crystals in a vacuum oven at 80-100 °C for at least 12 hours or until a constant weight is achieved.
-
Quality Control: Confirm purity by measuring the melting point. A sharp melting point close to the literature value (~227 °C) indicates high purity.
Protocol 2: General Melt Polycondensation for Polyesteramide Synthesis
This protocol describes a typical setup for synthesizing a polyesteramide using the purified dicarboxamide and a dicarboxylic acid co-monomer (e.g., sebacic acid).
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump via a cold trap. Ensure all glassware is meticulously clean and dry.[7]
-
Charging the Reactor: Accurately weigh and add equimolar amounts of the purified dicarboxamide and the dicarboxylic acid to the reactor. Add a suitable catalyst (e.g., antimony(III) oxide or titanium(IV) butoxide) at a concentration of 200-500 ppm.
-
Inerting: Purge the reactor with dry nitrogen gas for 30 minutes to remove oxygen. Maintain a gentle nitrogen flow.
-
Pre-polymerization: Begin stirring and heat the mixture to 180-200 °C. The monomers will melt and react, and water will begin to distill off. Hold at this temperature for 1-2 hours.
-
Polycondensation: Gradually increase the temperature to 220-240 °C. Once the temperature stabilizes, slowly apply a vacuum, reducing the pressure to below 1 mmHg over 30-60 minutes.
-
Monitoring: Continue the reaction under high vacuum. The viscosity of the melt will increase, which can be observed by an increase in the amperage drawn by the stirring motor. The reaction is typically complete after 2-4 hours in this stage, or when the stirrer torque reaches a plateau.
-
Recovery: Release the vacuum by backfilling with nitrogen. Extrude or pour the molten polymer onto a cooled, non-stick surface. Allow the polymer to cool completely before characterization.
Caption: Simplified polycondensation reaction scheme.
References
- UniVOOK. (2025).
- Wang, Y., et al. (2020).
- Pandey, V., et al. (2020). Thermo‐rheological analysis of various chain extended recycled poly(ethylene terephthalate).
- U.S. Patent 3,483,167A. (1969). Viscosity control in the chain extension of linear polyurethanes using a combination of chain extenders and a chain-stopper.
- Wang, Y., et al. (2020). Effect of the Trifunctional Chain Extender on Intrinsic Viscosity, Crystallization Behavior, and Mechanical Properties of Poly(Ethylene Terephthalate).
- Domagała, J., et al. (2008). N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online.
- LookChem. (n.d.). This compound.
- Chen, J., et al. (2021). Synthesis and Chemical Recovery of Castor Oil-Based Poly(ester amides) with PE-Like Performance. ACS Omega.
- Hsiao, S-H., et al. (2001). Synthesis and characterization of new soluble aromatic polyamides derived from 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene. Journal of Polymer Science Part A: Polymer Chemistry.
- BenchChem. (2025). Troubleshooting inconsistent results in polyamide synthesis with 1,12-Dodecanediamine.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 87854, N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide.
- Edward, M. L., et al. (2016). Synthesis and Characterization of Certain Polyester Amides. International Journal of Applied and Advanced Scientific Research.
Sources
- 1. N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide | C12H16N2O4 | CID 87854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3483167A - Viscosity control in the chain extension of linear polyurethanes using a combination of chain extenders and a chain-stopper - Google Patents [patents.google.com]
catalyst selection and optimization for the synthesis of the compound
As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and optimization. This resource is structured to address common challenges encountered in the lab and during scale-up, offering not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Technical Support Center: Catalyst Selection and Optimization
This guide is divided into key areas where issues commonly arise. Each section is presented in a question-and-answer format to directly address the specific problems you may be facing.
Section 1: Initial Catalyst Screening & Selection
The foundation of a successful catalytic reaction lies in choosing the right catalyst. This section will guide you through the initial selection process and how to troubleshoot common early-stage failures.
FAQs & Troubleshooting Guide: Catalyst Screening
Q1: My initial catalyst screening yielded no promising hits. Where do I start troubleshooting?
A1: A lack of initial success can be disheartening, but it's a valuable data point. The issue often lies in one of three areas: the catalyst's inherent activity, the reaction conditions, or the purity of your reagents.
-
Causality: For a catalytic cycle to initiate (e.g., in Palladium cross-coupling), a stable and active catalytic species must be formed.[1] If the chosen catalyst precursors don't readily form the active catalyst under your initial conditions, the reaction will fail.[1] Similarly, impurities can act as catalyst poisons, even at trace levels, halting the reaction before it starts.[2]
-
Troubleshooting Workflow:
-
Verify Reagent Purity: Ensure all starting materials, solvents, and reagents are of high purity and anhydrous if the reaction is moisture-sensitive. Impurities like sulfur or lead compounds are known catalyst poisons.[3][4]
-
Test Catalyst Activity: Before screening in your complex system, validate the catalyst's activity with a known, reliable reaction. This confirms you have an active batch of catalyst.[5]
-
Broaden Your Screen: Your initial choice of ligand, metal precursor, or solvent may be too narrow. High-throughput screening of diverse ligand and base combinations can often identify a successful hit.[6]
-
Protocol 1: Testing for Catalyst Activity
-
Select a Standard Reaction: Choose a well-documented reaction known to work efficiently with your catalyst class (e.g., a simple Suzuki coupling for a Pd catalyst).
-
Obtain a Control Catalyst: Use a fresh, certified catalyst sample as a positive control.
-
Set Up Parallel Reactions:
-
Reaction A: Your test catalyst batch.
-
Reaction B: The positive control catalyst.
-
Reaction C (Optional): No catalyst, to establish a baseline.
-
-
Execute and Analyze: Run the reactions under identical, standard conditions. Monitor conversion via TLC, GC, or LC-MS. If Reaction A fails while B proceeds, your catalyst is likely inactive. If both fail, the issue may lie with other reagents or the setup.[5]
Q2: Should I use a homogeneous or a heterogeneous catalyst for my synthesis?
A2: The choice depends on your primary objectives, such as selectivity, catalyst recovery, and reaction conditions.
-
Homogeneous Catalysts (same phase as reactants) generally offer high activity and selectivity due to well-defined active sites.[7][8] However, separating the catalyst from the product can be challenging and costly.[9]
-
Heterogeneous Catalysts (different phase) are easily separated and recycled, which is a significant advantage in industrial processes.[7] However, they can suffer from lower selectivity and potential mass transfer limitations.[7][9]
Table 1: Comparison of Homogeneous and Heterogeneous Catalysts
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same as reactants (liquid/gas)[10] | Different from reactants (solid)[10] |
| Activity | Generally high | Can be lower due to mass transfer |
| Selectivity | High, due to well-defined active sites[8] | Often lower, less defined sites[9] |
| Catalyst Separation | Difficult, often requires extraction or distillation[9] | Easy (e.g., filtration)[7] |
| Heat Transfer | Generally efficient[9] | Can be problematic, leading to hotspots[11] |
| Operating Temp. | Lower, limited by solvent boiling point and catalyst stability[9] | High, limited by catalyst thermal stability[9] |
Q3: I'm performing an asymmetric synthesis and getting low enantioselectivity. What are the key factors to consider?
A3: Low enantioselectivity in asymmetric catalysis points to a suboptimal chiral environment around the catalyst's active site.
-
Causality: The chiral ligand or modifier is responsible for creating a sterically and electronically biased environment that favors the formation of one enantiomer over the other.[12] The choice of solvent, temperature, and even the catalyst precursor can influence the rigidity and conformation of this chiral pocket.
-
Optimization Strategies:
-
Ligand Modification: Screen a library of chiral ligands with varying steric and electronic properties. Privileged ligands like BINOL or Salen derivatives are good starting points.[12]
-
Solvent Effects: The solvent can influence the catalyst-substrate complex. Test a range of solvents with different polarities.
-
Temperature Adjustment: Lowering the reaction temperature often increases enantioselectivity by reducing the energy available for the disfavored reaction pathway to occur.
-
Chiral Modifiers: For heterogeneous catalysts, adsorbing a chiral molecule onto the catalyst surface can create the necessary chiral environment.[13]
-
Section 2: Reaction Condition Optimization
Once a promising catalyst is identified, the next step is to optimize the reaction conditions to maximize yield, selectivity, and efficiency.
FAQs & Troubleshooting Guide: Reaction Optimization
Q1: My reaction is sluggish or stalling. How can I improve the conversion rate?
A1: A slow reaction rate is often due to suboptimal temperature, concentration, or insufficient catalyst activity.
-
Causality: Reaction kinetics are highly dependent on temperature (Arrhenius equation) and reactant concentration. The catalyst loading determines the number of available active sites for the reaction to occur.[14]
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Be mindful that higher temperatures can also lead to side product formation or catalyst degradation.[5]
-
Optimize Catalyst Loading: Insufficient catalyst loading can lead to low conversion rates.[15] Conversely, excessive loading can sometimes lead to side reactions due to the overcrowding of active sites.[14][15] Experiment with varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%).
-
Check Stirring/Mixing: In heterogeneous reactions, poor mixing can lead to mass transfer limitations where the reactants cannot efficiently reach the catalyst surface. Ensure vigorous stirring.[16]
-
Q2: I'm observing significant byproduct formation. How can I improve selectivity?
A2: Poor selectivity is a common challenge and often indicates that your reaction conditions are favoring undesired reaction pathways.
-
Causality: Selectivity is a delicate balance. Factors like temperature, solvent, and the ligand on the catalyst can influence which reaction pathway is kinetically favored. For instance, in a palladium-catalyzed coupling, the choice of phosphine ligand can dramatically affect the rates of oxidative addition and reductive elimination, thereby influencing selectivity.[17]
-
Optimization Strategies:
-
Lower the Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for side reactions.[5]
-
Screen Solvents: The solvent can stabilize or destabilize transition states for different pathways. A screen of different solvents is often beneficial.
-
Modify the Catalyst: For metal catalysts, changing the ligand can alter the steric and electronic environment of the active site, thus favoring the desired reaction.
-
Adjust Reagent Addition: Slow addition of a limiting reagent can maintain a low concentration of that reagent, which can suppress side reactions that are higher order in that reagent.[18]
-
Diagram 1: Catalyst Optimization Workflow
Caption: A workflow for systematic catalyst and reaction optimization.
Section 3: Catalyst Deactivation and Poisoning
A common frustration is a reaction that starts well but then slows down or stops completely. This often points to catalyst deactivation.
FAQs & Troubleshooting Guide: Catalyst Deactivation
Q1: My reaction stopped before reaching full conversion. What could be the cause?
A1: This is a classic sign of catalyst deactivation, where the catalyst loses its activity over the course of the reaction.[3] The primary mechanisms are poisoning, fouling (coking), and thermal degradation (sintering).[19]
-
Poisoning: Impurities in the feedstock or byproducts of the reaction can chemically bond to the catalyst's active sites, rendering them inactive.[2][4] This can be irreversible.[2]
-
Fouling/Coking: Carbonaceous material (coke) can deposit on the catalyst surface, physically blocking the active sites and pores.[19]
-
Sintering: High temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate, which reduces the active surface area.[19]
Q2: How can I identify the cause of catalyst deactivation and prevent it?
A2: Identifying the root cause requires a combination of experimental testing and catalyst characterization.
-
Troubleshooting & Prevention:
-
Feedstock Purification: If poisoning is suspected, purify your starting materials and solvents. Using guard beds to capture poisons before they reach the catalyst bed is a common industrial strategy.[3]
-
Modify Reaction Conditions: To prevent thermal degradation, run the reaction at the lowest effective temperature. To minimize coking, you might adjust the reactant ratios or pressure.
-
Catalyst Regeneration: For deactivation by coking, it's sometimes possible to regenerate the catalyst by burning off the coke deposits under controlled conditions.[20]
-
Characterize the Spent Catalyst: Analyzing the used catalyst can provide direct evidence of the deactivation mechanism.
-
Table 2: Catalyst Characterization Techniques for Deactivation Analysis
| Technique | Information Provided | Deactivation Mechanism Indicated |
| TEM (Transmission Electron Microscopy) | Particle size and morphology[21] | Sintering (particle growth) |
| BET (Brunauer-Emmett-Teller) Analysis | Surface area and pore volume[21] | Sintering or Fouling (loss of surface area) |
| XPS (X-ray Photoelectron Spectroscopy) | Surface elemental composition | Poisoning (presence of unexpected elements like S, Pb) |
| TGA (Thermogravimetric Analysis) | Mass loss upon heating | Coking (mass loss due to carbon burn-off) |
| TPR/TPD (Temp. Programmed Reduction/Desorption) | Nature of active sites and reducibility[22] | Changes in active site chemistry due to poisoning |
Diagram 2: Catalyst Deactivation Mechanisms
Caption: Common mechanisms leading to catalyst deactivation.
Section 4: Scale-Up Considerations
Transitioning a catalytic process from the lab to a pilot or production scale introduces new challenges that can significantly impact performance.[23]
FAQs & Troubleshooting Guide: Scale-Up
Q1: My reaction worked perfectly on a 1g scale, but the yield dropped significantly on a 100g scale. Why?
A1: This is a very common scale-up problem. What works in a round-bottom flask doesn't always translate directly to a large reactor. The key differences are usually related to heat and mass transfer.[11][24]
-
Causality: As you scale up a reaction, the volume increases by a cubic factor (r³), while the surface area of the reactor only increases by a square factor (r²).[24] This means your ability to add or remove heat efficiently decreases dramatically.[11] For exothermic reactions, this can lead to localized "hot spots" that cause side reactions or catalyst degradation.[25] Similarly, mixing becomes less efficient in larger vessels, leading to poor mass transfer, especially in heterogeneous reactions.[24]
-
Troubleshooting & Best Practices:
-
Heat Transfer Management: For exothermic reactions, ensure your reactor has adequate cooling capacity. A common strategy is to control the reaction rate by the slow addition of one reagent, allowing the cooling system to keep up.[18]
-
Mass Transfer & Mixing: The type of impeller and stirring speed must be optimized for the larger vessel to ensure homogeneity and, for heterogeneous systems, to keep the catalyst suspended and accessible to the reactants.
-
Design for Scalability: From the beginning of your research, consider scalability. For example, choose a catalyst that is robust enough to handle potential temperature fluctuations in a large reactor.[23]
-
References
- Industrial Catalyst Scale Up: Challenges & Strategies for Success. (2023).
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Engineering and Technology.
- Catalyst Deactivation: Mechanism & Causes. (2024). StudySmarter.
- C
- Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor. (2023). ChemRxiv.
- What are the challenges in scaling up a c
- Catalyst deactiv
- Homogeneous vs Heterogeneous C
- Lecture 6 Catalyst characteriz
- Heterogenous vs Homogenous c
- Improving the Efficiency of Catalyst Screening in Drug Substance Development. (n.d.). ACD/Labs.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Engineering and Technology.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Major differences between homogeneous and heterogeneous c
- Performance Evaluation and Characterization of Catalysts. (n.d.). World Scientific Publishing.
- Industrial Scale-Up Challenges in Catalytic Methanol Production. (2025).
- Problems that can occur during scale-up of catalytic reactions: Part 1. (2021). YouTube.
- Why Do Catalysts Stop Working In Reactions? (2025). YouTube.
- On the Hunt for Chiral Single-Atom Catalysts. (2023).
- Technical Support Center: Optimization of Reaction Conditions for Organic Synthesis. (2025). Benchchem.
- Enantioselective synthesis. Wikipedia.
- types of c
- Problems that can occur during scale-up of catalytic reactions: Part 2. (2021). YouTube.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Common issues in catalytic reforming operation. (2025).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chembam.com [chembam.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. ethz.ch [ethz.ch]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. syhgzben.com [syhgzben.com]
- 12. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. interesjournals.org [interesjournals.org]
- 15. interesjournals.org [interesjournals.org]
- 16. Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiveable.me [fiveable.me]
- 18. youtube.com [youtube.com]
- 19. Common issues in catalytic reforming operation [eureka.patsnap.com]
- 20. m.youtube.com [m.youtube.com]
- 21. uomus.edu.iq [uomus.edu.iq]
- 22. worldscientific.com [worldscientific.com]
- 23. Scaling Catalyst Production: Challenges & Tips For Success [catalysts.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide in Monomer Systems
Welcome to the technical support center dedicated to addressing the solubility issues of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide (BHEBDC) in various monomer systems. This guide is intended for researchers, scientists, and drug development professionals who are looking to incorporate BHEBDC into their polymer formulations. Due to its rigid aromatic core and extensive hydrogen bonding network, achieving a homogeneous solution of BHEBDC in many common monomers can be a significant challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve successful formulation.
Understanding the Challenge: The Molecular Properties of BHEBDC
This compound is a symmetrical aromatic dicarboxamide. Its poor solubility is primarily attributed to two key molecular features:
-
Strong Intermolecular Hydrogen Bonding: The presence of four hydrogen bond donors (two N-H and two O-H groups) and four hydrogen bond acceptors (four C=O and two O-H groups) leads to a highly stable, three-dimensional crystalline lattice.[1] This strong network of hydrogen bonds requires a significant amount of energy to disrupt, making it difficult for monomer molecules to solvate the individual BHEBDC molecules.
-
Rigid Aromatic Core: The central benzene ring imparts rigidity to the molecule, which can hinder its ability to conform and interact favorably with the more flexible aliphatic chains of many common monomers.
The key to successfully dissolving BHEBDC is to employ strategies that can effectively disrupt its strong intermolecular forces and promote favorable interactions with the monomer system.
Frequently Asked Questions (FAQs)
Q1: Why is BHEBDC insoluble in non-polar monomers like styrene or isoprene?
A1: BHEBDC is a polar molecule with significant hydrogen bonding capabilities. Non-polar monomers lack the ability to form strong interactions with the polar amide and hydroxyl groups of BHEBDC. The energy gained from the weak van der Waals interactions between BHEBDC and non-polar monomers is insufficient to overcome the strong hydrogen bonds holding the BHEBDC molecules together in their crystal lattice. This significant mismatch in polarity and intermolecular forces results in very low solubility.
Q2: I am observing that BHEBDC has limited solubility even in polar acrylic monomers like methyl methacrylate (MMA). Why is this?
A2: While MMA is more polar than styrene, it is considered a moderately polar monomer. The primary challenge remains the disruption of the extensive hydrogen bonding in BHEBDC. While the ester group of MMA can act as a hydrogen bond acceptor, it is not sufficient to overcome the strong, cooperative hydrogen bonding network of BHEBDC. Furthermore, the non-polar hydrocarbon backbone of the resulting poly(methyl methacrylate) can lead to phase separation if the BHEBDC is not fully solvated.
Q3: Are there any general classes of monomers where BHEBDC is likely to have better solubility?
A3: Yes, monomers that are more polar and have a higher capacity for hydrogen bonding are better candidates for dissolving BHEBDC. Consider monomers containing hydroxyl groups (e.g., 2-hydroxyethyl methacrylate - HEMA), amide groups (e.g., acrylamide), or ether linkages (e.g., polyethylene glycol dimethacrylate - PEGDMA). These functional groups can compete more effectively for hydrogen bonding with BHEBDC, aiding in the dissolution process.
Q4: Can increasing the temperature alone solve the solubility issues?
A4: Increasing the temperature can increase the solubility of BHEBDC, as it provides the necessary energy to break the intermolecular bonds in the solid state.[2] However, this approach has limitations. For many polymerization processes, especially those involving volatile monomers or thermally sensitive initiators, high temperatures may not be feasible. Additionally, upon cooling, BHEBDC may precipitate out of the solution if the monomer system cannot maintain its solvated state at lower temperatures. Therefore, temperature optimization should often be combined with other strategies like using co-solvents.
Q5: What is a co-solvent and how can it help?
A5: A co-solvent is a substance added in a small amount to a primary solvent (in this case, the monomer) to increase the solubility of a poorly soluble compound.[3][4][5] A suitable co-solvent for BHEBDC would be a polar, aprotic solvent that can effectively disrupt the hydrogen bonds of BHEBDC and is miscible with the chosen monomer. Examples include N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[6] These co-solvents can solvate BHEBDC, and this solvated complex can then be more easily dispersed in the bulk monomer.
Troubleshooting Guide: Resolving BHEBDC Solubility Issues
This section provides a structured approach to troubleshooting common solubility problems encountered during the incorporation of BHEBDC into monomer systems.
Problem 1: BHEBDC powder does not dissolve in the monomer at room temperature.
This is the most common issue, arising from the strong intermolecular forces within the BHEBDC crystal lattice.
Caption: Troubleshooting workflow for initial dissolution of BHEBDC.
-
Co-solvent System Approach:
-
Rationale: A small amount of a powerful, polar aprotic co-solvent can disrupt the hydrogen bonding of BHEBDC, making it more amenable to solvation by the monomer.
-
Protocol:
-
Select a suitable co-solvent that is miscible with your monomer. Good starting points are NMP, DMSO, or DMF.
-
In a separate vessel, prepare a concentrated stock solution of BHEBDC in the chosen co-solvent. Start with a 10% (w/v) solution.
-
Gently warm the mixture (40-60 °C) and stir until the BHEBDC is fully dissolved.
-
Slowly add the BHEBDC stock solution to the bulk monomer under continuous stirring.
-
Observe for any signs of precipitation. If the solution remains clear, you have successfully incorporated BHEBDC.
-
-
-
Temperature Optimization:
-
Rationale: Providing thermal energy can help overcome the lattice energy of the BHEBDC crystals.[2]
-
Protocol:
-
Create a slurry of BHEBDC in the monomer.
-
While stirring, gradually increase the temperature of the mixture in 10 °C increments.
-
Hold the temperature at each increment for 15-20 minutes to allow for equilibration.
-
Monitor the dissolution of BHEBDC. Note the temperature at which complete dissolution occurs.
-
Caution: Be mindful of the monomer's boiling point and the decomposition temperature of any initiators in your system.
-
-
-
Mechanical Agitation (Sonication):
-
Rationale: Sonication uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized high-energy, which can aid in breaking up solid agglomerates and enhancing mass transfer at the solid-liquid interface.
-
Protocol:
-
Prepare a suspension of BHEBDC in the monomer (or monomer/co-solvent mixture).
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture in short bursts (e.g., 5-10 minutes) followed by a period of stirring to prevent excessive heating.
-
Monitor the dissolution visually.
-
-
Problem 2: BHEBDC dissolves at elevated temperatures but precipitates upon cooling.
This indicates that the monomer system cannot maintain the solvation of BHEBDC at lower temperatures.
Sources
- 1. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Diol Monomers: Performance Analysis of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
In the landscape of polymer chemistry, the selection of monomers is a critical decision that dictates the final properties and performance of the material. For researchers, scientists, and professionals in drug development, where precision and reliability are paramount, understanding the nuances of monomer characteristics is essential. This guide provides an in-depth comparison of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, an aromatic diol, with conventional aliphatic diols, supported by experimental data and detailed protocols.
Introduction to this compound
This compound, hereafter referred to by its common acronym HETA (HydroxyEthyl Terephthalamide), is a unique diol monomer characterized by a rigid aromatic core flanked by amide linkages and terminated with primary hydroxyl groups.[1] Its structure, a derivative of terephthalic acid and ethanolamine, offers a compelling combination of features that can impart desirable properties to polymers such as polyesters and polyurethanes. The presence of the benzene ring and amide groups suggests the potential for enhanced thermal stability, mechanical strength, and specific intermolecular interactions.
The Aromatic Advantage: A Structural Perspective
The fundamental difference between HETA and common aliphatic diols like ethylene glycol, 1,4-butanediol (BDO), and 1,6-hexanediol lies in the presence of the aromatic ring and amide functionalities. This structural distinction has profound implications for polymer properties.
-
Rigidity and Thermal Stability: Aromatic rings introduce significant rigidity into the polymer backbone, restricting chain mobility. This generally leads to higher glass transition temperatures (Tg) and improved thermal stability compared to polymers derived from flexible aliphatic diols.[2] The amide linkages in HETA can also contribute to thermal stability through strong hydrogen bonding.
-
Mechanical Properties: The stiffness of the aromatic core is expected to translate into higher tensile strength and modulus in the resulting polymers.
-
Intermolecular Interactions: The amide groups in HETA are capable of forming strong hydrogen bonds, which can lead to more ordered polymer structures and enhanced mechanical properties. This is a key feature not present in simple aliphatic diols.
Comparative Performance Data
To objectively assess the performance of HETA, we will compare the properties of polymers derived from it with those synthesized from representative aliphatic diols. While extensive data on homopolymers of HETA is limited, valuable insights can be drawn from studies on copolyesters and polyurethanes incorporating this monomer.
| Property | HETA-based Polymer (Polyesteramide) | Aliphatic Diol-based Polymer (e.g., PET - from Ethylene Glycol) | Aliphatic Diol-based Polymer (e.g., PBT - from 1,4-Butanediol) |
| Glass Transition Temp. (Tg) | ~65 °C (for the homopolymer)[1] | ~70-80 °C | ~22-43 °C |
| Melting Temperature (Tm) | Non-crystallizable (amorphous) homopolymer[1] | ~250-265 °C | ~225 °C |
| Thermal Stability (Td) | Generally lower than PET due to the less stable terephthalic diesterdiamide linkage.[1] | High | High |
| Mechanical Strength | Expected to be high due to aromaticity and hydrogen bonding. | High tensile strength.[3] | Good toughness and strength. |
| Solubility | Generally soluble in a range of polar organic solvents. | Limited solubility. | Soluble in a limited range of solvents. |
Analysis of Performance Data:
The data suggests that while the homopolymer of HETA is amorphous, the incorporation of HETA into copolyesters can significantly influence their thermal properties. The Tg of the HETA homopolymer is notably higher than that of aliphatic polyesters like PBT, indicating increased chain rigidity. However, its thermal stability is reported to be lower than that of PET, which is a crucial consideration for high-temperature applications.[1]
In polyurethane systems, the use of aromatic diols as chain extenders is known to enhance mechanical properties. For instance, incorporating a similar aromatic diol, bis(2-hydroxyethyl) terephthalate (BHET), as a chain extender in waterborne polyurethanes resulted in a significant increase in tensile strength compared to using 1,4-butanediol (BDO).[4] This suggests that HETA, with its even more rigid structure and hydrogen bonding capability, would likely impart even greater improvements in the mechanical performance of polyurethanes.
Experimental Protocols
To provide a practical framework for researchers, the following are detailed, step-by-step methodologies for the synthesis and characterization of a polyesteramide from HETA and a conventional polyester from an aliphatic diol.
Protocol 1: Synthesis of Polyesteramide from HETA and Adipic Acid
This protocol is adapted from general melt condensation polymerization procedures for polyesteramides.[1]
Materials:
-
This compound (HETA)
-
Adipic acid
-
Antimony trioxide (catalyst)
-
Triphenyl phosphite (co-catalyst/stabilizer)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
Charging Reactants: Charge equimolar amounts of HETA and adipic acid into the flask. Add the catalyst (Antimony trioxide, ~0.05 mol%) and co-catalyst (Triphenyl phosphite, ~0.1 mol%).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the initial stage of the reaction.
-
Esterification: Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with continuous stirring. The esterification reaction will commence, and water will be evolved and collected in the distillation receiver. This stage is typically continued for 2-4 hours.
-
Polycondensation: After the theoretical amount of water has been collected, gradually increase the temperature to 220-240°C and slowly apply a vacuum (to <1 mmHg). This stage facilitates the removal of the remaining water and ethylene glycol (if any side reactions occur) and drives the polymerization to a high molecular weight. Continue the reaction under vacuum for 4-6 hours, or until the desired melt viscosity is achieved.
-
Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyesteramide can be recovered by carefully breaking the flask or by dissolving the polymer in a suitable solvent like N-methyl-2-pyrrolidone (NMP) and precipitating it in a non-solvent like methanol.
-
Purification and Drying: The precipitated polymer should be filtered, washed thoroughly with the non-solvent, and dried in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Synthesis of Poly(butylene adipate) - An Aliphatic Polyester
Materials:
-
1,4-Butanediol (BDO)
-
Adipic acid
-
Titanium(IV) butoxide (catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: Use the same reactor setup as in Protocol 1.
-
Charging Reactants: Charge adipic acid and a slight molar excess of 1,4-butanediol (e.g., 1:1.2 molar ratio) into the flask. Add the catalyst (Titanium(IV) butoxide, ~0.05 mol%).
-
Inert Atmosphere: Purge the reactor with nitrogen as described previously.
-
Esterification: Heat the mixture to 160-180°C under a nitrogen blanket with stirring. Water will be distilled off. Continue for 2-3 hours.
-
Polycondensation: Increase the temperature to 230-250°C and apply a high vacuum (<1 mmHg). The excess 1,4-butanediol will be removed, and the molecular weight of the polymer will increase. Continue for 3-5 hours.
-
Polymer Recovery and Purification: Follow the same procedure as in Protocol 1 for polymer recovery, purification, and drying.
Characterization Workflow
A comprehensive characterization of the synthesized polymers is crucial for a meaningful comparison.
Caption: Workflow for the comprehensive characterization of synthesized polymers.
Logical Framework for Monomer Selection
The choice between HETA and an aliphatic diol is contingent on the desired end-properties of the polymer. The following decision-making flowchart can guide researchers in their selection process.
Sources
A Comparative Guide to the Structural Validation of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its function, reactivity, and potential applications. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices in crystallography and objectively compare its performance with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by experimental data.
The Subject Molecule: this compound
This compound (C₁₂H₁₆N₂O₄) is a terephthalamide derivative with potential applications in polymer chemistry and as a building block in the synthesis of novel pharmaceutical compounds. Its structure, characterized by a central benzene ring with two opposing carboxamide groups substituted with 2-hydroxyethyl chains, allows for a rich network of hydrogen bonding, influencing its solid-state packing and material properties. Accurate structural elucidation is crucial for predicting its behavior and designing new materials or drug candidates.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[1] It provides precise bond lengths, bond angles, and conformational details that are often unattainable with other techniques.
Experimental Protocol: From Solution to Structure
The journey from a powdered sample to a refined crystal structure involves several critical steps, each with its own set of considerations.
1. Synthesis and Purification:
The initial synthesis of this compound can be achieved through the aminolysis of dimethyl terephthalate with ethanolamine. The crude product is then purified, typically by recrystallization, to achieve the high level of purity required for growing single crystals.
2. Crystallization: The Art and Science of Crystal Growth:
The cornerstone of a successful X-ray diffraction experiment is the cultivation of a high-quality single crystal. For this compound, single crystals suitable for X-ray analysis have been successfully obtained from an aqueous solution.[2] This choice of solvent is critical and is based on the solubility profile of the compound. The principle behind this method is slow evaporation, where the gradual removal of the solvent increases the concentration of the solute to a point of supersaturation, promoting the formation of a well-ordered crystal lattice.
Causality Behind Experimental Choice: Water was likely chosen due to the compound's polarity, stemming from its amide and hydroxyl functional groups which can engage in hydrogen bonding with water molecules. Slow evaporation is a gentle and effective method for small organic molecules, allowing for the controlled growth of crystals with minimal defects.
3. Data Collection and Structure Refinement:
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected on a detector. The intensities and positions of these spots are then used to solve and refine the crystal structure.
The crystal structure of this compound reveals a centrosymmetric molecule where the amide group is twisted relative to the benzene ring. The molecules are interconnected in a three-dimensional framework through a network of N—H···O and O—H···O hydrogen bonds.[2]
X-ray Crystallographic Data Summary
| Parameter | Value[2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.9062 (4) |
| b (Å) | 13.6467 (10) |
| c (Å) | 8.8840 (7) |
| β (°) | 97.262 (6) |
| Volume (ų) | 590.04 (8) |
| Z | 2 |
| Temperature (K) | 200 (1) |
| R-factor | 0.035 |
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A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, other techniques offer complementary information and can be more practical in certain scenarios.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of a molecule.
¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 4H | Aromatic (C₆H₄) |
| ~3.7 | t | 4H | -CH₂-OH |
| ~3.5 | q | 4H | -NH-CH₂- |
| ~4.9 | t | 2H | -OH |
| ~8.4 | t | 2H | -NH- |
(Data interpreted from publicly available spectra. Chemical shifts are approximate and can vary based on solvent and concentration.)
Advantages of NMR:
-
Provides information about the molecule's structure in solution, which can be more biologically relevant.
-
Non-destructive technique.
-
Can be used to study dynamic processes, such as conformational changes.
Limitations of NMR:
-
Does not directly provide bond lengths or angles.
-
Can be less precise for determining the absolute stereochemistry of complex molecules.
-
Requires a relatively larger amount of sample compared to modern X-ray crystallography.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly effective for determining the molecular weight and elemental composition of a compound.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 253.1183 |
| [M+Na]⁺ | 275.0999 |
(Theoretical values calculated for C₁₂H₁₆N₂O₄)
Advantages of MS:
-
Extremely sensitive, requiring very small amounts of sample.
-
Provides a highly accurate molecular weight.
-
Fragmentation patterns can offer clues about the molecule's structure.
Limitations of MS:
-
Does not provide information about the three-dimensional arrangement of atoms.
-
Isomers can be difficult to distinguish without tandem MS techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3370 - 2480 | N-H and O-H stretching vibrations[2] |
Advantages of IR Spectroscopy:
-
Fast and simple method for identifying functional groups.
-
Can be used for both qualitative and quantitative analysis.
Limitations of IR Spectroscopy:
-
Provides limited information about the overall molecular structure.
-
Spectra can be complex and difficult to interpret for large molecules.
Conclusion: A Synergistic Approach to Structural Validation
While single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound, a comprehensive validation relies on a synergistic approach. NMR spectroscopy confirms the molecular connectivity and provides insight into the molecule's solution-state behavior. Mass spectrometry unequivocally determines the molecular weight and elemental composition. Finally, IR spectroscopy offers a rapid confirmation of the key functional groups.
For drug development professionals and materials scientists, the atomic-level detail from X-ray crystallography is invaluable for structure-based design and understanding intermolecular interactions. However, integrating data from these complementary techniques provides a more complete and robust characterization of the molecule, ensuring scientific integrity and enabling informed decisions in research and development.
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A Prospective Performance Analysis of Polymers Derived from 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide: A Comparative Guide for Researchers
Introduction: Bridging High-Performance and Biomedical Potential
In the continuous quest for advanced polymeric materials, the design of novel monomers that can impart a unique combination of properties is of paramount importance. 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide presents itself as a compelling building block for a new class of polymers. Its molecular architecture, featuring a rigid central benzene ring flanked by amide linkages and terminated with reactive hydroxyl groups, suggests the potential for synthesizing polymers that merge the desirable attributes of aromatic polyamides and aliphatic polyesters.
The presence of the aromatic core and amide groups is indicative of high thermal stability and mechanical strength, characteristic of high-performance polymers like aramids.[1][2] Concurrently, the terminal hydroxyl groups offer a pathway for polyester or polyether synthesis, potentially introducing biodegradability and biocompatibility, which are critical for biomedical applications such as drug delivery and tissue engineering.[3][4] This guide provides a prospective performance analysis of polymers synthesized from this monomer, comparing their predicted characteristics with established alternatives. Furthermore, it furnishes detailed experimental protocols to validate these predictions, offering a roadmap for researchers and drug development professionals.
Predicted Performance Profile of Polymers from this compound
Based on established structure-property relationships in polymer science, we can forecast the performance of polymers derived from this compound.[5][6] These polymers would likely be classified as polyesteramides (PEAs) , a class of materials known for combining the mechanical robustness of polyamides with the biodegradability of polyesters.[3]
Thermal Properties
The incorporation of a benzene ring into the polymer backbone is expected to significantly enhance thermal stability.[7] We predict a high glass transition temperature (Tg) and decomposition temperature, likely exceeding those of purely aliphatic polyesters like PLA and PCL. The strong intermolecular hydrogen bonding afforded by the amide groups will further contribute to a stable, rigid polymer network.[6]
Mechanical Strength
The aromatic nature of the monomer suggests that the resulting polymers will exhibit high tensile strength and modulus.[8] The rigidity of the benzene ring, coupled with the hydrogen bonding from the amide linkages, would create a material with excellent mechanical integrity, potentially comparable to some engineering plastics.
Biocompatibility and Biodegradability
While aromatic polyamides are generally considered bio-inert, the introduction of ester linkages through polymerization with dicarboxylic acids would create hydrolytically cleavable sites. This could render the polymer biodegradable. The degradation products, including the parent monomer, would need to be assessed for cytotoxicity, but the presence of naturally occurring metabolic pathways for similar structures offers a promising outlook on biocompatibility.[9]
Solubility
Aromatic polyamides are notoriously insoluble, which can hinder their processability.[10] However, the flexible hydroxyethyl groups and the potential for copolymerization with more flexible diacids could enhance solubility in organic solvents, facilitating fabrication into films, fibers, or nanoparticles.
Comparative Analysis with Alternative Polymers
The potential applications of polymers derived from this compound span both high-performance and biomedical fields. Therefore, a comparison with established polymers in these areas is crucial for contextualizing its potential.
| Property | Predicted Performance of New Polymer | Poly(lactic-co-glycolic acid) (PLGA) | Polycaprolactone (PCL) | Aromatic Polyamides (Aramids) |
| Thermal Stability | High | Low to Moderate | Low | Very High[2] |
| Mechanical Strength | High | Moderate | Low | Very High[8] |
| Biodegradability | Potentially Tunable | Yes | Yes | No |
| Biocompatibility | Predicted to be Good | Excellent | Excellent | Generally Good (inert) |
| Processability | Moderate (Solvent-based) | Good | Good | Poor |
| Drug Delivery Suitability | High (Potential for controlled release) | Excellent (Widely used)[11] | Good (Long-term release) | Not Suitable |
Experimental Validation: A Practical Guide
To transition from prediction to tangible evidence, a systematic experimental approach is necessary. The following protocols provide a framework for the synthesis and characterization of polymers from this compound.
Synthesis of a Polyesteramide (Hypothetical Route)
A plausible route to a polyesteramide involves the polycondensation of this compound with a dicarboxylic acid chloride.
Caption: Hypothetical synthesis of a polyesteramide.
Protocol:
-
Dissolve this compound in an anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen).
-
Add an acid scavenger, such as pyridine.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of a dicarboxylic acid chloride (e.g., sebacoyl chloride) dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter, wash, and dry the polymer under vacuum.
Thermal Analysis
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.[12]
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess thermal stability and decomposition temperature.
-
Procedure:
-
Place 10-20 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.[13]
-
Mechanical Properties
Tensile Testing of Polymer Films (ASTM D882): [14]
-
Objective: To determine tensile strength, Young's modulus, and elongation at break.
-
Procedure:
-
Prepare thin films of the polymer by solvent casting or melt pressing.
-
Cut the films into dumbbell-shaped specimens according to ASTM D882 specifications.[15]
-
Condition the specimens at a standard temperature and humidity.
-
Mount the specimen in a universal testing machine and pull it at a constant crosshead speed until it fractures.[16]
-
Record the load and displacement to generate a stress-strain curve.
-
Biocompatibility Assessment
In Vitro Cytotoxicity (ISO 10993-5): [17]
-
Objective: To evaluate the potential of the polymer to cause cell death.
-
Procedure:
-
Prepare extracts of the polymer in a cell culture medium.
-
Culture a suitable cell line (e.g., L929 fibroblasts) in the presence of the polymer extracts for a specified period.
-
Assess cell viability using a quantitative assay (e.g., MTT assay).
-
Compare the viability of cells exposed to the polymer extracts with that of control cultures.[18]
-
Drug Release Kinetics
In Vitro Drug Release Study:
-
Objective: To characterize the release profile of a model drug from the polymer matrix.
-
Procedure:
-
Load a model drug into the polymer matrix (e.g., by solvent evaporation or melt extrusion).
-
Place a known amount of the drug-loaded polymer in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[19][20]
-
Caption: Experimental workflow for polymer validation.
Conclusion: A Promising New Frontier
Polymers synthesized from this compound hold considerable promise as a new class of materials that could bridge the gap between high-performance polymers and biocompatible materials for advanced biomedical applications. The predictive analysis presented in this guide, based on fundamental principles of polymer chemistry, suggests that these materials could offer a unique and advantageous combination of thermal stability, mechanical strength, and biodegradability. The provided experimental protocols offer a clear and actionable path for researchers to synthesize and rigorously evaluate these novel polymers, thereby unlocking their full potential in fields ranging from drug delivery to medical device development.
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Beyond BHET: A Comparative Guide to Alternative Monomers in Advanced Polyester Synthesis
An In-Depth Technical Guide for Researchers
Abstract
N,N'-bis(2-hydroxyethyl)terephthalamide (BHET), a cornerstone monomer traditionally derived from petroleum feedstocks or polyethylene terephthalate (PET) glycolysis, is facing increasing competition from a new generation of sustainable and high-performance alternatives.[1] This guide provides a comprehensive comparison of leading alternative monomers, focusing on their synthesis, performance characteristics, and the underlying structure-property relationships that govern their behavior. We delve into the experimental data for bio-derived monomers such as 2,5-furandicarboxylic acid (FDCA), isosorbide (ISB), and the combination of succinic acid and 1,4-butanediol, offering researchers and materials scientists a data-driven framework for innovation in polyester design.
The Imperative for BHET Alternatives
The drive to replace or supplement BHET and its precursor, terephthalic acid (TPA), stems from two primary objectives: sustainability and performance enhancement. While BHET from recycled PET represents a step towards a circular economy, the reliance on fossil-fuel-derived monomers for virgin polyester production remains a significant environmental concern.[1] Bio-based monomers, derived from renewable biomass, offer a path to reduce the carbon footprint of polymers.[2][3] Concurrently, these novel molecular architectures provide an opportunity to engineer polyesters with superior thermal stability, enhanced mechanical strength, improved gas barrier properties, and tailored biodegradability, moving beyond the performance limitations of conventional polyesters.[4][5]
Comparative Analysis of Leading Alternative Monomers
This section evaluates three distinct classes of alternative monomers that are reshaping the landscape of polyester synthesis.
2,5-Furandicarboxylic Acid (FDCA): The High-Performance Aromatic Bio-Monomer
Expert Rationale: 2,5-Furandicarboxylic acid (FDCA) has emerged as a front-runner to replace TPA, the diacid precursor for most aromatic polyesters.[6] Derived from the dehydration of sugars, FDCA possesses a rigid furan ring that is structurally analogous to TPA's benzene ring.[3][7] However, critical differences in geometry and polarity—the furan ring is non-linear and contains an oxygen atom—lead to profound impacts on polymer performance.[7] This makes FDCA not just a "green" substitute but a performance-enhancing one.
Polymer Synthesis: Polyesters like poly(ethylene furanoate) (PEF) and poly(butylene furanoate) (PBF) are typically synthesized via a two-step melt polycondensation process, starting with either FDCA (direct esterification) or its dimethyl ester, DMFD (transesterification), and a suitable diol.[8][9]
Performance Data Summary:
| Property | PET (from TPA/BHET) | PEF (from FDCA) | PBF (from FDCA) |
| Glass Transition Temp. (Tg) | ~75 °C | ~87 °C[10] | ~39 °C[10] |
| Melting Temp. (Tm) | ~255 °C | ~215 °C | ~172 °C[3] |
| Tensile Modulus | ~2000-3000 MPa | Higher than PET | ~1500 MPa[7] |
| Tensile Strength | ~55 MPa | ~68 MPa (for PPF)[7] | Higher than PBT |
| O2 Barrier Improvement (vs. PET) | - | 11x better[4] | - |
| CO2 Barrier Improvement (vs. PET) | - | 19x better[4] | - |
| Biodegradability | Very Low | Higher than PET, but slow | Biodegradable with high FDCA content[3] |
Causality and Field Insights: The enhanced performance of FDCA-based polyesters is directly attributable to their molecular structure. The furan ring's geometry results in a more packed crystal structure and increased chain rigidity, leading to superior mechanical strength and thermal stability.[4] The polarity imparted by the furan's oxygen atom strengthens intermolecular forces, significantly improving gas barrier properties, which is a critical advantage for food and beverage packaging applications.[4]
Isosorbide (ISB): The Bio-based Rigidity Enhancer
Expert Rationale: Isosorbide, a rigid bicyclic diol derived from glucose, is a powerful comonomer for dramatically increasing the glass transition temperature (Tg) of polyesters.[11] Its V-shaped, non-planar structure severely restricts the rotational freedom of polymer chains, thereby elevating the temperature at which the material transitions from a glassy to a rubbery state.[12]
Polymer Synthesis: The primary challenge in using isosorbide is the lower reactivity of its two secondary hydroxyl groups compared to primary diols.[13] Achieving high molecular weight polyesters requires optimized conditions, such as the use of reactive solvents (e.g., p-cresol) or specialized catalysts to drive the polycondensation reaction to completion.[13][14] It is almost always used as a comonomer.
Performance Data Summary: Effect of Isosorbide on Copolyester Properties
| Copolyester System | Isosorbide Content (mol%) | Glass Transition Temp. (Tg) | Key Observation |
| PBS Copolyester | 0% | -30 °C | Baseline |
| Increased ISB content | Up to 19 °C increase[7] | ISB significantly boosts Tg of aliphatic polyesters. | |
| PBF Copolyester | 50% | 107 °C[7] | Creates high-Tg, fully bio-based materials. |
| PCCT Copolyester | 0% | 64.2 °C | Baseline polyester-polycarbonate. |
| 60% | 131.1 °C[12] | Demonstrates potent Tg enhancement in rigid systems. |
Causality and Field Insights: The incorporation of isosorbide is a highly effective strategy for producing high-heat resistant, amorphous polyesters. The increase in Tg is often nearly linear with the molar percentage of isosorbide incorporated. This makes it a predictable and versatile tool for tuning the thermal properties of polyesters for applications ranging from durable engineering plastics to hot-fill food containers.[7][12]
Succinic Acid (SA) & 1,4-Butanediol (BDO): For Tunable Biodegradability
Expert Rationale: Poly(butylene succinate) (PBS), synthesized from succinic acid and 1,4-butanediol, is a leading biodegradable polyester.[5][15] Both monomers can be sourced from renewable feedstocks via fermentation.[5] Unlike the rigid, aromatic structures of PET or PEF, PBS is an aliphatic polyester, characterized by a flexible polymer chain. This inherent flexibility is key to its excellent processability and biodegradability.
Polymer Synthesis: PBS is produced via a conventional two-step melt polycondensation. The first stage is a direct esterification of succinic acid and an excess of 1,4-butanediol to form oligomers, followed by a second polycondensation step under high vacuum to achieve a high molecular weight polymer.[5][15][16]
Performance Data Summary:
| Property | Polypropylene (PP) | PET | PBS (from SA & BDO) |
| Source | Petrochemical | Petrochemical/Bio | Petrochemical/Bio[5] |
| Glass Transition Temp. (Tg) | -10 °C | ~75 °C | -45 to -10 °C[5] |
| Melting Temp. (Tm) | ~160 °C | ~255 °C | 90–120 °C[5] |
| Processability | Excellent | Good | Excellent, similar to polyolefins[5] |
| Biodegradability | None | Very Low | Excellent (compostable)[5][15] |
Causality and Field Insights: The trade-off for PBS's excellent biodegradability is its lower thermomechanical performance compared to aromatic polyesters. Its low Tg makes it unsuitable for high-temperature applications.[5] However, its properties are comparable to polypropylene, making it an ideal candidate for applications where compostability is desired, such as packaging films, agricultural mulch films, and single-use cutlery.[5][15] Furthermore, the properties of PBS can be widely tuned through copolymerization with other monomers to enhance its strength or modify its degradation rate.[17]
Visualizing the Monomers and Polymerization Process
Caption: Chemical structures of BHET and key bio-based alternatives.
Caption: Generalized two-step melt polycondensation workflow for polyesters.
Experimental Protocol: Synthesis of Poly(butylene furanoate) (PBF)
This protocol describes a representative lab-scale synthesis of PBF via a two-step melt polycondensation from dimethyl 2,5-furandicarboxylate (DMFD) and 1,4-butanediol (BDO).
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFD)
-
1,4-butanediol (BDO), molar ratio of BDO:DMFD = 1.8:1
-
Titanium(IV) isopropoxide (catalyst), ~1.25 mol% relative to DMFD[8]
-
Nitrogen gas (high purity)
-
Reaction vessel: 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Protocol:
Part 1: Transesterification (First Stage)
-
Reactor Setup: Charge the flask with DMFD and BDO.[8]
-
Inert Atmosphere: Place the system under vacuum and purge with high-purity nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Introduce the titanium(IV) isopropoxide catalyst into the reaction mixture.
-
Heating Ramp: Begin stirring and gradually heat the mixture to 160 °C under a gentle nitrogen flow.[8] Methanol will begin to distill off as the transesterification reaction proceeds.
-
Reaction Progression: Maintain the temperature at 160 °C for approximately 1-2 hours, or until ~80-90% of the theoretical amount of methanol has been collected. This indicates the formation of low molecular weight oligomers.
Part 2: Polycondensation (Second Stage)
-
Temperature Increase: Gradually increase the temperature of the reaction mixture to 210-215 °C.[8]
-
Vacuum Application: Slowly apply a vacuum, gradually reducing the pressure to below 1 mbar. This is a critical step; reducing the pressure too quickly can cause the oligomers to foam and exit the reactor.
-
Melt Polycondensation: Continue the reaction under high vacuum and at 210-215 °C for 2-4 hours.[8] During this stage, excess BDO is removed, and the molecular weight of the polymer increases, evidenced by a significant rise in the melt viscosity.
-
Reaction Termination: Once the desired melt viscosity is achieved (indicated by the torque on the mechanical stirrer), stop the reaction by removing the heat source and breaking the vacuum with nitrogen gas.
-
Polymer Recovery: Allow the reactor to cool. The resulting PBF polymer can be recovered as an opaque solid and may be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in methanol.[8]
Self-Validation & Characterization:
-
Structure Confirmation: Use ¹H NMR and FTIR spectroscopy to confirm the polyester structure and the absence of residual monomers.[8]
-
Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze the glass transition temperature (Tg), melting temperature (Tm), and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3]
Conclusion
The field of polyester synthesis is undergoing a significant transformation, driven by the availability of novel, bio-based monomers. 2,5-Furandicarboxylic acid stands out for its ability to produce polyesters with superior barrier and mechanical properties. Isosorbide offers a predictable and potent method for increasing the thermal resistance of polyesters. Finally, monomers like succinic acid and 1,4-butanediol provide a robust platform for creating high-performance biodegradable polymers. The choice of monomer is no longer solely a question of cost or availability but a strategic decision in the design of advanced materials with tailored properties for specific, high-value applications. This guide serves as a foundational resource for scientists and researchers to navigate this exciting and evolving domain.
References
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- Jiang, M., et al. (n.d.). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). MDPI.
- Döpping, D., et al. (2022, June 10). Synthesis and Characterization of Novel Isosorbide-Based Polyester Derivatives Decorated with α-Acyloxy Amides. Wiley Online Library.
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- Pellisé, I., et al. (n.d.). Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content. Royal Society of Chemistry.
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comparative thermal analysis of polymers containing 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced polymeric materials for applications ranging from high-performance engineering plastics to sophisticated drug delivery systems, a thorough understanding of their thermal properties is paramount. This guide provides a comparative thermal analysis of polymers incorporating the 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide moiety. Due to the nascent stage of research dedicated exclusively to this specific polymer, this guide will draw upon established data from structurally analogous aromatic polyamides and polyesteramides to provide a robust predictive framework. We will delve into the critical thermal analysis techniques, present comparative data, and elucidate the structure-property relationships that govern thermal stability and phase transitions.
The Significance of Thermal Properties
The thermal behavior of a polymer dictates its processing window, operational temperature limits, and long-term stability. For researchers in drug development, understanding these properties is crucial for processes such as melt extrusion, sterilization, and predicting the shelf-life of polymer-based formulations. Key thermal parameters include the glass transition temperature (Tg), melting temperature (Tm), and the decomposition temperature (Td), all of which are sensitive to the polymer's chemical structure.
Aromatic polyamides are renowned for their exceptional thermal and mechanical properties, a result of their rigid backbones and strong intermolecular hydrogen bonding.[1] The introduction of flexible ether linkages or bulky side groups can modify these properties to enhance processability.[2][3] The subject of this guide, polymers containing this compound, incorporates both rigid aromatic amide features and flexible hydroxyethyl groups, suggesting a unique thermal profile that balances high performance with potential for melt processing.
Experimental Determination of Thermal Properties
The cornerstone of polymer thermal analysis rests on two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5] These methods provide quantitative data on thermal stability and phase transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It is the primary method for determining the thermal stability and decomposition profile of a polymer.
Experimental Protocol for TGA:
-
Instrumentation: A calibrated thermogravimetric analyzer is utilized.
-
Sample Preparation: A small sample of the polymer (typically 2–10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation, although an air atmosphere can be used to study oxidative stability.[7] A consistent purge rate is maintained.
-
Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, over a temperature range that encompasses the entire decomposition of the material (e.g., from ambient to 800 °C).[6]
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The key parameter extracted is the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs (T5% or T10%).[7][8]
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm).[6]
Experimental Protocol for DSC:
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small sample of the polymer (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[1] An empty, sealed pan is used as a reference.
-
Thermal History Erasure: To obtain data representative of the material's intrinsic properties, the sample is often subjected to a heat-cool-heat cycle. The first heating scan erases the previous thermal history of the sample.[4]
-
Temperature Program: The sample is heated and cooled at a controlled rate, typically 10 °C/min or 20 °C/min.[2] The temperature range is selected to encompass the expected transitions. A crucial safety and data integrity measure is to ensure the maximum temperature in the DSC experiment is below the onset of decomposition as determined by a prior TGA scan.[1][9]
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The Tg is observed as a step change in the baseline, while the Tm appears as an endothermic peak.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Comparative Thermal Data
The thermal properties of aromatic polyamides and polyesteramides are highly dependent on their molecular architecture. The following table presents a comparison of thermal data for polymers with structural similarities to those containing this compound.
| Polymer Type | Monomers | Tg (°C) | Tm (°C) | Td at 10% Weight Loss (°C) | Reference |
| Aromatic Polyamide | 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene and various aromatic diamines | 250–295 | Amorphous | > 460 | [2][3] |
| Aromatic-Aliphatic Polyamide | Bis-[(4-aminobenzyl)-4-benzamide] ether and isophthaloyl/terephthaloyl chloride | 197–204 | Not Reported | > 336 | [7] |
| Polyesteramide (PEA) | Adipic acid, butanediol, and N,N'-bis(2-hydroxyethyl)terephthalamide (HETA) | -45 to 65 | 83 to 163 | > 330 | [10] |
| Polyamideimide (PAI) | Bis(2-aminoethyl)terephthalamide and pyromellitic dianhydride | Not Reported | Not Reported | ~514 | [11] |
| Poly(ε-caprolactone) (PCL) | ε-caprolactone | ~ -60 | ~ 60 | Not Specified | [12] |
| Polyamide 6 (PA6) | ε-caprolactam | ~ 40-60 | ~ 220 | ~ 450 | [6][12] |
Note: The data presented are representative values from the literature and can vary based on molecular weight, crystallinity, and experimental conditions.
Structure-Property Insights
The data in the table reveals several key structure-property relationships that can be used to predict the thermal behavior of polymers containing this compound:
-
Aromatic Content: A higher proportion of aromatic rings in the polymer backbone generally leads to a higher glass transition temperature and enhanced thermal stability.[7][13] This is due to the rigidity of the aromatic units, which restricts segmental motion. Therefore, polymers based on the target monomer are expected to exhibit a relatively high Tg and good thermal stability.
-
Amide vs. Ester Linkages: Amide groups form strong hydrogen bonds, which significantly increases intermolecular forces, leading to higher melting points and improved thermal stability compared to polyesters with similar backbones.[12]
-
Flexible Linkages: The introduction of flexible aliphatic chains or ether linkages into the polymer backbone can decrease the glass transition temperature and melting point, improving processability.[10][14] The hydroxyethyl groups in the this compound unit are expected to impart a degree of flexibility.
-
Crystallinity: The ability of polymer chains to pack into an ordered crystalline structure influences the melting temperature and mechanical properties. Symmetrical structures tend to crystallize more readily. The presence of bulky side groups or irregular repeating units can lead to amorphous polymers, which do not exhibit a distinct melting point.[8][13]
Based on these principles, polymers derived from this compound are anticipated to possess a combination of desirable properties. The aromatic amide core should provide good thermal stability, while the hydroxyethyl groups may enhance solubility and lower the processing temperatures compared to fully aromatic polyamides. The potential for hydrogen bonding through both the amide and hydroxyl groups could lead to interesting morphological and mechanical properties.
Conclusion
While direct experimental data for polymers containing this compound is still emerging, a comparative analysis with structurally related aromatic polyamides and polyesteramides provides a strong foundation for predicting their thermal behavior. The systematic application of TGA and DSC, following the detailed protocols outlined in this guide, is essential for the accurate characterization of these novel materials. By understanding the interplay between chemical structure and thermal properties, researchers can effectively design and screen new polymers for a wide range of applications, from advanced materials to innovative drug delivery systems.
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A Comparative Guide to 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide and Traditional Diamides for Advanced Research Applications
In the landscape of materials science and drug development, the selection of appropriate molecular building blocks is paramount to achieving desired functional outcomes. This guide provides a comprehensive comparison of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, a functionalized diamide, with traditional, non-functionalized diamides. We will explore the inherent advantages conferred by the hydroxyethyl groups, supported by experimental insights and methodologies, to assist researchers in making informed decisions for their specific applications.
Introduction: The Significance of Diamide Functionality
Diamides, characterized by two amide groups, are a cornerstone of polymer chemistry and medicinal research. Their rigid structures and capacity for strong hydrogen bonding contribute to the thermal stability and mechanical strength of materials like aromatic polyamides.[1][2] However, the very properties that make traditional diamides robust also render them challenging to process due to poor solubility. This compound emerges as a strategic alternative, offering a nuanced balance of stability and functionality.
Molecular Architecture: A Tale of Two Structures
The key differentiator lies in the terminal hydroxyethyl groups of this compound. These groups introduce polarity and sites for further chemical reactions, which are absent in traditional diamides like terephthalamide.
Diagram: Comparative Molecular Structures
Caption: Workflow for comparative solubility assessment.
Objective: To demonstrate the reactivity of the hydroxyl groups of this compound through a simple esterification reaction.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as catalyst)
-
Dichloromethane (as solvent)
-
TLC plates, NMR spectrometer, IR spectrometer.
Procedure:
-
Dissolve a known amount of this compound in dichloromethane.
-
Add an excess of acetic anhydride and a catalytic amount of pyridine.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a standard workup to isolate the product.
-
Characterize the product using NMR and IR spectroscopy to confirm the formation of the diester.
Expected Outcome: Spectroscopic data confirming the conversion of the hydroxyl groups to ester groups, thus demonstrating the potential for chemical modification.
Conclusion
This compound presents a significant advancement over traditional diamides for applications requiring enhanced solubility, processability, and the potential for further functionalization. The presence of terminal hydroxyethyl groups transforms a typically rigid and inert molecule into a versatile building block for the synthesis of advanced materials and complex organic molecules. Researchers and drug development professionals are encouraged to consider these advantages when selecting diamides for their specific research needs.
References
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Comparative Guide to Molecular Weight Determination of Novel Polyamide-Based Polymers for Biomedical Applications
A Senior Application Scientist's Guide to Confirming the Molecular Weight of Polymers made with 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Introduction
The development of novel polymers is a cornerstone of innovation in drug delivery and biomedical engineering. Polyamides synthesized from monomers like this compound offer a promising platform due to their potential for biocompatibility and tunable properties.[1][2] The molecular weight (MW) of these polymers is not merely a number; it is a critical quality attribute (CQA) that dictates their macroscopic properties and, ultimately, their performance.[3] Characteristics such as mechanical strength, degradation rate, drug release profile, and solubility are all intimately linked to the size of the polymer chains.[4][5] Therefore, accurate and reliable determination of molecular weight is essential for research, development, and quality control.
This guide provides an in-depth comparison of the three most prevalent techniques for determining the molecular weight of these novel polyamides: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Dilute Solution Viscometry. We will explore the fundamental principles, explain the rationale behind key experimental choices, and provide validated protocols to guide researchers in selecting the most appropriate method for their objectives.
Understanding Polymer Molecular Weight: Beyond a Single Value
Unlike small molecules, a synthetic polymer sample consists of a collection of chains with varying lengths. Consequently, we describe its molecular weight using statistical averages. The most common averages and the polydispersity index (PDI), which measures the breadth of the distribution, are crucial for a comprehensive understanding.[3]
-
Number-Average Molecular Weight (Mn): The total weight of the polymer sample divided by the total number of molecules. Mn is highly sensitive to the presence of small molecules in the sample.
-
Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of each chain to the overall mass of the sample. Mw is more sensitive to the presence of large molecules.[6]
-
Viscosity-Average Molecular Weight (Mv): The average molecular weight determined from the viscosity of a polymer solution, which lies between Mn and Mw.[7]
-
Polydispersity Index (PDI): Defined as the ratio Mw/Mn, the PDI quantifies the heterogeneity of chain lengths in a polymer sample. A PDI of 1.0 indicates a perfectly monodisperse sample where all chains are identical in length.[3]
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A Comparative Review of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide in Polymer Applications
Introduction
1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, also known as N,N'-bis(2-hydroxyethyl)terephthalamide, is a symmetrical aromatic amide with the chemical formula C12H16N2O4[1]. This compound, which will be referred to as BHET throughout this guide, has garnered interest in the field of polymer science due to its unique structural features, particularly the presence of hydroxyl and amide groups. These functional groups allow for hydrogen bonding and potential reactivity, making it a candidate for modifying polymer properties. Notably, BHET can be synthesized from the aminolysis of polyethylene terephthalate (PET), presenting a value-added application for PET waste[2]. This guide provides a comprehensive review of the known applications of BHET in polymer science, with a focus on its performance as a nucleating agent for polylactic acid (PLA) and as a precursor for a polyvinyl chloride (PVC) plasticizer. Through a detailed analysis of published experimental data, we will objectively compare its efficacy against established alternatives.
Chemical and Physical Properties
BHET is a white, crystalline solid with a melting point of approximately 227-229 °C. Its molecular structure consists of a central benzene ring with two opposing carboxamide groups, each N-substituted with a 2-hydroxyethyl group[1]. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O and O-H) allows for the formation of extensive hydrogen-bonded networks, a key feature influencing its material properties.
| Property | Value |
| Molecular Formula | C12H16N2O4 |
| Molecular Weight | 252.27 g/mol |
| CAS Number | 18928-62-6 |
| Appearance | White powder |
| Melting Point | 227-229 °C |
Application as a Nucleating Agent for Polylactic Acid (PLA)
Polylactic acid (PLA) is a popular biodegradable thermoplastic derived from renewable resources. However, its slow crystallization rate can be a limiting factor in industrial processing, leading to poor mechanical and thermal properties. Nucleating agents are often added to accelerate the crystallization of PLA. BHET has been investigated as a potential nucleating agent for PLA due to its ability to self-organize into fibrillar structures that can act as templates for PLA crystal growth.
Comparative Performance Analysis: BHET vs. Talc in PLA Fiber Melt Spinning
A key study investigated the effectiveness of BHET as a nucleating agent for PLA in an industrial-scale fiber melt spinning process, comparing it to neat PLA and PLA nucleated with talc, a common inorganic nucleating agent[3][4][5].
-
Material Preparation : Masterbatches of PLA with 10% (w/w) talc or 5% (w/w) BHET were prepared using a twin-screw extruder. These were then diluted with neat PLA to achieve final concentrations of 1% and 2% (w/w) of the nucleating agent. All materials were dried prior to use[6].
-
Melt Spinning : The PLA compounds were spun into fibers using a pilot-scale spinning line. The polymer throughput was maintained at a constant 37.5 cm³/min[6].
-
Drawing and Winding : Fibers were spun at various take-up velocities (800, 1400, and 2000 m/min) and draw ratios (1.1–4.0), with a final winding speed of 3600 m/min[3][4][5].
-
Characterization : The resulting fibers were analyzed for their crystallinity (using Differential Scanning Calorimetry and Wide-Angle X-ray Diffraction), tenacity, and elongation at break (using tensile testing)[3][4][5].
The study revealed that under the rapid quenching conditions typical of industrial fiber spinning, the addition of BHET did not enhance, and in fact, reduced the mechanical performance of the PLA fibers[3][4][5]. The self-organizing properties of BHET, which are crucial for its nucleating effect, were not fully realized due to the fast cooling rate[3][4][5]. This led to the formation of less-ordered α′-crystals[3][4][5]. In contrast, talc was more effective at promoting the formation of the more stable α-crystals even at lower draw ratios[3].
| Nucleating Agent | Concentration (w/w) | Effect on Mechanical Performance | Crystal Phase Promoted |
| BHET | 1% and 2% | Reduced tenacity and elongation | α′-crystals |
| Talc | 1% | Improved crystallization | α-crystals |
This suggests that while BHET shows promise as a nucleating agent for PLA under quiescent conditions or slower cooling rates (e.g., in injection molding), its suitability for high-speed processes like fiber melt spinning is limited[3][4][5].
Comparison with Other PLA Nucleating Agents
The field of PLA nucleation is extensive, with various organic and inorganic agents being explored. Zinc Phenylphosphonate has been identified as a highly effective nucleating agent for PLA[7]. Other organic nucleating agents like orotic acid and ethylene bis-stearamide (EBS) have also been shown to significantly accelerate the crystallization process of PLA[8][9][10]. The performance of these agents often depends on factors such as their chemical structure, concentration, and the processing conditions. The self-assembly and hydrogen bonding capabilities of amide-containing structures are considered important for their nucleating efficiency in PLA[11].
Application as a Precursor for a PVC Plasticizer
Polyvinyl chloride (PVC) is a rigid polymer that requires the addition of plasticizers to impart flexibility. Phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have been the most widely used plasticizers for PVC, but their potential health risks have driven the search for alternatives[12][13]. A derivative of BHET, dibutyrate bis(2-hydroxyethyl) terephthalamide (DB-BHETA), has been synthesized and evaluated as a novel plasticizer for PVC[2].
Synthesis and Performance of DB-BHETA in PVC
DB-BHETA is synthesized in a two-step process. First, BHET is produced via the aminolysis of PET waste with ethanolamine. Subsequently, BHET is reacted with butyric acid to form the dibutyrate ester[2].
The performance of DB-BHETA as a PVC plasticizer was evaluated by blending it with PVC at different weight ratios and measuring the mechanical and thermal properties of the resulting material.
-
Blending : PVC was melt-blended with varying concentrations of DB-BHETA[2].
-
Characterization : The plasticized PVC was characterized for its glass transition temperature (Tg), Shore hardness, tensile strength, and elongation at break[2].
The study demonstrated that DB-BHETA has a significant plasticizing effect on PVC. An increase in the concentration of DB-BHETA led to:
-
A decrease in the glass transition temperature (Tg), indicating increased polymer chain mobility[2].
-
A continuous reduction in Shore hardness, signifying increased softness[2].
-
A decrease in tensile strength and an increase in elongation at yield, which are characteristic effects of plasticizers[2].
| DB-BHETA Concentration (PVC/DB-BHETA weight ratio) | Effect on Tg | Effect on Shore Hardness | Effect on Tensile Properties |
| Increasing concentration | Decreased | Decreased | Decreased tensile strength, increased elongation |
While these results confirm the plasticizing effect of DB-BHETA, the study did not provide a direct comparison with conventional plasticizers under the same experimental conditions[2].
Comparative Overview of PVC Plasticizers
To contextualize the potential of DB-BHETA, it is useful to compare its expected properties with those of established PVC plasticizers.
| Plasticizer Class | Examples | Key Characteristics |
| Phthalates | DEHP, DINP, DIDP | Most widely used, good cost-performance balance, but with health and environmental concerns[12][13][14][15]. |
| Trimellitates | TOTM, TIOTM | Low volatility, good for high-temperature applications like cables and wires[16]. Offer reduced migration compared to phthalates[12]. |
| Adipates, Sebacates | DOA, DOS, DOZ | Excellent low-temperature flexibility, but can be more volatile than phthalates[14][15]. |
| Benzoates | DPGDB | Fast-gelling, good for plastisols and coatings[15]. |
| Bio-based Plasticizers | Citrates, epoxidized soybean oil, dimerized fatty acid esters | Gaining interest due to better environmental and health profiles, but performance can vary[12][17]. |
DB-BHETA, being a larger molecule derived from BHET, might be expected to have lower volatility and migration rates compared to low-molecular-weight phthalates like DEHP, which would be a significant advantage. However, its compatibility with PVC and its plasticizing efficiency relative to other non-phthalate plasticizers would need to be quantitatively assessed through further comparative studies.
Conclusion
This compound (BHET) is a versatile molecule with demonstrated applications in polymer science, primarily as a nucleating agent for PLA and as a precursor to a PVC plasticizer.
As a nucleating agent for PLA, its effectiveness is highly dependent on the processing conditions. While it shows potential under slower cooling rates, it is less effective than talc in high-speed applications like fiber melt spinning, where rapid quenching hinders its self-organization.
The derivative of BHET, DB-BHETA, shows promise as a PVC plasticizer, effectively increasing the flexibility of the polymer. Its synthesis from PET waste offers a sustainable route to a potentially safer alternative to traditional phthalate plasticizers. However, to fully establish its position in the market, direct comparative studies with other common plasticizers are necessary to evaluate its efficiency, permanence, and cost-effectiveness.
For researchers and professionals in polymer and materials science, BHET and its derivatives represent an interesting class of compounds for further investigation, particularly in the ongoing effort to develop high-performance, sustainable, and safer polymer additives.
References
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- Gao, P., Alanazi, S., & Masato, D. (2022). Comparison of the efficiency of the most effective heterogeneous nucleating agents for Poly(lactic acid).
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- Bastone. (2025). Choosing the Right Plasticizer for PVC: A Comprehensive Guide.
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- de Jong, L., et al. (2022). Nucleating Agents to Enhance Poly(l-Lactide) Fiber Crystallization during Industrial-Scale Melt Spinning. Maastricht University.
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Safety Operating Guide
A Guide to the Responsible Disposal of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide (CAS No. 18928-62-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is built on the core principle of precautionary action, especially vital when dealing with compounds that have limited publicly available hazard data.
The procedural framework outlined herein is designed to ensure that disposal practices are safe, compliant, and environmentally responsible. It emphasizes the critical role of institutional Environmental Health and Safety (EHS) departments as the final authority on waste management protocols.
Section 1: Chemical Profile and Hazard Assessment
A thorough risk assessment must be conducted within your laboratory's specific context. This involves evaluating the concentration of the waste, its physical form (solid, solution), and the potential for reaction with other chemicals in the waste stream.
| Property | Value | Source |
| Chemical Name | This compound | IUPAC[2] |
| CAS Number | 18928-62-6 | LookChem[3], PubChem[2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | LookChem[3], PubChem[2] |
| Molecular Weight | 252.27 g/mol | LookChem[3], PubChem[2] |
| Melting Point | 227.2 °C | LookChem[3] |
| Boiling Point | 609.2 °C at 760 mmHg | LookChem[3] |
| Flash Point | 322.2 °C | LookChem[3] |
| Hazard Classification | Data not available. Treat as hazardous. | N/A |
Section 2: The Disposal Workflow: A Precautionary Protocol
Given the absence of specific GHS and regulatory hazard classifications, the disposal of this compound must be governed by the precautionary principle. The following workflow provides a self-validating system to ensure safety and compliance.
Caption: Disposal decision workflow for this compound.
Section 3: Step-by-Step Disposal Methodology
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Waste Segregation
-
Causality: Immediately upon generation, this waste must be segregated. Co-mingling chemical waste streams without a full compatibility assessment can lead to dangerous reactions, such as the generation of toxic gases or excessive heat.
-
Protocol: Dedicate a specific waste container solely for this compound and any directly associated contaminated materials (e.g., gloves, weigh boats). Do not mix with other waste streams like halogenated solvents or strong oxidizers.[4]
Step 2: Containment
-
Causality: Proper containment is essential to prevent leaks and environmental contamination. The container material must be chemically resistant to the waste.
-
Protocol:
-
Select a container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.
-
Ensure the container is in good condition with a tight-fitting, leak-proof cap.
-
Never leave a funnel in an open waste container. Containers must be kept closed at all times except when adding waste.[5]
-
Step 3: Labeling
-
Causality: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste, from the lab to the final disposal facility. It ensures proper handling and prevents accidental mixing.
-
Protocol: As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[5] The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "18928-62-6"
-
An accurate estimation of concentrations and volumes of all components.
-
The date waste accumulation began.
-
Step 4: Storage
-
Causality: Safe temporary storage within the lab minimizes risks of spills and exposure.
-
Protocol:
Step 5: Consultation and Disposal
-
Causality: Your institution's EHS department is the definitive resource for navigating complex local, state, and federal disposal regulations. They have established relationships with certified waste management vendors.
-
Protocol:
-
Contact your EHS office to schedule a waste pickup.
-
Provide them with all available information on the waste stream.
-
The final disposal will be carried out by a licensed professional waste disposal service.[6] For organic compounds of this nature, high-temperature incineration at a permitted facility is the most common and effective disposal method.[1][6]
-
Section 4: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
DO NOT Pour Down the Drain: This compound's environmental fate and effects on aquatic life are unknown. Discharge into the sewer system is forbidden.[5][6]
-
DO NOT Dispose of in Regular Trash: Solid waste must be managed as chemical waste. Uncontrolled disposal in a landfill can lead to environmental contamination.
-
DO NOT Evaporate in a Fume Hood: Evaporation is not a permissible disposal method and can lead to the release of chemical vapors into the environment and potential exposure.[5]
By adhering to this comprehensive guide, researchers can manage the disposal of this compound with the highest degree of safety, integrity, and environmental responsibility.
References
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PubChem, National Center for Biotechnology Information. N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide. [Link]
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SKC Inc. SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. [Link]
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U.S. Environmental Protection Agency. 1,4-Benzenedicarboxamide, N1,N4-bis(2-hydroxy-2-phenylethyl)-. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
